1-(4-(Hydroxymethyl)phenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRENWXJYWGKSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342868 | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75633-63-5 | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(4-(hydroxymethyl)phenyl)ethanone
Introduction
1-(4-(hydroxymethyl)phenyl)ethanone, also known as 4-acetylbenzyl alcohol, is a bifunctional organic compound that is gaining significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring both a ketone and a primary alcohol, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its applications in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 75633-63-5 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 54 °C | [2] |
| Boiling Point | 301.3 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 127.2 ± 15.8 °C | [3] |
| Solubility | Soluble in ethanol. | [4] |
| Storage | Sealed in a dry, room temperature environment. | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and illustrative synthetic routes are detailed below.
Method 1: Reduction of 4-Acetylbenzoic Acid
This method represents a straightforward and logical approach, where the carboxylic acid functionality of 4-acetylbenzoic acid is selectively reduced to a primary alcohol.
Caption: Synthetic pathway via reduction of 4-acetylbenzoic acid.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, a solution of 4-acetylbenzoic acid in anhydrous tetrahydrofuran (THF) is prepared.
-
Reduction: The flask is cooled to 0 °C in an ice bath. A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in THF is added dropwise via the dropping funnel under a nitrogen atmosphere. The choice of a milder reducing agent like borane is often preferred to avoid potential reduction of the ketone carbonyl.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution at 0 °C. The resulting mixture is stirred until a white precipitate forms.
-
Isolation and Purification: The solid is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical, especially with highly reactive reducing agents like LiAlH₄, which react violently with water.
-
Controlled Addition at Low Temperature: The dropwise addition of the reducing agent at 0 °C helps to control the exothermic reaction and prevent side reactions.
-
Selective Reduction: While LiAlH₄ can reduce both carboxylic acids and ketones, careful control of stoichiometry and reaction conditions can favor the reduction of the more reactive carboxylic acid. Borane complexes offer higher selectivity for the carboxylic acid group in the presence of a ketone.
Method 2: Hydrolysis of 4-(Bromomethyl)acetophenone
This two-step approach involves the radical bromination of the methyl group of 4-methylacetophenone, followed by nucleophilic substitution with a hydroxide source.
Caption: Synthesis from 4-methylacetophenone via a brominated intermediate.
Experimental Protocol:
-
Bromination: To a solution of 4-methylacetophenone in carbon tetrachloride (CCl₄), N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux, and the reaction is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 4-(bromomethyl)acetophenone.
-
Hydrolysis: The crude 4-(bromomethyl)acetophenone is dissolved in a suitable solvent mixture, such as aqueous acetone or THF. An aqueous solution of a base, like sodium hydroxide or potassium carbonate, is added, and the mixture is stirred at room temperature or gently heated.
-
Work-up and Purification: After the reaction is complete, the organic solvent is removed, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Radical Initiation: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction for the bromination of the benzylic methyl group.
-
N-Bromosuccinimide (NBS): NBS is a convenient source of bromine for allylic and benzylic brominations as it maintains a low concentration of Br₂ in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.
-
Nucleophilic Substitution: The bromide is a good leaving group, allowing for an efficient SN2 reaction with the hydroxide ion to form the desired alcohol.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
Acetyl Protons (-COCH₃): A sharp singlet around δ 2.5 ppm.
-
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-200 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), with the ipso-carbons (attached to the acetyl and hydroxymethyl groups) being distinct.
-
Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Acetyl Carbon (-CH₃): A signal in the upfield region, around δ 25-30 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.[5]
-
C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹, corresponding to the conjugated ketone carbonyl group.
-
C-O Stretch: A medium to strong absorption band in the region of 1000-1250 cm⁻¹, associated with the primary alcohol.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 150.[1]
-
Key Fragmentation Peaks: A prominent peak is often observed at m/z = 135, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion.[6] Another significant fragmentation pathway involves the loss of the hydroxymethyl group (•CH₂OH), leading to a peak at m/z = 119.
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a valuable intermediate in organic synthesis. The hydroxyl and ketone groups can be selectively targeted to build molecular complexity.
References
- 1. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0311821) [np-mrd.org]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-(4-(hydroxymethyl)phenyl)ethanone (CAS: 75633-63-5): A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and pharmaceutical development, the utility of a chemical intermediate is often defined by its structural versatility and reactivity. 1-(4-(hydroxymethyl)phenyl)ethanone, also known by synonyms such as 4-acetylbenzyl alcohol, is a prime example of such a pivotal molecule.[1][2] With a CAS number of 75633-63-5, this aromatic ketone and primary alcohol bifunctional compound serves as a critical building block in the synthesis of a variety of more complex molecules, most notably in the realm of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Its unique structure, featuring both a reactive acetyl group and a modifiable hydroxymethyl group on a phenyl ring, allows for a diverse range of chemical transformations, making it a valuable asset in the synthetic chemist's toolbox.[3] This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its analytical characterization and significant applications in drug discovery.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective handling, reaction optimization, and analytical identification. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 75633-63-5 | [2][4] |
| Molecular Formula | C₉H₁₀O₂ | [2][4] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder or solid | Inferred from supplier data |
| Boiling Point | 301.3 ± 25.0 °C at 760 mmHg | Inferred from supplier data |
| Density | 1.1 ± 0.1 g/cm³ | Inferred from supplier data |
| LogP | 1.3815 | [4] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis of this compound: A Protocol for Selective Reduction
The most direct and efficient synthesis of this compound involves the selective reduction of the carboxylic acid functionality of 4-acetylbenzoic acid, leaving the ketone group intact. Borane-dimethyl sulfide complex (BMS) is a particularly effective reagent for this transformation due to its chemoselectivity for carboxylic acids over ketones under controlled conditions.[5]
Experimental Protocol: Selective Reduction of 4-Acetylbenzoic Acid
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
4-Acetylbenzoic acid
-
Borane-dimethyl sulfide complex (BMS), 2M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-acetylbenzoic acid (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add the borane-dimethyl sulfide complex (1.1 eq) dropwise via the dropping funnel to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This is followed by the slow addition of 1 M HCl.
-
Workup: Remove the THF under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.
Analytical Characterization: Spectroscopic Insights
The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
A singlet for the methyl protons of the acetyl group (~2.6 ppm).
-
A singlet for the benzylic protons of the hydroxymethyl group (~4.7 ppm).
-
A singlet for the hydroxyl proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring (~7.4 and 7.9 ppm).
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
A signal for the methyl carbon of the acetyl group (~26 ppm).
-
A signal for the benzylic carbon of the hydroxymethyl group (~64 ppm).
-
Four signals in the aromatic region, corresponding to the four distinct types of aromatic carbons (~127-145 ppm).
-
A signal for the carbonyl carbon of the acetyl group (~198 ppm).
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 150, corresponding to its molecular weight.[1] Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and the loss of the acetyl group ([M-43]⁺).
Applications in Drug Discovery and Development: A Precursor to NSAIDs
This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its most notable application is in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs), such as Loxoprofen.[6][7] NSAIDs are a class of drugs that provide analgesic (pain-killing) and antipyretic (fever-reducing) effects, and in higher doses, anti-inflammatory effects.[8]
The synthesis of Loxoprofen, a widely used NSAID, can proceed through intermediates derived from this compound.[6] The hydroxymethyl group can be converted to a chloromethyl or bromomethyl group, which then serves as a reactive handle for subsequent alkylation reactions in the construction of the final drug molecule.
Mechanism of Action: COX-2 Inhibition
The therapeutic effects of NSAIDs like Loxoprofen are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9][10] In response to inflammatory stimuli, cells upregulate the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2).[4] Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX-2, NSAIDs block the production of prostaglandins, thereby alleviating these symptoms.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a skin and eye irritant and may cause respiratory irritation.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12][13]
Conclusion
This compound (CAS: 75633-63-5) is a strategically important bifunctional molecule with significant applications in pharmaceutical synthesis. Its straightforward preparation from 4-acetylbenzoic acid and its versatile reactivity make it a valuable precursor for the development of NSAIDs and other complex organic molecules. A comprehensive understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for researchers and scientists working in the field of drug discovery and development.
References
- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Loxoprofen sodium synthesis - chemicalbook [chemicalbook.com]
- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borane Reagents [organic-chemistry.org]
- 6. CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]
- 7. CN101412670A - Method for synthesizing loxoprofen sodium - Google Patents [patents.google.com]
- 8. Method for synthesizing loxoprofen sodium - Eureka | Patsnap [eureka.patsnap.com]
- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of loxoprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. angenechemical.com [angenechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
A Guide to the Spectroscopic Characterization of 1-(4-(hydroxymethyl)phenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(4-(hydroxymethyl)phenyl)ethanone, also known as 4-acetylbenzyl alcohol, is a bifunctional organic compound featuring both a ketone and a primary alcohol. Its chemical structure makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Accurate structural confirmation and purity assessment are paramount in any research or development setting. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The focus is not merely on the data itself, but on the rationale behind the spectral features, providing researchers with a framework for interpreting the structure of this and similar molecules.
Molecular Structure and Analytical Framework
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₉H₁₀O₂) has a molecular weight of 150.17 g/mol [1]. It consists of a 1,4-disubstituted benzene ring, an acetyl group (-COCH₃), and a hydroxymethyl group (-CH₂OH).
The key to unambiguous spectral assignment is to identify the unique chemical environments of the protons and carbons within the molecule.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectroscopy: Elucidating Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for determining the number of different proton environments and their connectivity. For this molecule, we expect signals corresponding to the acetyl methyl protons, the benzylic methylene protons, the aromatic protons, and the alcohol proton.
Rationale for Experimental Choices: The spectrum was acquired on a 400 MHz spectrometer to ensure good signal dispersion, particularly in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent for moderately polar compounds, and tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Data Summary
| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
|---|---|---|---|---|
| -COCH ₃ (H8) | 2.59 | Singlet (s) | - | 3H |
| -CH ₂OH (H9) | 4.76 | Singlet (s)* | - | 2H |
| Ar-H (H3, H5) | 7.43 (avg.) | Doublet (d) | 8.5 | 2H |
| Ar-H (H2, H6) | 7.92 | Doublet (d) | 8.5 | 2H |
| -OH | Not reported | Broad Singlet (br s) | - | 1H |
Data sourced from a Royal Society of Chemistry publication.[2] *Note: The publication reports this as a doublet with J=3.0 Hz, likely due to weak coupling with the OH proton. In many spectra, this appears as a singlet, especially with a trace of acid or water.
Interpretation and Field Insights
-
Acetyl Protons (H8, δ 2.59): This singlet, integrating to 3 protons, is characteristic of a methyl group attached to a carbonyl. Its downfield shift from a typical alkane methyl (~0.9 ppm) is due to the electron-withdrawing nature of the adjacent C=O group.
-
Aromatic Protons (H2, H3, H5, H6): The 1,4-disubstitution pattern creates a classic AA'BB' system, which often simplifies to two distinct doublets.
-
δ 7.92 (H2, H6): These protons are ortho to the strongly electron-withdrawing acetyl group. This group significantly deshields them, causing them to appear far downfield.
-
δ 7.43 (H3, H5): These protons are ortho to the hydroxymethyl group, which is less electron-withdrawing than the acetyl group. Consequently, they are more shielded and appear at a higher field (more upfield) than H2 and H6. The coupling constant of 8.5 Hz is typical for ortho-coupling between adjacent protons on a benzene ring.
-
-
Methylene Protons (H9, δ 4.76): This signal, integrating to 2 protons, corresponds to the methylene (-CH₂) group. It is shifted downfield due to the deshielding effect of the adjacent oxygen atom.
-
Hydroxyl Proton (-OH): The alcohol proton signal was not explicitly reported, which is common. These protons are acidic and can exchange with trace amounts of water or acid, leading to peak broadening or disappearance. Their chemical shift is highly variable (typically 2-5 ppm) depending on concentration, solvent, and temperature. A D₂O exchange experiment would confirm its presence by causing the signal to disappear.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment (e.g., sp², sp³, carbonyl).
Data Summary
| Assigned Carbons | Chemical Shift (δ) ppm |
|---|---|
| -COC H₃ (C8) | 26.65 |
| -C H₂OH (C9) | 64.53 |
| Ar-C (C3, C5) | 126.62 |
| Ar-C (C2, C6) | 128.61 |
| Ar-C (C1) | 136.26 |
| Ar-C (C4) | 146.38 |
| C =O (C7) | 198.11 |
Data sourced from a Royal Society of Chemistry publication.[2]
Interpretation and Field Insights
-
Carbonyl Carbon (C7, δ 198.11): The signal at the lowest field is unequivocally the ketone carbonyl carbon. Such carbons are highly deshielded and typically appear in the 190-220 ppm range[3].
-
Aromatic Carbons (C1-C6):
-
δ 146.38 (C4): This is the ipso-carbon attached to the hydroxymethyl group. Oxygen's electronegativity shifts this carbon downfield.
-
δ 136.26 (C1): This is the ipso-carbon attached to the acetyl group.
-
δ 128.61 & 126.62 (C2, C6 & C3, C5): These signals represent the protonated aromatic carbons. The carbon atoms closer to the electron-withdrawing acetyl group (C2, C6) are slightly more deshielded than those closer to the hydroxymethyl group (C3, C5).
-
-
Methylene Carbon (C9, δ 64.53): This signal is in the typical range for a carbon singly bonded to an oxygen atom (50-65 ppm)[3].
-
Methyl Carbon (C8, δ 26.65): This upfield signal corresponds to the acetyl methyl group, consistent with an sp³ hybridized carbon in that environment.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Predicted Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| ~3400 | O-H stretch | Broad, Strong | Alcohol (-OH) |
| ~3050 | C-H stretch | Medium | Aromatic C-H |
| ~2950 | C-H stretch | Medium | sp³ C-H (methyl/methylene) |
| ~1680 | C=O stretch | Strong, Sharp | Ketone (conjugated) |
| ~1605, ~1500 | C=C stretch | Medium-Strong | Aromatic Ring |
| ~1260 | C-C(=O)-C stretch | Medium | Acetyl Group |
| ~1040 | C-O stretch | Strong | Primary Alcohol |
Interpretation and Field Insights
The definitive proof of the molecule's identity via IR comes from the simultaneous presence of two key signals:
-
A broad, strong absorption around 3400 cm⁻¹: This is the hallmark of the O-H stretching vibration from the alcohol group. The broadening is a direct result of intermolecular hydrogen bonding.
-
A sharp, intense absorption around 1680 cm⁻¹: This peak is characteristic of the C=O stretch of a ketone. The frequency is slightly lower than a simple aliphatic ketone (~1715 cm⁻¹) because the carbonyl group is in conjugation with the aromatic ring, which lowers the bond energy.
The presence of both peaks is a powerful confirmation of the bifunctional nature of the compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.
Data Summary
| m/z (mass-to-charge ratio) | Proposed Fragment | Relative Abundance |
|---|---|---|
| 150 | [M]⁺˙ (Molecular Ion) | High |
| 135 | [M - CH₃]⁺ | Base Peak (100%) |
| 107 | [M - CH₃ - CO]⁺ | Medium |
| 77 | [C₆H₅]⁺ | Medium |
Data sourced from PubChem database.[1]
Interpretation and Field Insights
-
Molecular Ion Peak (m/z 150): The peak at m/z 150 corresponds to the mass of the intact molecule that has lost one electron, confirming the molecular weight of C₉H₁₀O₂.
-
Base Peak (m/z 135): The most abundant peak (base peak) at m/z 135 results from the loss of a methyl radical (•CH₃, mass 15) from the molecular ion. This is a classic α-cleavage adjacent to the carbonyl group, a very favorable fragmentation pathway for ketones, resulting in a stable acylium ion.
-
Other Fragments (m/z 107, 77): The peak at m/z 107 can be attributed to the subsequent loss of a neutral carbon monoxide molecule (CO, mass 28) from the acylium ion. The peak at m/z 77 is the characteristic phenyl cation, [C₆H₅]⁺, formed from further fragmentation.
Integrated Spectroscopic Analysis Workflow
A robust structural elucidation relies on integrating the data from all techniques. Each method provides a piece of the puzzle, and together they offer a self-validating system.
References
An In-depth Technical Guide to the Solubility and Stability of 1-(4-(hydroxymethyl)phenyl)ethanone
This guide provides a comprehensive technical overview of the solubility and stability of 1-(4-(hydroxymethyl)phenyl)ethanone, a key intermediate in various synthetic processes. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with practical, field-proven methodologies to ensure the effective handling, formulation, and analysis of this compound.
Introduction: Physicochemical Profile of this compound
This compound, also known as 4-acetylbenzyl alcohol, is an aromatic ketone containing both a carbonyl and a primary alcohol functional group.[1] This unique bifunctional structure dictates its chemical reactivity, solubility, and stability profile. A thorough understanding of these properties is paramount for its application in pharmaceutical synthesis and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| CAS Number | 75633-63-5 | [1] |
| Melting Point | 54 °C | [2] |
| Boiling Point | 301 °C | [2] |
| Appearance | Off-white to pale yellow crystalline solid | Inferred from related compounds |
| pKa (predicted) | 13.94 ± 0.10 | [2] |
The presence of both a polar hydroxyl group and a moderately polar ketone group attached to a phenyl ring suggests a nuanced solubility and stability behavior, which will be explored in the subsequent sections.
Solubility Profile: A-Theoretical and Practical Framework
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. The solubility of this compound is governed by its ability to form hydrogen bonds and interact with various solvent systems.
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," the presence of the hydroxyl group in this compound allows for hydrogen bonding with polar protic solvents. The aromatic ring and the ethyl group contribute to some nonpolar character.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to exhibit good solubility in these solvents due to hydrogen bonding interactions with the hydroxyl group. For a structurally similar compound, 1-(4-hydroxyphenyl)ethanone, solubility is noted to be high in polar solvents like ethanol and methanol.[3]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is also anticipated in these solvents, which can act as hydrogen bond acceptors.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in nonpolar solvents as the polar functional groups will have unfavorable interactions.[3]
Quantitative Solubility Determination: An Experimental Protocol
To obtain precise solubility data, an equilibrium solubility shake-flask method is recommended.
Protocol: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, acetonitrile).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in mg/mL or mol/L.
Table 2: Predicted and Recommended Solvents for Solubility Studies
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 10.2 | Moderate | Potential for hydrogen bonding. |
| Methanol | 5.1 | High | Polar protic solvent, good for hydrogen bonding. |
| Ethanol | 4.3 | High | Polar protic solvent, good for hydrogen bonding.[3] |
| Acetone | 5.1 | High | Polar aprotic solvent, can accept hydrogen bonds. |
| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar aprotic solvent.[4] |
| Hexane | 0.1 | Low | Nonpolar solvent.[3] |
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining storage conditions, shelf-life, and identifying potential impurities that may arise during manufacturing and storage. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule.
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways. This is a regulatory requirement for understanding the stability-indicating nature of analytical methods.
Diagram: Forced Degradation Workflow
Caption: A typical workflow for conducting forced degradation studies.
Predicted Degradation Pathways
-
Hydrolysis: The ester-like linkage is absent, so hydrolysis is unlikely to be a major degradation pathway. However, under strong acidic or basic conditions, reactions involving the hydroxyl or ketone groups could occur, though likely requiring harsh conditions.
-
Oxidation: The primary alcohol (benzylic alcohol) is susceptible to oxidation. Under oxidative stress (e.g., with hydrogen peroxide), it could be oxidized first to an aldehyde and subsequently to a carboxylic acid, forming 4-acetylbenzaldehyde and 4-acetylbenzoic acid, respectively.
Diagram: Predicted Oxidative Degradation Pathway
Caption: Predicted pathway for oxidative degradation.
-
Thermal Degradation: At elevated temperatures, decomposition may occur. The specific degradation products would depend on the temperature and atmosphere (inert or oxidative). Thermal degradation of polymers, for instance, shows significant differences in product profiles depending on the presence of oxygen.
-
Photodegradation: Aromatic ketones can be susceptible to photodegradation. Exposure to UV light could potentially lead to radical-mediated reactions or rearrangements.
Experimental Protocol for Forced Degradation Studies
Protocol: Forced Degradation of this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat at a temperature below its melting point (e.g., 50°C) and in an oven at a higher temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Assess the purity of the main peak using a photodiode array (PDA) detector and calculate the mass balance to ensure that all degradation products are accounted for.
Analytical Methodologies for Quantification and Purity Assessment
A robust and validated analytical method is essential for the accurate quantification and purity assessment of this compound and its potential degradants. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and suitable technique.
Recommended HPLC Method Parameters
Table 3: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Provides good peak shape and is a common mobile phase for RP-HPLC. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte and any less polar impurities. | To ensure separation of the main peak from any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; should be optimized by UV scan. |
| Injection Volume | 10 µL | Standard injection volume. |
For faster analysis, a Ultra-High-Performance Liquid Chromatography (UPLC) method can be developed using a sub-2 µm particle size column and a UPLC system.[5] For the identification of unknown degradation products, coupling the LC system to a mass spectrometer (LC-MS) is highly recommended.
Diagram: Analytical Workflow for Purity and Stability
Caption: A general workflow for the analytical testing of the compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data in the public domain is limited, the physicochemical properties of the molecule allow for reliable predictions of its behavior in various solvent systems and under different stress conditions. The provided experimental protocols offer a robust framework for researchers to generate specific and accurate data for their applications. A systematic approach to studying solubility and stability, coupled with the use of validated analytical methods, is essential for the successful development and application of this important chemical intermediate.
References
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- 2. 75633-63-5 CAS MSDS (Ethanone, 1-[4-(hydroxymethyl)phenyl]- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. lcms.cz [lcms.cz]
An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-(4-(hydroxymethyl)phenyl)ethanone
Executive Summary
1-(4-(hydroxymethyl)phenyl)ethanone, also known as 4-acetylbenzyl alcohol, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a primary benzylic alcohol and a para-substituted acetophenone moiety, provides two distinct sites for chemical modification. This guide offers a comprehensive analysis of the hydroxyl group's reactivity, a critical locus for synthetic transformations. We will explore the core reaction pathways—oxidation, esterification, etherification, and conversion to leaving groups—delving into the mechanistic principles, field-proven experimental protocols, and the causal logic behind reagent selection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in complex molecular syntheses.
Introduction: The Structural and Synthetic Significance of this compound
This compound (Molecular Formula: C₉H₁₀O₂, Molecular Weight: 150.17 g/mol ) is a crystalline solid that serves as a valuable intermediate in organic synthesis.[3] Its utility stems from the presence of two key functional groups: a ketone and a primary benzylic hydroxyl group. The hydroxyl group, in particular, is positioned on a benzylic carbon, which enhances its reactivity in a variety of transformations.
The reactivity of this hydroxyl group is central to its role as a synthetic precursor. It can be readily oxidized to an aldehyde, converted into esters and ethers, or activated to facilitate nucleophilic substitution. These transformations allow for the introduction of diverse functionalities, making it a key component in the synthesis of more complex molecules, including pharmaceutical agents and specialized polymers.[1] This guide focuses exclusively on the chemistry of the hydroxymethyl group, providing the technical foundation required to expertly manipulate this functional handle.
Core Reactivity Pathways of the Hydroxyl Group
The benzylic nature of the hydroxyl group in this compound dictates its chemical behavior, making it susceptible to a range of selective transformations.
2.1 Oxidation to 4-Acetylbenzaldehyde
The conversion of the primary benzylic alcohol to an aldehyde is one of the most fundamental and high-yielding transformations for this molecule. The resulting product, 4-acetylbenzaldehyde, is a valuable intermediate in its own right.[2][4]
Causality and Experimental Choice: The primary challenge in the oxidation of primary alcohols is preventing over-oxidation to the carboxylic acid. Aldehydes are more susceptible to oxidation than alcohols, and the intermediate aldehyde can be readily converted to a carboxylic acid in the presence of strong oxidizing agents in aqueous media.[5] Therefore, the selection of a mild, selective oxidant is critical. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are often employed in anhydrous solvents like dichloromethane (DCM) to effectively halt the reaction at the aldehyde stage. Metal-free systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like trichloroisocyanuric acid, offer an efficient and highly selective alternative.[6]
Experimental Protocol: Selective Oxidation using TEMPO
-
Setup: To a stirred solution of this compound (1.0 eq.) in dichloromethane (DCM, 10 volumes) at room temperature, add TEMPO (0.05 eq.).
-
Reagent Addition: Add trichloroisocyanuric acid (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 30 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-acetylbenzaldehyde can be purified by flash column chromatography on silica gel.
Logical Workflow: Oxidation
Caption: Workflow for the selective oxidation of this compound.
2.2 Esterification Reactions
Ester formation is a key reaction for modifying the hydroxyl group, enabling the introduction of a vast array of functionalities. This can be achieved through several methods, most commonly via acid-catalyzed esterification or acylation with a reactive carboxylic acid derivative.
2.2.1 Fischer Esterification This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[7] The reaction is an equilibrium process, and to drive it towards the ester product, the carboxylic acid is often used in excess or water is removed as it is formed.[7]
2.2.2 Acylation with Acyl Chlorides or Anhydrides A more efficient and generally irreversible method involves using a highly reactive acylating agent like an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N). The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion.
Experimental Protocol: Acylation with Acetyl Chloride
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM (10 volumes) in a flask equipped with a nitrogen inlet and a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting ester by column chromatography if necessary.
2.2.3 Mitsunobu Reaction For sensitive substrates or when inversion of stereochemistry is required (not applicable here, but a powerful general method), the Mitsunobu reaction is an excellent choice.[8] It converts an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] The reaction proceeds by activating the alcohol oxygen via a phosphonium intermediate, making it a good leaving group for substitution by a carboxylate nucleophile.[10]
Mechanism: Mitsunobu Esterification
References
- 1. Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 [smolecule.com]
- 2. 4-ACETYLBENZALDEHYDE | 3457-45-2 [chemicalbook.com]
- 3. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-ACETYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-(4-(hydroxymethyl)phenyl)ethanone
Abstract
1-(4-(hydroxymethyl)phenyl)ethanone, a seemingly unassuming aromatic ketone, presents a rich and versatile scaffold for the discerning medicinal chemist. This technical guide delves into the core physicochemical properties and known synthetic utilities of this compound, with a particular focus on its role as a pivotal intermediate in the synthesis of established pharmaceuticals. Furthermore, we will explore its latent potential in the generation of novel bioactive agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a thorough review of the existing landscape but also actionable insights into prospective research and development avenues. We will dissect key synthetic transformations, propose strategic derivatization pathways, and furnish detailed experimental frameworks to empower the reader in harnessing the full potential of this valuable building block.
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of medicinal chemistry, the identification and exploitation of versatile chemical scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. This compound, also known by its synonym 4-acetylbenzyl alcohol, emerges as a molecule of significant interest due to its unique combination of reactive functional groups: a ketone, a primary alcohol, and an aromatic ring. This trifecta of functionalities offers multiple handles for synthetic modification, allowing for the construction of a diverse array of molecular architectures.
The inherent polarity imparted by the hydroxyl and ketone moieties, coupled with the rigid phenyl backbone, provides a favorable starting point for the design of molecules intended to interact with biological targets. The existing literature points towards its utility as a key intermediate in the synthesis of compounds for inflammation and pain management, as well as in the development of antioxidants and cosmetic ingredients[1]. This guide will provide an in-depth exploration of these applications and project future trajectories for its use in drug discovery.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its strategic application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.17 g/mol | [2] |
| IUPAC Name | 1-[4-(hydroxymethyl)phenyl]ethanone | [2] |
| CAS Number | 75633-63-5 | [2] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 121 °C | [3] |
The reactivity of this compound is dictated by its three principal functional groups:
-
The Ketone: The carbonyl group is susceptible to a wide range of nucleophilic additions and reductions, providing a gateway to chiral alcohols or serving as a point for the introduction of diverse substituents.
-
The Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification to introduce a variety of side chains.
-
The Phenyl Ring: The aromatic ring can undergo electrophilic substitution, although the directing effects of the acetyl (meta-directing) and hydroxymethyl (ortho, para-directing) groups must be considered.
This inherent reactivity allows for a modular approach to the synthesis of derivatives, where each functional group can be selectively manipulated to explore the structure-activity relationship (SAR) of the resulting compounds.
Established Applications in Pharmaceutical Synthesis: The Case of Salmeterol
One of the most significant applications of a derivative of this compound is in the synthesis of Salmeterol, a long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The synthesis utilizes 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, a brominated analog of our core molecule, as a key intermediate[4].
The presence of the bromine atom provides a reactive site for nucleophilic substitution, which is a critical step in the construction of the final drug molecule. The ketone and hydroxyl groups on the phenyl ring are also crucial for the subsequent synthetic transformations that lead to the formation of the salmeterol backbone[4].
This established synthetic route underscores the industrial relevance of this molecular framework and highlights its proven utility in the production of complex, life-saving pharmaceuticals.
Potential Applications in Medicinal Chemistry: A Forward Look
Beyond its role in the synthesis of Salmeterol, the structural features of this compound make it an attractive starting point for the development of a wide range of other bioactive molecules.
Anti-Inflammatory Agents: Targeting the Cyclooxygenase (COX) Pathway
While a direct lineage to commercially available NSAIDs from this compound is not prominently documented, its structural motifs are amenable to the design of novel anti-inflammatory agents. The general mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins[5].
The core scaffold of this compound can be elaborated to incorporate pharmacophores known to confer COX inhibitory activity. For instance, the hydroxymethyl group can be converted to a carboxylic acid, a common feature in many NSAIDs, or serve as an anchor point for the attachment of other acidic moieties.
Furthermore, the ketone functionality can be derivatized to introduce heterocyclic systems that have been shown to enhance COX-2 selectivity, potentially leading to agents with an improved gastrointestinal safety profile[6].
Antioxidant Compounds
The phenolic nature of some derivatives of this compound suggests their potential as antioxidants[1][7]. The hydroxyl group on the aromatic ring can act as a hydrogen donor to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a variety of disease states.
Strategic modifications to the core structure can enhance this antioxidant activity. For example, the introduction of additional hydroxyl groups or bulky substituents ortho to the existing hydroxyl group can increase the stability of the resulting phenoxy radical, thereby improving its radical scavenging efficiency.
Cosmetic and Dermatological Applications
The application of this compound and its derivatives extends to the cosmetic and dermatological fields[1]. Its antioxidant properties are valuable in skincare formulations to protect against environmental damage. Additionally, its potential anti-inflammatory effects could be beneficial in products aimed at soothing irritated skin. The ability to functionalize the molecule allows for the tuning of its solubility and skin penetration properties to optimize its performance in topical formulations.
Experimental Protocols: A Guide to Synthetic Transformations
To facilitate the exploration of the synthetic potential of this compound, the following are detailed, step-by-step methodologies for key transformations.
Williamson Ether Synthesis: Modification of the Hydroxymethyl Group
This protocol describes a general procedure for the etherification of the primary alcohol of this compound, allowing for the introduction of a wide variety of alkyl or aryl side chains.
Objective: To synthesize an ether derivative of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., ethyl iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Fischer Esterification: Derivatization of the Hydroxymethyl Group
This protocol outlines the acid-catalyzed esterification of the primary alcohol of this compound with a carboxylic acid.
Objective: To synthesize an ester derivative of this compound.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), the carboxylic acid (1.5 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Toxicological and Pharmacokinetic Considerations
In terms of toxicity, benzyl alcohol has low acute toxicity but can cause skin and eye irritation[8]. Chronic exposure in animal studies has been linked to liver and kidney damage at high doses[8]. Any drug development program utilizing this scaffold would require a thorough in vitro and in vivo toxicological assessment of the lead compounds.
Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be highly dependent on the nature of the derivatives synthesized. The introduction of lipophilic or polar groups through the modification of the hydroxyl and ketone functionalities would significantly impact these properties.
Conclusion and Future Directions
This compound is a chemical entity of considerable promise in the field of medicinal chemistry. Its proven role as a key intermediate in the synthesis of the important pharmaceutical Salmeterol firmly establishes its value as a synthetic building block. The true potential of this scaffold, however, lies in its untapped versatility.
The presence of multiple, readily modifiable functional groups provides a fertile ground for the design and synthesis of novel bioactive molecules targeting a range of therapeutic areas, including inflammation, oxidative stress, and dermatological conditions. The synthetic protocols outlined in this guide offer a practical starting point for researchers to begin exploring the vast chemical space accessible from this core structure.
Future research should focus on the systematic derivatization of this compound and the biological evaluation of the resulting compound libraries. A deeper investigation into its potential as a precursor for novel COX inhibitors, antioxidants, and other therapeutic agents is warranted. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of innovative medicines.
References
- 1. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone [myskinrecipes.com]
- 2. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 [smolecule.com]
- 8. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]
The Versatile Scaffold: A Technical Guide to 1-(4-(hydroxymethyl)phenyl)ethanone and Its Derivatives in Drug Discovery
Introduction: The Unassuming Power of a Substituted Acetophenone
In the landscape of medicinal chemistry, the intrinsic value of a molecular scaffold is often measured by its synthetic accessibility, its capacity for diverse functionalization, and the biological relevance of the resulting derivatives. By these metrics, 1-(4-(hydroxymethyl)phenyl)ethanone emerges as a cornerstone building block in modern drug discovery. This seemingly simple aromatic ketone, bearing a reactive hydroxymethyl group, provides a versatile platform for the synthesis of a vast array of derivatives with significant pharmacological potential. Its derivatives have been explored for a multitude of therapeutic applications, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2]
This in-depth technical guide provides a comprehensive literature review of this compound and its derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for the core molecule and its key derivatives, explore the structure-activity relationships that govern their biological effects, and present detailed experimental protocols for their preparation and evaluation.
I. The Core Moiety: Synthesis and Chemical Properties of this compound
This compound, also known as 4-acetylbenzyl alcohol, is a bifunctional organic compound with the chemical formula C₉H₁₀O₂.[3] The presence of both a ketone and a primary alcohol functionality on a phenyl ring makes it a highly valuable intermediate in organic synthesis.
Synthetic Approaches to the Core Structure
Several synthetic routes to this compound have been reported, with the choice of method often depending on the starting materials and desired scale. A common laboratory-scale synthesis involves the reduction of 4-acetylbenzoic acid or its esters.
A multi-step synthesis starting from 2-ethylaniline has also been described, involving a "one-pot" method for the synthesis of 1-iodo-4-bromo-2-ethylbenzene, followed by Grignard exchange, formylation, reduction, hydroxyl protection, another Grignard reaction for acetylation, and final deprotection to yield 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone.[4] This highlights the adaptability of synthetic routes to produce substituted analogs.
Key Chemical Reactions and Reactivity
The chemical reactivity of this compound is dictated by its two functional groups:
-
The Ketone Group: The carbonyl group is susceptible to nucleophilic attack, making it an ideal handle for chain extension and the introduction of various substituents. It readily undergoes reactions such as aldol condensations, Grignard reactions, and the formation of imines and hydrazones.
-
The Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group (e.g., a halide) for subsequent nucleophilic substitution reactions. This functionality is crucial for creating ether linkages and other modifications.
II. A World of Derivatives: Synthetic Strategies and Key Classes
The true power of this compound lies in its ability to serve as a precursor to a diverse range of derivatives. This section will explore the synthesis of some of the most biologically significant classes.
Chalcones: The α,β-Unsaturated Ketone Powerhouses
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of natural and synthetic compounds with a wide spectrum of biological activities, particularly as anticancer agents.[5][6] They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.
Experimental Protocol: Synthesis of a Chalcone Derivative from this compound [7][8]
-
Dissolution: Dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into cold water and acidify to precipitate the chalcone.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Nitrogen-Containing Heterocycles: Scaffolds for Diverse Biological Activity
The incorporation of nitrogen atoms into cyclic structures often imparts significant biological activity. This compound can be a starting point for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, pyrimidines, and indazoles.[9][10][11]
Experimental Protocol: Synthesis of a Pyrazoline Derivative [12]
-
Chalcone Formation: Synthesize the corresponding chalcone from this compound as described in the previous section.
-
Cyclization: React the chalcone (1 equivalent) with hydrazine hydrate (or a substituted hydrazine) in a suitable solvent like ethanol or acetic acid.
-
Reaction Conditions: Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline derivative.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize to obtain the pure product.
III. Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated a remarkable range of biological activities. Understanding the relationship between their chemical structure and biological function is paramount for the rational design of more potent and selective therapeutic agents.
Anticancer Activity
Chalcone derivatives of this compound have shown significant potential as anticancer agents.[13] Their mechanism of action is often multifactorial and can include:
-
Induction of Apoptosis: Many chalcones trigger programmed cell death in cancer cells by activating caspase cascades and altering the mitochondrial membrane potential.[14]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at various phases of the cell cycle, such as the G2/M phase.[13]
-
Inhibition of Tubulin Polymerization: Some chalcones interfere with the formation of the mitotic spindle, leading to mitotic arrest and cell death.[5]
Table 1: Anticancer Activity of Selected Chalcone Derivatives
| Compound | Cancer Cell Line | Activity | IC₅₀/GI₅₀ (µM) | Reference |
| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | T47D (Breast) | Anti-proliferative | 30.4 µg/mL | [13] |
| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | HeLa (Cervical) | Anti-proliferative | 27.5 µg/mL | [13] |
| Chalcone-coumarin hybrid 39 | HeLa (Cervical) | Anti-proliferative | 4.7 | [5] |
| Chalcone-coumarin hybrid 40 | HEPG2 (Liver) | Cytotoxic | 0.65 - 2.02 | [5] |
| Trimethoxyphenyl derivative 2g | 39 Human Cancer Cell Lines | Cell growth inhibitory | 5.8 (mean) | [15] |
Antimicrobial Activity
The bromoacetophenone nucleus, a potential derivative of this compound, is known to possess significant antimicrobial activity.[9] Furthermore, chalcones and their heterocyclic derivatives, such as indazoles, have been shown to exhibit good to moderate activity against a range of bacteria and fungi.[9][12]
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound Class | Microorganism | Activity | Reference |
| Indazolone derivatives from bromoacetophenone | Staphylococcus epidermidis, S. aureus, E. coli, P. aeruginosa, A. niger | Antibacterial & Antifungal | [9] |
| Pyrazoline derivatives from chalcones | Various bacteria and fungi | Antimicrobial | [12] |
The antimicrobial mechanism of chalcones is often attributed to the reactivity of the α,β-unsaturated ketone system, which can undergo Michael addition with nucleophilic residues in essential microbial enzymes and proteins.
Other Biological Activities
The versatility of the this compound scaffold has led to the discovery of derivatives with a wide range of other biological activities, including:
-
Anti-inflammatory Activity: Some acetophenone derivatives have shown potent anti-inflammatory properties.[1]
-
Antioxidant Activity: The phenolic nature of many derivatives contributes to their ability to scavenge free radicals.[16]
-
Kinase Inhibition: Certain derivatives have been identified as inhibitors of various protein kinases, which are crucial targets in cancer and inflammatory diseases.[17]
-
Monoamine Oxidase (MAO) Inhibition: Acetophenone derivatives have been designed as potent and selective inhibitors of MAO-B, suggesting their potential for treating neurodegenerative diseases.[18]
-
BRD4 Inhibition: A 1-(2-hydroxyphenyl)ethan-1-one fragment was identified as a hit for BRD4, a target in cancer and inflammation, with optimization leading to a potent inhibitor.[19]
IV. Future Perspectives and Conclusion
The journey from the simple, yet elegant, structure of this compound to a diverse array of biologically active derivatives underscores the power of scaffold-based drug discovery. The synthetic tractability of this core moiety, coupled with the rich pharmacology of its derivatives, ensures its continued relevance in the quest for novel therapeutics.
Future research in this area will likely focus on:
-
Diversity-Oriented Synthesis: The development of novel synthetic methodologies to access an even wider range of structurally complex and diverse derivatives.[20]
-
Target-Based Drug Design: The use of computational tools and structural biology to design derivatives with high affinity and selectivity for specific biological targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in less explored areas of medicine.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-like characteristics.
V. References
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Natural-derived acetophenones: chemistry and pharmacological activities. Future Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Chalcone Derivatives: Role in Anticancer Therapy. Molecules. --INVALID-LINK--
-
Chalcone Derivatives: Role in Anticancer Therapy. Semantic Scholar. --INVALID-LINK--
-
Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. --INVALID-LINK--
-
Natural-derived acetophenones: chemistry and pharmacological activities. Springer. --INVALID-LINK--
-
Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. AIP Publishing. --INVALID-LINK--
-
Anticancer Activity of Natural and Synthetic Chalcones. MDPI. --INVALID-LINK--
-
Chalcone Derivatives: Role in Anticancer Therapy. ResearchGate. --INVALID-LINK--
-
A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Benchchem. --INVALID-LINK--
-
Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI. --INVALID-LINK--
-
Drug Discovery of Acetophenone Derivatives as BRD4 Inhibitors. Semantic Scholar. --INVALID-LINK--
-
Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. --INVALID-LINK--
-
Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. ResearchGate. --INVALID-LINK--
-
Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone. IJPRS. --INVALID-LINK--
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. --INVALID-LINK--
-
Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[--INVALID-LINK--amino]ethanone. PrepChem.com. --INVALID-LINK--
-
Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. Royal Society of Chemistry. --INVALID-LINK--
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health. --INVALID-LINK--
-
Synthesis and antimicrobial activity of some new pyrazoline derivatives from 1-(3,5-dibromo-2-hydroxy-4 methyl phenyl). TSI Journals. --INVALID-LINK--
-
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Benchchem. --INVALID-LINK--
-
Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on cell viability. ResearchGate. --INVALID-LINK--
-
Organic CHEMISTRY. Trade Science Inc. --INVALID-LINK--
-
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone. ChemBK. --INVALID-LINK--
-
Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. ResearchGate. --INVALID-LINK--
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. --INVALID-LINK--
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry. --INVALID-LINK--
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. MDPI. --INVALID-LINK--
-
SYNTHESIS OF CHALCONES. JETIR. --INVALID-LINK--
-
Design, synthesis, and anti-proliferative activity of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives. PubMed. --INVALID-LINK--
-
Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. --INVALID-LINK--
-
Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PubMed Central. --INVALID-LINK--
-
1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE synthesis. ChemicalBook. --INVALID-LINK--
-
Interaction of (1, 4- Cyclohexylphenyl) ethanone docked to the kinase domain of PLK1 enzyme. ResearchGate. --INVALID-LINK--
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. --INVALID-LINK--
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. --INVALID-LINK--
-
Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. PubMed. --INVALID-LINK--
-
Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. PubMed Central. --INVALID-LINK--
-
Synthesis and antimicrobial activity of 4-hydroxy-1-methyl/phenyl-3- (substituted anilinoacetyl) quinolin-2(1H)-one. ResearchGate. --INVALID-LINK--
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. ResearchGate. --INVALID-LINK--
-
1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. ECHEMI. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
QSAR studies on structurally similar 2-(4-methanesulfonylphenyl)pyran-4-ones as selective COX-2 inhibitors: a Hansch approach. PubMed. --INVALID-LINK--
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. --INVALID-LINK--
-
1-(4-(Bromomethyl)phenyl)ethanone. Sigma-Aldrich. --INVALID-LINK--
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Chalcone Derivatives: Role in Anticancer Therapy | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone - IJPRS [ijprs.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tsijournals.com [tsijournals.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and anti-proliferative activity of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 1-(4-(hydroxymethyl)phenyl)ethanone via Friedel-Crafts acylation
An Application Note for the Synthesis of 1-(4-(hydroxymethyl)phenyl)ethanone
Title: A Strategic Multi-Step Synthesis of this compound Utilizing Friedel-Crafts Acylation and Side-Chain Functionalization
Abstract: This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block in pharmaceutical and materials science. A direct Friedel-Crafts acylation of benzyl alcohol is often challenging due to the incompatibility of the free hydroxyl group with Lewis acid catalysts. This guide presents a robust and high-yielding three-stage strategic approach: (1) Friedel-Crafts acylation of toluene to form 4-methylacetophenone, (2) selective free-radical bromination of the benzylic methyl group followed by nucleophilic substitution to form an acetate intermediate, and (3) mild hydrolysis to yield the target product. This methodology circumvents common side reactions and catalyst deactivation, offering a reliable pathway for researchers and drug development professionals.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of various biologically active molecules and advanced polymers. Its bifunctional nature, featuring both a ketone and a primary alcohol, allows for diverse subsequent chemical modifications. The Friedel-Crafts acylation is a cornerstone of synthetic chemistry for forming aryl ketones via electrophilic aromatic substitution.[1][2]
However, applying this powerful reaction directly to substrates containing Lewis basic functional groups, such as alcohols, presents significant challenges. The hydroxyl group of a starting material like benzyl alcohol would readily complex with and deactivate the strong Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[3] This interaction not only consumes the catalyst but can also promote undesirable side reactions, such as elimination and polymerization.
To overcome this inherent limitation, this guide details a strategic synthetic sequence that installs the acetyl group onto a compatible precursor prior to the introduction of the sensitive hydroxymethyl functionality. This approach is divided into three primary protocols:
-
Protocol 1: Friedel-Crafts acylation of toluene.
-
Protocol 2: Side-chain functionalization via bromination and acetylation.
-
Protocol 3: Deprotection of the acetate to unveil the final product.
This multi-step pathway is designed for high fidelity, scalability, and reproducibility, reflecting best practices in modern organic synthesis.
Mechanistic Principles
The Friedel-Crafts Acylation
This reaction proceeds by the generation of a highly electrophilic acylium ion from an acyl chloride and a Lewis acid catalyst.[4][5] This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the aryl ketone.[6] A key feature of the acylation reaction is that the product ketone is less reactive than the starting material, which effectively prevents over-acylation.[7]
Caption: General mechanism of Friedel-Crafts Acylation.
The Protecting Group Strategy
In cases where a functional group interferes with a desired reaction, a common tactic is to temporarily convert it into a less reactive form—a "protecting group".[8][9] In our multi-step approach, the methyl group of toluene serves as a robust precursor to the hydroxymethyl group. After the ketone is installed, the methyl group is functionalized to an acetate ester. The acetate group is an excellent protecting group for the target alcohol; it is stable under various conditions but can be cleanly removed in the final step.[10][11]
Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride and N-bromosuccinimide are corrosive and irritants.
Protocol 1: Synthesis of 4-Methylacetophenone
This protocol describes the Friedel-Crafts acylation of toluene to produce the key intermediate, 4-methylacetophenone.
-
Apparatus Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), a thermometer, and a pressure-equalizing dropping funnel.
-
Reagent Charging: Under an inert atmosphere (N₂ or Argon), add anhydrous aluminum chloride (AlCl₃, 40.0 g, 0.30 mol) to 150 mL of dry dichloromethane (DCM).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of acetyl chloride (21.3 mL, 0.30 mol) in 50 mL of dry DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Toluene Addition: Following the formation of the acetyl chloride-AlCl₃ complex, add toluene (27.6 g, 0.30 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C and very slowly pour the reaction mixture onto 200 g of crushed ice containing 50 mL of concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 4-methylacetophenone as a colorless liquid.
Protocol 2: Synthesis of (4-acetylphenyl)methyl acetate
This two-part protocol converts the methyl group of 4-methylacetophenone into an acetate ester via a bromide intermediate.
Part A: Synthesis of 1-(4-(bromomethyl)phenyl)ethanone
-
Apparatus Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylacetophenone (13.4 g, 0.10 mol) in 200 mL of carbon tetrachloride (or cyclohexane as a less toxic alternative).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 19.6 g, 0.11 mol) and a catalytic amount of benzoyl peroxide or AIBN (approx. 240 mg, 1 mmol) to the solution.[12]
-
Reaction: Heat the mixture to reflux using a heating mantle. The reaction can be initiated by shining a bright lamp on the flask. Reflux for 3-4 hours or until TLC analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-(bromomethyl)phenyl)ethanone, which is often used directly in the next step without further purification. Caution: This product is a lachrymator.
Part B: Nucleophilic Substitution
-
Reaction Setup: Dissolve the crude 1-(4-(bromomethyl)phenyl)ethanone in 150 mL of acetone or DMF.
-
Reagent Addition: Add anhydrous sodium acetate (12.3 g, 0.15 mol) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours or heat gently to 50 °C for 3-4 hours to expedite the reaction. Monitor by TLC.
-
Workup: Filter off the sodium bromide precipitate. Remove the solvent from the filtrate by rotary evaporation.
-
Extraction: Dissolve the residue in 150 mL of ethyl acetate and wash with 100 mL of water and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude (4-acetylphenyl)methyl acetate, which can be purified by column chromatography if necessary.
Protocol 3: Synthesis of this compound
This final step involves the basic hydrolysis of the acetate protecting group.
-
Reaction Setup: Dissolve the crude (4-acetylphenyl)methyl acetate (approx. 0.10 mol) in 200 mL of methanol in a 500 mL round-bottom flask.
-
Base Addition: Add a solution of potassium carbonate (K₂CO₃, 27.6 g, 0.20 mol) in 50 mL of water.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.[13]
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Extract the remaining aqueous residue three times with 75 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Data Summary and Characterization
The following table summarizes the key parameters and expected outcomes for the synthetic sequence.
| Parameter | Protocol 1: Acylation | Protocol 2: Functionalization | Protocol 3: Deprotection |
| Key Reagents | Toluene, Acetyl Chloride, AlCl₃ | 4-Methylacetophenone, NBS, NaOAc | (4-acetylphenyl)methyl acetate, K₂CO₃ |
| Solvent | Dichloromethane (DCM) | CCl₄ / Acetone | Methanol / Water |
| Temperature | 0 °C to Room Temp. | Reflux / Room Temp. | Room Temp. |
| Typical Time | 2-3 hours | 4-18 hours | 2-4 hours |
| Expected Yield | 85-95% | 70-85% (over 2 steps) | >90% |
| Product | 4-Methylacetophenone | (4-acetylphenyl)methyl acetate | This compound |
Characterization of this compound:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₁₀O₂[14]
-
Molecular Weight: 150.17 g/mol [14]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, 2H), 7.45 (d, 2H), 4.75 (s, 2H), 2.60 (s, 3H), ~2.0 (br s, 1H, -OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 198.0, 146.5, 136.0, 128.8, 126.8, 64.5, 26.6.
-
IR (KBr, cm⁻¹): ~3400 (O-H stretch, broad), ~1675 (C=O stretch, conjugated ketone), ~1605, 1410 (C=C aromatic stretch).
Synthetic Workflow Diagram
Caption: Multi-step workflow for the synthesis of the target molecule.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of 1-(4-(hydroxymethyl)phenyl)ethanone via a Protected Grignard Reaction Pathway
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 1-(4-(hydroxymethyl)phenyl)ethanone, a valuable bifunctional building block in pharmaceutical and materials science research. The inherent challenge in this synthesis lies in the incompatibility of the acidic hydroxyl proton with the strongly basic and nucleophilic Grignard reagent. We circumvent this issue through a strategic three-step sequence: (1) protection of the hydroxyl group of 4-(hydroxymethyl)benzonitrile as a trimethylsilyl (TMS) ether, (2) nucleophilic addition of methylmagnesium bromide to the protected nitrile, and (3) a single-step acidic work-up that facilitates both the hydrolysis of the intermediate imine to the target ketone and the deprotection of the TMS ether. This protocol emphasizes safety, efficiency, and mechanistic understanding to ensure reliable and reproducible outcomes for researchers.
Introduction and Synthetic Strategy
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1][2] However, the utility of Grignard reagents is constrained by their high basicity; they are readily quenched by even mildly acidic protons, such as those found in alcohols and water.[3][4] A direct attempt to react a methyl Grignard reagent with a precursor like 4-formylphenylmethanol or methyl 4-(hydroxymethyl)benzoate would result primarily in an acid-base reaction, failing to produce the desired product.
To overcome this limitation, a protecting group strategy is essential.[5][6] This involves temporarily masking the reactive functional group to allow the desired transformation to occur elsewhere in the molecule.[7] For this synthesis, we have selected the trimethylsilyl (TMS) group for its ease of installation and its lability under acidic conditions, which allows for a streamlined deprotection during the reaction work-up.
Our synthetic approach leverages the reaction of a Grignard reagent with a nitrile, which reliably yields a ketone upon hydrolysis.[8][9] This method is preferable to using an ester or acyl chloride as the electrophile, which would require two equivalents of the Grignard reagent and lead to the formation of a tertiary alcohol.[4][10][11] The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Reagents
Proper preparation and handling of reagents are critical for success, particularly the use of anhydrous solvents for the Grignard reaction.
| Reagent | Formula | MW ( g/mol ) | Concentration/Purity | Amount | Moles (mmol) | Eq. |
| 4-(hydroxymethyl)benzonitrile | C₈H₇NO | 133.15 | >98% | 5.00 g | 37.55 | 1.0 |
| Chlorotrimethylsilane (TMSCl) | C₃H₉ClSi | 108.64 | >98% | 4.89 g (5.7 mL) | 45.06 | 1.2 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | >99% | 4.56 g (6.3 mL) | 45.06 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | 75 mL | - | - |
| Methylmagnesium Bromide | CH₃MgBr | 107.23 | 3.0 M in Diethyl Ether | 15.0 mL | 45.00 | 1.2 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | 100 mL | - | - |
| Hydrochloric Acid | HCl | 36.46 | 2 M Aqueous | ~50 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution | 50 mL | - | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Aqueous Solution | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | ~10 g | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | ~200 mL | - | - |
Detailed Experimental Protocol
3.1. Part A: Protection of 4-(hydroxymethyl)benzonitrile
This step masks the alcohol to prevent it from interfering with the subsequent Grignard reaction.
-
Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a nitrogen atmosphere. All glassware should be oven-dried prior to use.
-
Dissolution: To the flask, add 4-(hydroxymethyl)benzonitrile (5.00 g, 37.55 mmol) and anhydrous dichloromethane (75 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (6.3 mL, 45.06 mmol) dropwise via syringe over 5 minutes.
-
Silylation: Add chlorotrimethylsilane (5.7 mL, 45.06 mmol) dropwise via syringe over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(((trimethylsilyl)oxy)methyl)benzonitrile as a colorless oil. The product is typically used in the next step without further purification.
3.2. Part B: Grignard Reaction and In-situ Deprotection
This is the critical C-C bond-forming step. Maintaining anhydrous conditions is paramount.[1][12]
Caption: Step-by-step workflow for the Grignard reaction phase.
-
Apparatus Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: Dissolve the crude 4-(((trimethylsilyl)oxy)methyl)benzonitrile from Part A in 75 mL of anhydrous THF and add it to the dropping funnel.
-
Grignard Reagent: To the reaction flask, add methylmagnesium bromide (15.0 mL of 3.0 M solution in ether, 45.00 mmol) via syringe, followed by 25 mL of anhydrous THF to dilute.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Addition: Add the solution of the protected nitrile from the dropping funnel to the stirred Grignard reagent dropwise over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C.[13][14]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours. The reaction progress can be monitored by TLC.
-
Quenching and Deprotection: Cool the flask back to 0 °C. Very slowly and carefully, add 50 mL of 2 M aqueous HCl dropwise to quench the reaction. Vigorous gas evolution (methane) and an exothermic reaction will occur. This step hydrolyzes the imine salt and cleaves the TMS protecting group.[5][8]
-
Work-up: After the quenching is complete, transfer the biphasic mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing: Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford pure this compound.
Safety and Hazard Management
The Grignard reaction involves significant hazards that must be actively managed through proper engineering controls and personal protective equipment (PPE).[15]
| Hazard | Reagent(s) | Mitigation Measures |
| Extreme Flammability | Diethyl Ether, THF | Conduct reaction in a certified chemical fume hood, away from ignition sources. Ensure a fire extinguisher (Class B) is accessible.[12][13] |
| Pyrophoricity/Exotherm | Grignard Reagent (MeMgBr) | Handle under an inert atmosphere. Addition must be slow and controlled. Have an ice bath ready to manage any uncontrolled exotherm.[16] |
| Water Reactivity | Grignard Reagent, TMSCl | Use anhydrous solvents and oven/flame-dried glassware. Reaction releases flammable gas upon contact with water.[1] |
| Corrosivity | TMSCl, HCl | Wear appropriate gloves (e.g., nitrile), a flame-resistant lab coat, and splash goggles or a face shield. Handle in a fume hood.[15] |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate or gives low yield. | Presence of moisture in glassware or solvents. | Ensure all glassware is rigorously flame-dried under vacuum. Use freshly opened anhydrous solvents or solvents dried over a suitable agent.[1] |
| Impure magnesium (if preparing Grignard reagent in-situ). | Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.[14][17] | |
| Formation of tertiary alcohol byproduct. | Starting material was an ester, not a nitrile. | The nitrile route is essential to stop the reaction at the ketone stage. Esters will react twice with Grignard reagents.[18][19] |
| Incomplete reaction. | Insufficient reaction time or temperature. | Allow the reaction to stir for the full recommended time. Gentle warming (to reflux) can sometimes drive the reaction to completion, but must be done with extreme care. |
| Difficult work-up (emulsion). | Formation of magnesium salts. | Add more brine or a small amount of dilute acid during washing to help break up emulsions. Allow layers to separate for an extended period. |
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. dchas.org [dchas.org]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. acs.org [acs.org]
- 16. youtube.com [youtube.com]
- 17. cerritos.edu [cerritos.edu]
- 18. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 19. Grignard Reaction [organic-chemistry.org]
Application Notes and Protocols: Selective Reduction of 1-(4-(hydroxymethyl)phenyl)ethanone
<
Introduction
The selective reduction of a ketone in the presence of other functional groups is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. 1-(4-(hydroxymethyl)phenyl)ethanone presents a classic example of this challenge, containing both a ketone and a primary benzylic alcohol. The successful reduction of the ketone to the corresponding secondary alcohol, 1-(4-(hydroxymethyl)phenyl)ethanol, without affecting the hydroxymethyl group is crucial for the synthesis of various biologically active molecules and advanced materials.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective and selective reduction of this compound. We will explore the underlying principles of chemoselectivity, compare common reduction methodologies, and provide validated, step-by-step protocols.
Scientific Principles of Selective Ketone Reduction
The key to selectively reducing the ketone in this compound lies in exploiting the differences in reactivity between the ketone and the existing alcohol functionality. Ketones are electrophilic at the carbonyl carbon, making them susceptible to nucleophilic attack by hydride reagents.[1] Alcohols, while possessing a polarized O-H bond, are generally not reactive towards mild hydride donors under standard conditions.
The choice of reducing agent is paramount. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wide range of functional groups, including esters and carboxylic acids, and are generally overkill for this transformation, potentially leading to side reactions.[2] Milder, more selective reagents are preferred.
Method 1: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent for aldehydes and ketones.[3][4] Its moderate reactivity allows for the reduction of the ketone functionality while leaving the benzylic alcohol untouched.[5] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[2][6]
Reaction Mechanism with Sodium Borohydride
The reduction proceeds via a two-step mechanism:[3][4]
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an alkoxide intermediate.[1][6]
-
Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol) or during an acidic workup to yield the final secondary alcohol product.[1][3]
References
- 1. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3. NaBH4 | PPT [slideshare.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Esterification of 1-(4-(hydroxymethyl)phenyl)ethanone
For: Researchers, scientists, and drug development professionals.
Introduction
1-(4-(hydroxymethyl)phenyl)ethanone is a versatile bifunctional molecule featuring both a ketone and a primary benzylic alcohol. This unique structure makes it a valuable starting material in medicinal chemistry and materials science. The selective esterification of its hydroxymethyl group allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse molecular architectures. These ester derivatives are explored as potential therapeutic agents, pro-drugs, and building blocks for polymeric materials. This guide provides detailed protocols for several common and effective methods for the esterification of this compound, offering insights into the rationale behind procedural choices to aid in experimental design and execution.
Chemical Structures
Caption: General Esterification Scheme.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a reversible process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant (usually the more available and less expensive one) or by removing water as it is formed.[1][2][3] For the esterification of this compound with a simple carboxylic acid like acetic acid, using an excess of the acid is a practical approach.
Causality of Experimental Choices
-
Excess Acetic Acid: Serves as both a reactant and a solvent, driving the reaction equilibrium towards the formation of the ester.[1][4]
-
Sulfuric Acid Catalyst: A strong mineral acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1][3][5]
-
Reflux Conditions: The reaction is typically slow at room temperature, and heating to reflux provides the necessary activation energy to reach equilibrium in a reasonable timeframe.
Detailed Protocol: Synthesis of 4-Acetylbenzyl Acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).[4]
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the excess acid), and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-acetylbenzyl acetate.
Workflow Diagram
Caption: Fischer-Speier Esterification Workflow.
Method 2: Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8][9] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification.[9]
Causality of Experimental Choices
-
DCC: This carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]
-
DMAP: Acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This also suppresses the formation of the N-acylurea byproduct.[8][9]
-
Room Temperature Reaction: The high reactivity of the intermediates allows the reaction to proceed under mild conditions, typically at room temperature.[8]
Detailed Protocol: Synthesis of 4-Acetylbenzyl Benzoate
-
Reaction Setup: To a solution of this compound (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask under an inert atmosphere, add a solution of DCC (1.1 eq) in the same solvent.[10]
-
Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the solvent.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 1 M) to remove excess DMAP and pyridine, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Workflow Diagram
Caption: Steglich Esterification Workflow.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry (not relevant for this achiral substrate) using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13][14] This reaction is known for its mild conditions and broad substrate scope.[15]
Causality of Experimental Choices
-
PPh₃ and DEAD/DIAD: These reagents form a phosphonium salt intermediate with the alcohol, activating the hydroxyl group as a good leaving group.[12][13]
-
Carboxylic Acid: Acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion.[12]
-
Low Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between PPh₃ and DEAD/DIAD.
Detailed Protocol: General Procedure
-
Reaction Setup: To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in an anhydrous solvent like THF or diethyl ether, cool the mixture to 0 °C in an ice bath.[12]
-
Reagent Addition: Slowly add DEAD or DIAD (1.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct.
-
Purification: Purification can be challenging due to the byproducts. Column chromatography is typically required. In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent can simplify purification.
Workflow Diagram
Caption: Mitsunobu Reaction Workflow.
Method 4: Acylation with Acid Anhydrides
The reaction of alcohols with acid anhydrides in the presence of a base, such as pyridine or a catalytic amount of DMAP, is an efficient method for ester synthesis.[16] Pyridine acts as both a solvent and a catalyst, activating the anhydride and neutralizing the carboxylic acid byproduct.
Causality of Experimental Choices
-
Acetic Anhydride: A highly reactive acylating agent.
-
Pyridine: Serves as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate. It also acts as a base to neutralize the acetic acid formed during the reaction.
Detailed Protocol: Synthesis of 4-Acetylbenzyl Acetate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.
-
Reagent Addition: Add acetic anhydride (1.5 eq) to the solution. A catalytic amount of DMAP can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography if necessary.
Workflow Diagram
Caption: Acylation with Acetic Anhydride Workflow.
Data Summary and Characterization
The following table summarizes the key parameters for the described esterification methods. Expected yields are estimates based on similar reactions with benzylic alcohols and may vary depending on the specific carboxylic acid used and reaction optimization.
| Method | Carboxylic Acid Source | Key Reagents | Typical Conditions | Estimated Yield |
| Fischer-Speier | Carboxylic Acid | H₂SO₄ (cat.) | Reflux, 4-16 h | 60-85% |
| Steglich | Carboxylic Acid | DCC, DMAP (cat.) | RT, 2-6 h | 75-95% |
| Mitsunobu | Carboxylic Acid | PPh₃, DEAD/DIAD | 0 °C to RT, 2-12 h | 70-90% |
| Acylation | Acid Anhydride | Pyridine, DMAP (cat.) | RT, 1-4 h | 85-98% |
Characterization of 4-Acetylbenzyl Acetate:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.95 (d, 2H), 7.45 (d, 2H), 5.15 (s, 2H), 2.60 (s, 3H), 2.10 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 197.8, 170.8, 142.0, 136.5, 128.8, 128.5, 65.5, 26.6, 21.0.
Characterization of 4-Acetylbenzyl Benzoate:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.10 (d, 2H), 7.98 (d, 2H), 7.60 (t, 1H), 7.50 (d, 2H), 7.45 (t, 2H), 5.40 (s, 2H), 2.62 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 197.8, 166.3, 142.5, 136.6, 133.2, 130.0, 129.8, 128.8, 128.6, 128.4, 66.0, 26.7.
References
- 1. scribd.com [scribd.com]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. synarchive.com [synarchive.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note & Protocols: Derivatization of 1-(4-(hydroxymethyl)phenyl)ethanone for Biological Screening
Abstract
The generation of chemically diverse small molecule libraries is a cornerstone of modern drug discovery and chemical biology. The strategic derivatization of a central scaffold allows for the systematic exploration of structure-activity relationships (SAR) to identify novel bioactive compounds. This guide details the synthetic utility of 1-(4-(hydroxymethyl)phenyl)ethanone, a versatile starting material possessing two distinct and readily modifiable functional groups: a primary alcohol and an aromatic ketone. We provide field-proven, step-by-step protocols for the targeted derivatization of each functional group—including esterification, etherification, oxime formation, and hydrazone synthesis—to generate a library of novel compounds. Furthermore, we outline standard procedures for the purification and characterization of these derivatives and discuss their application in high-throughput biological screening, with a particular focus on kinase inhibitor discovery.
Introduction: The Scaffold-Based Approach to Drug Discovery
The efficiency of a high-throughput screening (HTS) campaign is significantly enhanced by the quality and diversity of the compound library.[1][2] Rather than random collections, libraries built around a central, privileged scaffold offer a more rational approach to exploring chemical space. The scaffold, this compound (also known as 4-acetylbenzyl alcohol), presents an ideal starting point for library synthesis.[3][4] Its structure features a phenyl ring that provides a rigid framework, a ketone that can act as a hydrogen bond acceptor or be converted into other functional groups, and a hydroxymethyl group that serves as a versatile handle for introducing a wide array of substituents.[3]
This document serves as a practical guide for researchers, providing robust and reproducible protocols to exploit the reactivity of this scaffold, thereby creating a focused library of derivatives poised for biological evaluation.
Analysis of the Core Scaffold: this compound
The synthetic value of this compound lies in its two orthogonal functional groups, which can be selectively modified.
-
Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is an excellent nucleophile. It readily participates in reactions such as esterification with carboxylic acids (or their activated derivatives) and etherification via the Williamson ether synthesis.[5][6] Modification at this position allows for the exploration of the southern region of the molecule, influencing properties like solubility, lipophilicity, and interaction with hydrophobic pockets in target proteins.
-
Ketone Group (C=O): The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, primarily through condensation reactions.[7] This site is ideal for forming C=N double bonds, leading to derivatives like oximes and hydrazones. These modifications introduce nitrogen atoms, which can act as hydrogen bond donors or acceptors, and provide vectors for further structural elaboration.[8]
Caption: Core structure of this compound highlighting the two key sites for derivatization.
Synthetic Derivatization Protocols
The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The purity of the starting material and dryness of solvents are critical for reaction success.
Derivatization of the Hydroxymethyl Group
Rationale: Acyl chlorides are highly reactive, ensuring efficient conversion of the alcohol to an ester under mild conditions. This method allows for the introduction of a vast range of functionalities.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in an oven-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Rationale: This classic Sₙ2 reaction forms a stable ether linkage. It is a two-step process requiring initial deprotonation of the alcohol to form a more potent nucleophile (alkoxide), followed by reaction with a primary alkyl halide.[5][6][9]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
In an oven-dried, three-neck flask under nitrogen, add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, allowing the alkoxide to form.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ether product by flash column chromatography.
Derivatization of the Ketone Group
Rationale: Condensation with hydroxylamine converts the ketone into an oxime, introducing a C=N-OH functionality. This significantly alters the electronic properties and hydrogen bonding capabilities of the molecule. The reaction is typically straightforward and high-yielding.[10][11][12]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol
-
Water
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 1-3 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature.
-
Slowly add cold water to precipitate the oxime product.
-
Collect the solid by vacuum filtration, washing with cold water.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure oxime. Note that E/Z isomers may form and can sometimes be separated by chromatography.[13]
Rationale: Similar to oxime formation, this condensation reaction with a hydrazine derivative yields a hydrazone. Using substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) allows for the introduction of diverse aromatic systems at this position.[14][15][16]
Materials:
-
This compound
-
Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Ethanol
-
A catalytic amount of glacial acetic acid
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted hydrazine (1.1 eq).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature. The hydrazone product will often precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
If necessary, recrystallize the product to achieve high purity.
Caption: Synthetic workflow for the derivatization of this compound.
Purification and Characterization
Rigorous purification and characterization are essential to ensure the quality of the compound library and the reliability of subsequent screening data.[17]
| Technique | Purpose | Key Parameters to Report |
| Flash Chromatography | Primary purification method for removing unreacted starting materials and byproducts. | Stationary phase (e.g., silica gel), mobile phase (solvent system and gradient). |
| HPLC | Assesses final compound purity. | Column type, mobile phase, flow rate, detection wavelength, retention time, purity (%). |
| ¹H and ¹³C NMR | Confirms the chemical structure of the derivative. | Solvent, chemical shifts (ppm), coupling constants (J), integration. |
| Mass Spectrometry | Confirms the molecular weight of the new compound. | Ionization method (e.g., ESI, EI), calculated m/z, found m/z. |
Application in Biological Screening: A Focus on Kinase Inhibitors
Protein kinases are a major class of drug targets, and screening for their inhibitors is a common objective in drug discovery.[18] A library of derivatives from this compound is well-suited for this purpose. The core structure can act as a "hinge-binding" motif, while the derivatized vectors explore different pockets of the kinase active site.
Screening Workflow:
-
Library Generation: Synthesize a diverse set of derivatives using the protocols above.
-
Primary Screen: Test the entire library at a single, high concentration (e.g., 10 µM) in a high-throughput kinase activity assay.[19] Assays can be fluorescence-based, luminescence-based (measuring ATP consumption), or radiometric.[20][]
-
Hit Confirmation: Re-test compounds that show significant inhibition to confirm their activity.
-
Dose-Response: Perform serial dilutions of confirmed hits to determine their potency (IC₅₀ value).
-
SAR Analysis: Analyze the activity of the derivatives to understand which chemical modifications lead to improved potency and selectivity.
Caption: Logic flow from scaffold to lead compound in a typical drug discovery campaign.
Conclusion
This compound is a commercially available and highly valuable starting material for the construction of small molecule libraries. The protocols outlined in this guide provide a reliable foundation for synthesizing a diverse array of esters, ethers, oximes, and hydrazones. By systematically modifying the core scaffold, researchers can effectively probe the chemical space around a biological target, accelerating the identification of novel and potent lead compounds for drug development.
References
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 75633-63-5: Ethanone,1-[4-(hydroxymethyl)phenyl]- [cymitquimica.com]
- 4. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Reactions of Ethers - Chad's Prep® [chadsprep.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Hydrazone synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
Use of 1-(4-(hydroxymethyl)phenyl)ethanone in the synthesis of pharmaceutical intermediates
Application Note & Protocol
Topic: The Strategic Utility of 1-(4-(Hydroxymethyl)phenyl)ethanone in the Synthesis of Quinolone-Based Pharmaceutical Intermediates
Abstract: this compound, also known as 4-acetylbenzyl alcohol, is a bifunctional aromatic compound whose unique structural arrangement offers significant versatility in synthetic organic chemistry.[1] Possessing both a nucleophilic hydroxyl group and an electrophilic ketone, it serves as an exemplary building block for constructing complex molecular architectures. This guide provides an in-depth exploration of its application in synthesizing 4-hydroxyquinoline scaffolds, which are core structural motifs in numerous pharmaceuticals, particularly in the class of tyrosine kinase inhibitors like Lenvatinib.[2] We will detail the strategic considerations behind its use and provide a robust, field-proven protocol for the synthesis of a key quinoline intermediate, demonstrating the compound's value for researchers, chemists, and professionals in drug development.
Introduction: The Chemical Versatility of this compound
This compound (CAS No. 75633-63-5) is a para-substituted benzene derivative featuring two key functional groups that can be manipulated with high selectivity:
-
The Acetyl Group (-COCH₃): The carbonyl carbon is electrophilic and the adjacent methyl protons are acidic, making this site ideal for a wide range of carbon-carbon bond-forming reactions. These include aldol condensations, Claisen condensations, and formations of enamines or enolates, which are foundational steps for building more complex side chains or initiating cyclization reactions.
-
The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can be easily oxidized to an aldehyde or carboxylic acid, esterified, or converted into a good leaving group (e.g., a tosylate or halide). This "handle" allows for its strategic introduction into larger molecules via ether linkages or other coupling reactions, a common requirement in the synthesis of modern APIs.[3]
This dual functionality makes it a valuable synthon, allowing for sequential or orthogonal chemical modifications. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, where both functional groups can be leveraged to construct the core ring system and append necessary pharmacophoric elements.[4]
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of numerous approved therapeutic agents. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an excellent scaffold for binding to enzyme active sites. Specifically, the 4-hydroxy-1H-quinolin-2-one and related 4-hydroxyquinoline cores are prevalent in a class of drugs known as kinase inhibitors, which are critical in oncology.[5][6]
Lenvatinib, for example, is a multi-targeted tyrosine kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor (VEGF) receptors and other kinases involved in tumor angiogenesis and proliferation.[2][7] The synthesis of Lenvatinib and similar kinase inhibitors often relies on the robust construction of a substituted quinoline core, which is later coupled with other aromatic fragments.[8][9] Classical methods for quinoline synthesis, such as the Conrad-Limpach and Gould-Jacob reactions, involve the condensation of anilines with β-ketoesters, followed by a high-temperature cyclization.[10][11]
The following sections detail a representative protocol that leverages a derivative of this compound to construct a functionalized 4-hydroxyquinoline intermediate, illustrating a practical pathway from a simple building block to a high-value pharmaceutical precursor.
Synthetic Workflow & Protocol
This protocol outlines a two-stage synthesis of a 4-hydroxyquinoline derivative. The overall workflow begins with the conversion of the starting material into a β-ketoester, which is then cyclized with an aniline derivative.
Caption: Synthetic workflow from this compound to a functionalized 4-hydroxyquinoline intermediate.
Protocol 1: Synthesis of Ethyl 3-(4-(acetoxymethyl)phenyl)-3-oxopropanoate
Rationale: The first stage involves protecting the reactive hydroxymethyl group as an acetate ester. This prevents it from interfering with the subsequent base-mediated Claisen condensation. The condensation reaction extends the acetyl group into a β-ketoester, which is the necessary precursor for the Conrad-Limpach cyclization. Sodium hydride is used as a strong, non-nucleophilic base to deprotonate the α-carbon of the ketone, initiating the condensation with diethyl carbonate.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Sodium Hydride (60% dispersion in mineral oil)
-
Diethyl Carbonate
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate & Hexanes (for chromatography)
Procedure:
-
Protection Step: a. In a round-bottom flask, dissolve this compound (10.0 g, 66.6 mmol) in pyridine (50 mL). b. Cool the solution to 0°C in an ice bath. c. Add acetic anhydride (7.5 mL, 79.9 mmol) dropwise while stirring. d. Allow the reaction to warm to room temperature and stir for 4 hours. e. Quench the reaction by slowly adding water (100 mL). Extract the product with ethyl acetate (3 x 75 mL). f. Wash the combined organic layers with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-acetylphenyl)methyl acetate. This intermediate is often used directly without further purification.[12]
-
Condensation Step: a. To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (3.2 g, 80.0 mmol, 60% dispersion) and wash with anhydrous hexanes (2 x 20 mL) to remove the mineral oil. b. Add anhydrous THF (100 mL). c. In a separate flask, dissolve the (4-acetylphenyl)methyl acetate from the previous step in anhydrous THF (50 mL) and add it dropwise to the NaH suspension at 0°C. d. Add diethyl carbonate (9.6 mL, 79.9 mmol) and allow the mixture to slowly warm to room temperature, then heat to reflux for 3 hours. e. Cool the reaction to 0°C and cautiously quench by adding 1M HCl until the solution is acidic (pH ~5-6). f. Extract the aqueous layer with ethyl acetate (3 x 100 mL). g. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. h. Purify the crude product via column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield the pure β-ketoester.
Protocol 2: Synthesis of a Substituted 4-Hydroxyquinoline
Rationale: This stage follows the classic Conrad-Limpach pathway. First, the β-ketoester is condensed with aniline under acidic catalysis to form an enaminone intermediate. The subsequent step requires high thermal energy to drive the intramolecular electrophilic aromatic substitution (a form of Friedel-Crafts acylation), which closes the ring to form the quinolone. A high-boiling solvent like Dowtherm A is essential for achieving the required temperature (~250°C).[11] The final basic workup saponifies the acetate protecting group, revealing the target hydroxymethyl functionality.
Materials:
-
Ethyl 3-(4-(acetoxymethyl)phenyl)-3-oxopropanoate (from Protocol 1)
-
Aniline
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dowtherm A (or Diphenyl Ether)
-
Sodium Hydroxide (10% aqueous solution)
-
Ethanol
Procedure:
-
Enaminone Formation: a. In a flask equipped with a Dean-Stark apparatus, combine the β-ketoester (5.0 g, 18.9 mmol), aniline (1.7 mL, 18.9 mmol), and a catalytic amount of p-TsOH (180 mg) in toluene (100 mL). b. Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue until no more water is formed (approx. 4-6 hours). c. Cool the reaction mixture and concentrate under reduced pressure to remove the toluene. The resulting crude enaminone is used directly in the next step.
-
Thermal Cyclization and Deprotection: a. Caution: This step involves very high temperatures and must be performed in a well-ventilated fume hood with appropriate safety measures. b. Add the crude enaminone to Dowtherm A (50 mL) in a high-temperature reaction flask. c. Heat the solution to 250°C with vigorous stirring for 30 minutes. d. Cool the reaction mixture to below 100°C and pour it into hexanes (200 mL) to precipitate the crude product. e. Filter the solid and wash thoroughly with hexanes to remove the Dowtherm A. f. Suspend the crude solid in a mixture of ethanol (50 mL) and 10% NaOH solution (50 mL). Heat to 60°C for 1 hour to saponify the acetate protecting group. g. Cool the solution and neutralize with 1M HCl until a precipitate forms. h. Filter the solid, wash with cold water, and dry under vacuum to yield the final 4-hydroxyquinoline intermediate. Further purification can be achieved by recrystallization from ethanol.
Data Summary & Visualization
Table 1: Summary of Reaction Parameters
| Step | Key Reagents | Molar Ratio (to SM) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Protection | Acetic Anhydride | 1.2 eq | Pyridine | 0 -> RT | 4 | >95% (crude) |
| Condensation | NaH, Diethyl Carbonate | 1.2 eq, 1.2 eq | THF | Reflux | 3 | 65-75% |
| Enaminone | Aniline, p-TsOH | 1.0 eq, 0.05 eq | Toluene | Reflux | 4-6 | >90% (crude) |
| Cyclization | - | - | Dowtherm A | 250 | 0.5 | 70-80% |
Reaction Scheme
Caption: Key transformation stages from starting material to the quinoline core.
Conclusion and Future Prospects
This application note demonstrates a robust and logical pathway for utilizing this compound as a strategic precursor for the synthesis of complex pharmaceutical intermediates. By leveraging its dual functionality, a high-value 4-hydroxyquinoline scaffold was constructed using established and reliable chemical transformations. The resulting intermediate, featuring both a quinoline core and a reactive hydroxymethyl group, is primed for further elaboration. This "handle" can be used for coupling with other molecular fragments, a key strategy in the convergent synthesis of many kinase inhibitors and other complex APIs. This highlights the foundational importance of carefully chosen building blocks in streamlining the drug development pipeline.
References
- 1. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 [smolecule.com]
- 5. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 9. qingmupharm.com [qingmupharm.com]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Acetoxybenzyl alcohol | C9H10O3 | CID 95906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for the Quantification of 1-(4-(hydroxymethyl)phenyl)ethanone
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-(hydroxymethyl)phenyl)ethanone. This compound is a key intermediate in various synthetic processes, and its accurate quantification is crucial for ensuring product quality and reaction efficiency. The developed isocratic method utilizes a C18 stationary phase with a UV detector, offering excellent specificity, linearity, accuracy, and precision. The method was fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose in research and quality control environments.
Introduction
This compound, also known as 4-acetylbenzyl alcohol, is an important organic compound characterized by an acetophenone core functionalized with a hydroxymethyl group. Its bifunctional nature makes it a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. Given its role as a critical intermediate, a validated analytical method is essential for monitoring reaction progress, assessing purity, and quantifying its concentration in various matrices.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility. This note provides a comprehensive, field-proven protocol for the analysis of this compound using RP-HPLC, designed for researchers, scientists, and drug development professionals.
Analyte Properties & Method Rationale
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Structure and Properties: this compound has a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol [1]. Its structure contains a moderately non-polar aromatic ring and a polar hydroxymethyl group, resulting in a compound of intermediate polarity. The calculated octanol-water partition coefficient (XLogP3) of approximately 0.8 confirms this characteristic, making it an ideal candidate for reversed-phase chromatography[1].
-
Chromatographic Principle: Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is the chosen mode of separation. The analyte will partition between the two phases, and its retention is primarily governed by hydrophobic interactions with the C18 alkyl chains. By precisely controlling the mobile phase composition, we can achieve optimal retention and separation from potential impurities.
-
UV Absorbance: The presence of the acetophenone chromophore (a conjugated system between the aromatic ring and the carbonyl group) results in strong UV absorbance. The structurally similar compound, acetophenone, exhibits a strong absorption maximum (λ-max) at approximately 241 nm[2]. Therefore, a detection wavelength of 245 nm was selected to ensure high sensitivity for this compound.
Chemical Structure and Key Functional Groups
The chromatographic behavior of the analyte is directly influenced by its functional groups.
Caption: Key functional groups of the analyte that dictate its chromatographic properties.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatography Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for this method.
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Phosphoric Acid (H₃PO₄), analytical grade
-
This compound reference standard (≥98% purity)
-
-
Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Mode | Isocratic |
Rationale for Choices:
-
An isocratic mobile phase of 40% ACN provides sufficient elution strength for a reasonable retention time (~5-7 minutes), ensuring good separation from the solvent front.
-
The addition of 0.1% phosphoric acid to the aqueous phase acidifies the mobile phase (to ~pH 2.5), which is critical for protonating any residual silanol groups on the silica-based stationary phase. This minimizes peak tailing and results in sharp, symmetrical peaks.
-
Maintaining a constant column temperature of 30 °C ensures stable and reproducible retention times.
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly. The final mobile phase is prepared by mixing this solution with acetonitrile in a 60:40 volume ratio. The mobile phase should be degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Method Development and Validation Workflow
The entire process, from initial method design to final validation, follows a logical and systematic progression to ensure a robust and reliable analytical procedure.
Caption: Workflow for HPLC method development and validation.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.
System Suitability
Before each validation run, a system suitability test is performed by injecting the 50 µg/mL standard six times. The acceptance criteria are:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity
Specificity was confirmed by injecting a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks were present at the retention time of the analyte. Peak purity can also be assessed using a DAD detector.
Linearity and Range
Linearity was assessed by analyzing the calibration standards across the range of 1-100 µg/mL. The peak area was plotted against the concentration, and the relationship was evaluated using linear regression.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy was determined by the percent recovery method. A known amount of analyte was spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Determined by analyzing six replicate preparations of a standard solution (e.g., 50 µg/mL) on the same day.
-
Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criterion: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) The LOQ was experimentally verified to ensure it meets the criteria for accuracy and precision.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., % ACN ± 2%) The effect on system suitability parameters and analyte retention time was monitored. The method is considered robust if these small changes do not significantly impact the results.
Conclusion
This application note presents a simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of this compound. The method has been developed based on the analyte's physicochemical properties and validated in accordance with stringent ICH guidelines. It demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This protocol is well-suited for routine quality control analysis and research applications where accurate quantification of this compound is required.
References
Application Note: Quantitative Analysis of 1-(4-(hydroxymethyl)phenyl)ethanone in Reaction Mixtures by Derivatization-Gas Chromatography-Mass Spectrometry
Introduction: The Analytical Challenge
1-(4-(hydroxymethyl)phenyl)ethanone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its bifunctional nature, possessing both a ketone and a primary alcohol, makes it a versatile building block. Monitoring the progress of reactions involving this compound, quantifying its yield, and identifying potential byproducts are critical steps in process optimization and quality control.
However, the direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges. The polar hydroxyl (-OH) group leads to low volatility and poor thermal stability.[1] This can result in thermal decomposition in the hot GC injector, peak tailing due to interactions with the stationary phase, and poor chromatographic resolution, ultimately compromising the accuracy and reliability of the analysis.[2]
To overcome these limitations, a chemical modification step known as derivatization is essential.[3] This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound in a reaction mixture using a silylation derivatization strategy followed by GC-MS analysis. Silylation replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and thermal stability, making it ideal for GC-MS analysis.[4][5][6]
Principle of the Method: Silylation for Enhanced Volatility
The core of this analytical method is the conversion of the polar analyte into a nonpolar derivative suitable for gas chromatography.
Silylation Derivatization: The hydroxyl group of this compound is reactive towards silylating agents. We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, to form a trimethylsilyl (TMS) ether.[1] The reaction is rapid and quantitative.
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent.[6] This transformation masks the polar -OH group, which reduces intermolecular hydrogen bonding and allows the molecule to transition into the gas phase at lower temperatures without degradation.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
Application Note: High-Purity Isolation of 1-(4-(hydroxymethyl)phenyl)ethanone via Optimized Flash Column Chromatography
Abstract
1-(4-(hydroxymethyl)phenyl)ethanone, also known as 4-acetylbenzyl alcohol, is a key bifunctional intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its purity is critical for successful downstream applications, necessitating a robust and reproducible purification method. This application note provides a detailed protocol for the efficient purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We delve into the rationale behind methodological choices, from solvent system selection to column packing and fraction analysis, to ensure researchers can achieve high purity and yield.
Introduction and Principle of Separation
The molecular structure of this compound incorporates both a moderately polar ketone and a polar primary alcohol functional group. This dual polarity makes it an ideal candidate for purification by normal-phase column chromatography, a technique that separates compounds based on their differential affinity for a polar stationary phase and a non-polar mobile phase.[2][3]
In this protocol, we will use silica gel (SiO₂), a highly polar stationary phase.[3] The crude sample will be introduced to the top of the silica column, and a mobile phase (eluent) of relatively low polarity will be passed through it. Compounds in the mixture will move down the column at different rates based on their polarity:
-
Non-polar impurities: Have a low affinity for the polar silica gel and a high affinity for the mobile phase. They will travel down the column quickly and be eluted first.
-
This compound: Being a polar molecule, it will adsorb more strongly to the silica gel through hydrogen bonding and dipole-dipole interactions. It will travel down the column more slowly than non-polar impurities.
-
Highly polar impurities: Will have the strongest interaction with the silica gel and will elute last, or may remain adsorbed to the stationary phase.
By systematically increasing the polarity of the mobile phase (a technique known as gradient elution), we can control the elution of the target compound, effectively separating it from impurities and achieving a high degree of purity.
Physicochemical Properties of this compound
Understanding the physical properties of the target compound is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | PubChem CID 585264[4] |
| Molecular Weight | 150.17 g/mol | PubChem CID 585264[4] |
| Appearance | Solid | ChemBK[5] |
| Melting Point | 54 °C | ChemicalBook[6] |
| Boiling Point | 301.3±25.0 °C at 760 mmHg | ChemSrc[7] |
| Solubility | Soluble in polar solvents like methanol and ethanol; sparingly soluble in non-polar solvents like hexane. | Vertex AI Search[8] |
Materials and Reagents
Equipment:
-
Glass chromatography column (2-5 cm diameter, 40-50 cm length)
-
Collection vessels (test tubes or Erlenmeyer flasks)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fume hood
-
Clamps and stand
Reagents and Consumables:
-
Crude this compound
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Dichloromethane (ACS grade)
-
Cotton or glass wool
-
Sand (washed)
-
Pasteur pipettes and bulbs
Detailed Experimental Protocol
Part I: Optimization of Eluent System via Thin-Layer Chromatography (TLC)
The key to a successful column separation is selecting an appropriate mobile phase. TLC is a rapid and material-sparing technique to determine the optimal solvent system.[9] The goal is to find a solvent mixture that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound. This Rƒ range typically ensures good separation on the column.[10]
Procedure:
-
Prepare several eluent systems with varying ratios of a non-polar solvent (hexane) and a polar solvent (ethyl acetate). Suggested starting points: 9:1, 8:2, 7:3, and 6:4 (Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. This compound should appear as a UV-active spot.
-
Calculate the Rƒ value for the target compound in each solvent system: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Select the solvent system that gives an Rƒ value between 0.2 and 0.4 for the target compound while providing the best separation from visible impurities. For this compound, a system of 7:3 Hexane:Ethyl Acetate is often a good starting point.
Part II: Column Packing (Wet Slurry Method)
Proper column packing is crucial to prevent cracking and channeling, which lead to poor separation. The wet slurry method is recommended for a homogenous, well-packed column.[3]
Procedure:
-
Securely clamp the chromatography column in a vertical position inside a fume hood.
-
Insert a small plug of cotton or glass wool into the bottom of the column to support the packing material.[2]
-
Add a ~1 cm layer of sand over the plug to create a flat base.
-
In a separate beaker, prepare a slurry by mixing silica gel with the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate). The amount of silica should be approximately 50 times the weight of the crude sample.[3]
-
Quickly and carefully pour the silica slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column to encourage even settling of the silica gel and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, which helps compact the bed. Crucially, never let the solvent level fall below the top of the silica gel bed. A dry column will crack and become unusable.
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica surface from disturbance during sample loading.[11]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready for loading.
Part III: Sample Loading and Elution
Procedure:
-
Dissolve the crude this compound sample in a minimal volume of dichloromethane. Using too much solvent will broaden the initial sample band and result in poor separation.
-
Using a Pasteur pipette, carefully apply the dissolved sample solution evenly onto the top layer of sand.[11]
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is absorbed. Drain this wash into the silica bed as well.
-
Once the sample is loaded, carefully fill the top of the column with the eluent.
-
Begin the elution process. Start with the low-polarity solvent system identified in the TLC analysis (e.g., 8:2 Hexane:Ethyl Acetate).
-
Collect the eluting solvent (the eluate) in sequentially labeled fractions.[12]
-
If separation from impurities is difficult, a gradient elution is recommended. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., move from 8:2 to 7:3, then 6:4 Hexane:Ethyl Acetate). This will increase the elution speed of the target compound.[10]
Part IV: Fraction Analysis and Product Isolation
Procedure:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for efficient comparison.
-
Fractions containing only the spot corresponding to this compound are considered pure.
-
Combine the pure fractions into a single, clean round-bottom flask.
-
Remove the solvents using a rotary evaporator.[12]
-
The resulting solid or oil is the purified this compound. Confirm its purity by analytical methods such as NMR, HPLC, or melting point determination.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation | - Incorrect eluent system (too polar or non-polar).- Column overloaded with crude sample.- Column packed improperly (cracks, channels). | - Re-optimize the solvent system using TLC. Aim for an Rƒ of 0.2-0.4.- Reduce the amount of sample loaded onto the column.- Repack the column carefully using the wet slurry method. Ensure the column never runs dry. |
| Compound will not elute | - The mobile phase is not polar enough to displace the compound from the silica gel. | - Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A switch to a more polar solvent like methanol (in small percentages, e.g., 1-5% in dichloromethane) can be used for very polar compounds.[10] |
| Smeared or tailing spots on TLC | - Sample is too concentrated.- Compound is acidic or basic and interacting strongly with silica.- Co-elution with an impurity. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent system to neutralize the silica. |
| Product is contaminated with a less polar impurity | - Elution was performed too quickly.- Started with a mobile phase that was too polar. | - Decrease the flow rate.- Start the elution with a less polar solvent mixture (higher hexane ratio) to ensure all non-polar impurities are washed out first. |
References
- 1. Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 [smolecule.com]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 4. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 75633-63-5 CAS MSDS (Ethanone, 1-[4-(hydroxymethyl)phenyl]- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-(4-Hydroxymethylphenyl)ethanone | CAS#:75633-63-5 | Chemsrc [chemsrc.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. orgsyn.org [orgsyn.org]
Application Note: High-Purity Crystallization of 1-(4-(hydroxymethyl)phenyl)ethanone
Abstract: This document provides a comprehensive guide to the purification of 1-(4-(hydroxymethyl)phenyl)ethanone via crystallization. It outlines systematic approaches for solvent selection and presents detailed protocols for cooling, anti-solvent, and slurry crystallization techniques. The methodologies are designed for researchers, scientists, and drug development professionals to achieve high purity of this key chemical intermediate, with an emphasis on the scientific rationale behind each step. Purity verification techniques and a troubleshooting guide are also included to ensure robust and reproducible outcomes.
Introduction and Physicochemical Overview
This compound is a valuable bifunctional organic compound, featuring both a ketone and a primary alcohol. This unique structure makes it a critical building block in the synthesis of various pharmaceutical active ingredients (APIs) and other fine chemicals.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and the formation of difficult-to-remove related substances in subsequent synthetic steps.
Crystallization is a powerful and widely used technique for the purification of solid organic compounds in the pharmaceutical industry.[3] It relies on the principle of differential solubility to separate the target compound from impurities.[4] A successful crystallization process not only enhances purity but also allows for control over critical solid-state properties like crystal habit and particle size distribution, which can impact downstream processing. This guide provides the theoretical basis and practical protocols for obtaining pure this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Structure | ||
| CAS Number | 75633-63-5 | [5][6] |
| Molecular Formula | C₉H₁₀O₂ | [5] |
| Molecular Weight | 150.17 g/mol | [5] |
| Appearance | Off-white to white solid | [7] |
| Melting Point | 54 °C | [6] |
| Solubility Profile | Soluble in polar organic solvents (e.g., acetone, chloroform, alcohols).[7] |
The Cornerstone of Crystallization: Strategic Solvent Selection
The choice of solvent is the most critical factor in developing a successful crystallization process.[8] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[9] This differential solubility is the driving force for crystallization upon cooling. Furthermore, impurities should ideally remain soluble at all temperatures or be completely insoluble so they can be filtered off from the hot solution.[8]
The principle of "like dissolves like" provides a preliminary guide: the moderate polarity of this compound, owing to its hydroxyl and ketone groups, suggests that polar to moderately polar solvents will be most effective.[10][11] However, experimental screening is essential for optimization.
Experimental Solvent Screening Protocol
A systematic approach to solvent selection involves testing the compound's solubility in a range of solvents with varying polarities.
Materials:
-
Crude this compound
-
Test tubes or small vials (e.g., 5 mL)
-
Selection of solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane)
-
Heat gun or hot plate
-
Vortex mixer
Procedure:
-
Place a small, consistent amount of the crude solid (e.g., 20-30 mg) into each test tube.
-
Add a small volume (e.g., 0.5 mL) of a solvent to a tube at room temperature. Vortex the mixture. Observe if the solid dissolves completely.
-
If it dissolves completely at room temperature: The solvent is unsuitable as a single-solvent system because recovery will be low. It may, however, be useful as the "good" solvent in a mixed-solvent system.[9]
-
-
If the solid is not fully soluble at room temperature: Gently heat the mixture to the solvent's boiling point. Add small aliquots of the solvent until the solid just dissolves.
-
If a very large volume of solvent is required: The solvent is likely a poor choice due to low solubility even when hot.
-
-
Once a hot, saturated solution is formed: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for approximately 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
-
Record all observations in a table.
Table 2: Example Solvent Screening Log
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor | Poor single solvent; potential anti-solvent. |
| Ethanol | Sparingly Soluble | Very Soluble | Good, crystalline solid | Promising Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Some precipitation | Moderate; potential for co-solvent system. |
| Toluene | Sparingly Soluble | Soluble | Good, crystalline solid | Promising Candidate |
| Hexane | Insoluble | Insoluble | None | Poor solvent; potential anti-solvent. |
Decision Workflow for Optimal Solvent System
The following diagram illustrates the logical workflow for selecting an appropriate crystallization solvent or solvent system based on experimental screening.
Caption: Workflow for experimental solvent selection.
Detailed Crystallization Protocols
Based on the physicochemical properties and solvent screening, the following protocols are recommended.
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Toluene)
Cooling crystallization is effective for compounds whose solubility is strongly dependent on temperature.[12]
Procedure:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., Toluene) in portions while gently heating and stirring the mixture on a hot plate. Continue adding solvent until the solid is completely dissolved at a near-boiling temperature. Use the minimum amount of hot solvent necessary to achieve full dissolution.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity.
Protocol 2: Anti-Solvent Crystallization (e.g., Ethanol/Water)
This technique is useful when a compound is too soluble in a solvent even at low temperatures. An anti-solvent, in which the compound is insoluble, is added to reduce the solubility of the compound in the solution and induce crystallization.[15][16]
Procedure:
-
Dissolution: Dissolve the crude material (e.g., 5.0 g) in the minimum amount of the "good" solvent (e.g., hot Ethanol) in an Erlenmeyer flask with stirring.
-
Anti-Solvent Addition: While the solution is still warm and stirring, add the anti-solvent (e.g., Water) dropwise. The addition of an anti-solvent increases the chemical potential of the solute, leading to supersaturation and subsequent crystallization.[17] Continue adding the anti-solvent until the solution becomes faintly cloudy (the point of nucleation).
-
Crystal Growth: If necessary, gently warm the solution to redissolve the slight cloudiness, then remove it from the heat and allow it to cool slowly to room temperature to promote the growth of larger crystals.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent/anti-solvent mixture (in the same ratio used for crystallization).
-
Drying: Dry the purified product under vacuum.
Protocol 3: Slurry Crystallization for Purity Enhancement
Slurrying is an effective method for purifying a solid that is already crystalline but requires a further increase in purity. It involves stirring the solid in a solvent in which it is only sparingly soluble.[3]
Procedure:
-
Slurry Formation: Place the semi-pure, crystallized this compound in a flask with a magnetic stir bar. Add a solvent in which the compound is poorly soluble at room temperature (e.g., a Toluene/Hexane mixture). The amount of solvent should be sufficient to create a stirrable suspension (slurry).
-
Equilibration: Stir the slurry at a constant temperature (e.g., room temperature) for an extended period (e.g., 6-24 hours). During this time, a dynamic equilibrium is established where the solid slowly dissolves and re-precipitates, allowing impurities to be transferred into the solvent phase.
-
Isolation: Collect the purified solid by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of fresh, cold slurrying solvent and dry under vacuum.
Verification of Purity
Post-crystallization, the purity of this compound must be verified using appropriate analytical techniques.[18]
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Result for Pure Compound |
| Melting Point | Assesses purity and identity. | A sharp melting point range close to the literature value (54 °C). Impurities typically cause melting point depression and broadening.[18] |
| HPLC | Quantifies purity and detects related-substance impurities. | A single major peak corresponding to the product, with purity >99%. The absence of peaks from starting materials or by-products.[19][20] |
| ¹H NMR | Confirms chemical structure and detects residual solvents or proton-containing impurities. | A clean spectrum matching the expected structure of this compound. Integration of peaks should be consistent with the number of protons. Absolute quantitative ¹H NMR can be used for highly accurate purity determination.[21][22] |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated.- Cooling too rapidly. | - Evaporate some solvent to increase concentration.- Add an anti-solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.[13]- Add a "seed" crystal of the pure compound. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too quickly. | - Add more solvent to the mixture to reduce the saturation temperature.- Re-heat the solution until the oil dissolves, then cool much more slowly.[8] |
| Poor Recovery/Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Incomplete cooling. | - Concentrate the mother liquor and cool again to recover a second crop of crystals.- Ensure the solution is thoroughly chilled in an ice bath before filtration.- Re-evaluate the choice of solvent. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary. |
References
- 1. Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. Crystallization [kebo-chemicals.com]
- 4. rubingroup.org [rubingroup.org]
- 5. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 75633-63-5 CAS MSDS (Ethanone, 1-[4-(hydroxymethyl)phenyl]- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 39235-58-0 CAS MSDS (1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 15. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 16. ijprajournal.com [ijprajournal.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. scispace.com [scispace.com]
- 21. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-(4-(hydroxymethyl)phenyl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(4-(hydroxymethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their synthetic protocols. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and resolve common issues in your experiments.
Introduction to the Synthesis of this compound
This compound, also known as 4-acetylbenzyl alcohol, is a valuable bifunctional molecule in organic synthesis. Its structure, featuring both a ketone and a primary alcohol, makes it a versatile building block for a variety of more complex molecules. The successful synthesis of this compound is crucial for many research and development projects. However, the presence of two reactive functional groups can present unique challenges, often leading to lower than expected yields. This guide will focus primarily on the most common synthetic route: the Friedel-Crafts acylation of a protected benzyl alcohol derivative, and will also touch upon alternative methods.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section is formatted in a question-and-answer style to directly address specific problems you may be encountering.
Q1: My Friedel-Crafts acylation of protected benzyl alcohol is resulting in a very low yield of the desired product. What are the likely causes?
Low yields in the Friedel-Crafts acylation step are a common issue. The root cause often lies in one or more of the following areas:
-
Incomplete Protection of the Hydroxymethyl Group: The free hydroxyl group of benzyl alcohol can react with the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent. This side reaction consumes your starting material and catalyst, leading to a poor yield.
-
Verification: Before starting the acylation, ensure the protection step has gone to completion. This can be verified by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The disappearance of the starting benzyl alcohol and the appearance of a new spot corresponding to the protected product is a good indicator.
-
Solution: Re-run the protection reaction, ensuring anhydrous conditions and an adequate amount of the protecting agent. Common protecting groups for alcohols include benzyl (Bn) ethers and silyl ethers.[1][2][3]
-
-
Suboptimal Reaction Conditions for Acylation: Friedel-Crafts reactions are highly sensitive to reaction conditions.
-
Temperature: The reaction is typically exothermic. If the temperature is too high, it can lead to side reactions and decomposition of the product. If it's too low, the reaction may not proceed at a reasonable rate. The optimal temperature should be determined empirically, but starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature is a common strategy.
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) must be anhydrous and of high purity. Exposure to moisture will deactivate the catalyst.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide (CS₂). The solvent should be anhydrous.
-
-
Side Reactions: Polysubstitution, where more than one acetyl group is added to the aromatic ring, can occur, although it is less common in acylation than in alkylation.[4][5] Rearrangement of the acylium ion is generally not an issue.
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
References
Technical Support Center: Optimization of Grignard Reactions for 4-Acetylbenzyl Alcohol
Welcome to the technical support guide for optimizing Grignard reactions involving the bifunctional molecule, 4-acetylbenzyl alcohol. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with chemoselectivity and yield when targeting the ketone functionality in the presence of an acidic alcohol proton. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Grignard addition to 4-acetylbenzyl alcohol. The primary challenge stems from the Grignard reagent's dual nature as a potent nucleophile and a strong base.
Q1: My reaction yield is extremely low or zero, and I primarily recover the 4-acetylbenzyl alcohol starting material. What is the cause?
A1: This is the most common failure mode and is almost always due to the Grignard reagent being consumed by acidic protons before it can react with the ketone.
-
Primary Cause: Deprotonation of the Hydroxyl Group: The hydroxyl (-OH) group on 4-acetylbenzyl alcohol is acidic. Grignard reagents are powerful bases and will preferentially perform a rapid acid-base reaction with the alcohol, quenching the reagent and forming a magnesium alkoxide.[1][2] This consumes one equivalent of your Grignard reagent for every equivalent of your substrate, leaving none to react with the ketone.
-
Secondary Cause: Presence of Moisture: Grignard reagents react instantaneously with water.[3] Trace amounts of water in your glassware, solvent, or on the surface of your magnesium will destroy the reagent as it forms or before it can react.[4] All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight or flame-dried under vacuum), and anhydrous solvents are mandatory.[5]
-
Solution Pathway:
-
Confirm Reagent Activity: The concentration of commercially available or self-prepared Grignard reagents can vary. It is crucial to determine the exact molarity via titration before use.[6][7]
-
Implement a Protecting Group Strategy: The most robust and reliable solution is to temporarily "mask" the reactive hydroxyl group with a protecting group that is stable to the basic Grignard conditions. This ensures the reagent reacts exclusively at the desired ketone site.[8][9]
-
Use of Excess Reagent (Less Recommended): In theory, one could use more than two equivalents of a titrated Grignard reagent: the first equivalent to deprotonate the alcohol, and the subsequent equivalents to attack the ketone. However, this approach can be wasteful, lead to more complex purification, and is often less reliable than using a protecting group.[2]
-
Q2: The reaction has initiated, but the mixture has turned dark brown or black, resulting in a low yield of the desired product. Why?
A2: A very dark or black coloration, beyond the typical grayish-brown of a Grignard solution, often indicates decomposition or significant side reactions, frequently caused by overheating.[10]
-
Potential Causes & Solutions:
-
Runaway Exotherm: The addition of a Grignard reagent to a ketone is highly exothermic.[11] If the addition is too fast or the cooling is insufficient, the localized temperature can rise, promoting side reactions.
-
Solution: Add the substrate (protected 4-acetylbenzyl alcohol) solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) using an addition funnel. Maintain this temperature for the duration of the addition and for a period afterward before allowing it to slowly warm to room temperature.[4]
-
-
Wurtz Coupling: This side reaction can occur, especially at higher temperatures, leading to byproducts.[3] Careful temperature control is the best way to minimize this.
-
Impure Starting Materials: Ensure the purity of your starting materials, as impurities can also lead to decomposition and discoloration.
-
Q3: I used a protecting group strategy, but my yield is still suboptimal. What else could be going wrong?
A3: If you have correctly protected the alcohol, low yields typically point back to fundamental Grignard reaction principles.
-
Checklist for Optimization:
-
Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide, which prevents the reaction from starting.[3][12] Ensure the magnesium is activated. Common methods include gentle grinding, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[4]
-
Reagent Concentration: Re-titrate your Grignard reagent. It may have degraded during storage.
-
Reaction Time & Temperature: Ensure the reaction is allowed to proceed to completion. After the initial addition, stirring overnight at room temperature is common. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Work-up Procedure: An improper work-up can lead to product loss. The standard procedure involves quenching the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This protonates the alkoxide to form the final alcohol product and neutralizes any remaining Grignard reagent without using a strong acid, which could cause side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Is it absolutely necessary to protect the hydroxyl group of 4-acetylbenzyl alcohol?
A1: For achieving high yields, reproducibility, and simplified purification, protecting the hydroxyl group is the highly recommended and standard scientific approach.[13] While a large excess of the Grignard reagent can be used to force the reaction, this method is less elegant and often leads to lower isolated yields and a more challenging purification process due to the formation of magnesium salts and other byproducts. The protection-deprotection sequence provides a much more controlled and efficient chemical transformation.
Q2: What is the most suitable protecting group for this synthesis, and why?
A2: The ideal protecting group should be easy to install, stable to the strongly basic and nucleophilic Grignard reagent, and easy to remove under mild conditions that do not affect the newly formed tertiary alcohol. For these reasons, silyl ethers are an excellent choice.
| Protecting Group | Installation Reagent | Stability | Deprotection Conditions | Comments |
| TBDMS or TBS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole | Excellent stability to Grignard reagents, strong bases. | Fluoride source (e.g., TBAF) or mild acid (e.g., PPTS). | Highly Recommended. Offers a great balance of stability and mild removal.[1][8] |
| THP (Tetrahydropyranyl) | Dihydropyran (DHP), cat. acid (e.g., PPTS) | Stable to Grignard reagents. | Mild aqueous acid (e.g., acetic acid, HCl). | A good alternative, but creates a new stereocenter, which can complicate NMR analysis.[1] |
| MOM (Methoxymethyl) | MOM-Cl, DIPEA | Stable to Grignard reagents. | Acidic conditions. | Effective, but installation and removal conditions can be harsher than for silyl ethers. |
TBDMS is often the preferred choice due to its robust nature and the exceptionally mild and selective conditions for its removal using a fluoride source like tetrabutylammonium fluoride (TBAF).
Q3: How do I accurately determine the concentration of my Grignard reagent?
A3: Never assume the concentration stated on a commercial bottle is accurate, as degradation occurs over time. Titration is essential for stoichiometric control.[6] A common and reliable method is titration with a known amount of a non-hygroscopic solid, like (-)-menthol, using 1,10-phenanthroline as an indicator.[7][14] The endpoint is marked by a distinct color change from the colored Grignard-indicator complex to the colorless state when all the active Grignard reagent has been consumed.
Q4: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?
A4: Both are suitable ethereal solvents that stabilize the Grignard reagent.[10][15]
-
Diethyl Ether: Has a lower boiling point (35 °C), which can make reaction initiation easier to observe via gentle reflux. However, its high volatility can be a drawback.
-
Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and better solvating properties, which can be advantageous, especially for less reactive systems. It is generally the preferred solvent for many Grignard reactions.[10]
For the reaction with a protected ketone substrate, THF is an excellent choice. Ensure it is anhydrous.
Visualized Workflows and Mechanisms
Reaction Pathway Analysis
The diagram below illustrates the critical choice between the unprotected and protected reaction pathways. The unprotected path leads to a dead-end side reaction, highlighting the necessity of the protection strategy.
Caption: Reaction pathways for 4-acetylbenzyl alcohol.
Troubleshooting Flowchart for Low Yield
Use this flowchart to systematically diagnose and resolve low-yield issues.
Caption: Systematic troubleshooting for low reaction yield.
Experimental Protocols
Protocol 1: Protection of 4-acetylbenzyl alcohol with TBDMS-Cl
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-acetylbenzyl alcohol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the substrate.
-
Reagents: Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting silyl ether by flash column chromatography on silica gel if necessary.
Protocol 2: Grignard Addition to Protected Substrate
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the Grignard reagent (e.g., Methylmagnesium bromide, 1.5 eq) in an ethereal solvent (e.g., THF).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve the protected 4-acetylbenzyl alcohol (from Protocol 1, 1.0 eq) in anhydrous THF. Slowly add this solution to the stirred Grignard reagent via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-16 hours (monitor by TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add the reaction mixture to a separate flask containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 3: Deprotection of the Silyl Ether
-
Preparation: Dissolve the crude product from Protocol 2 in THF.
-
Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise to the solution at room temperature.
-
Reaction: Stir for 1-3 hours, monitoring the removal of the TBDMS group by TLC.
-
Work-up: Once complete, concentrate the mixture and partition between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the final diol product by flash column chromatography to yield the desired 4-(1-hydroxy-1-alkylethyl)benzyl alcohol.
References
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scribd.com [scribd.com]
- 15. adichemistry.com [adichemistry.com]
Technical Support Center: Synthesis of 1-(4-(hydroxymethyl)phenyl)ethanone via Friedel-Crafts Acylation
Welcome to the technical support guide for the Friedel-Crafts synthesis of 1-(4-(hydroxymethyl)phenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the specific challenges posed by this synthesis. The presence of a reactive hydroxymethyl group on the aromatic substrate introduces complexities not seen in simpler Friedel-Crafts acylations. This guide provides in-depth, field-proven troubleshooting advice and validated protocols to ensure a successful and high-yield synthesis.
Introduction: The Core Challenge
The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[1][2] However, the direct acylation of 4-(hydroxymethyl)phenol or benzyl alcohol to produce this compound is fraught with difficulties. The primary issue stems from the Lewis basic nature of the hydroxyl (-OH) group, which interacts destructively with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[3] This interaction is the root cause of most side reactions and low yields. This guide will dissect these issues and provide a robust, three-stage synthetic strategy to overcome them.
Troubleshooting Common Side Reactions
This section addresses the most common issues encountered during the direct acylation attempt, explaining the underlying chemistry and providing targeted solutions.
Q1: My reaction has failed to initiate, or the yield is extremely low. What is the primary cause?
A: Catalyst Deactivation. This is the most frequent failure mode. The Lewis acid catalyst, essential for activating the acylating agent, is preferentially consumed by the hydroxyl group on your starting material.
-
Causality: The oxygen atom of the hydroxymethyl group possesses lone electron pairs, making it a potent Lewis base. It readily forms a stable complex with strong Lewis acids like aluminum trichloride (AlCl₃).[3][4] This complexation deactivates the catalyst, preventing it from forming the necessary acylium ion electrophile. Consequently, the desired electrophilic aromatic substitution on the ring does not occur. A stoichiometric amount or more of the catalyst is required just to complex with the product ketone; any additional Lewis basic sites will further increase the required catalyst load.[5][6][7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Purification of Polar Aromatic Ketones
Welcome to the technical support center for the purification of polar aromatic ketones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-tricky compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring you can troubleshoot effectively and achieve your desired purity.
Introduction: The Unique Challenge of Polar Aromatic Ketones
Polar aromatic ketones present a unique set of purification challenges stemming from their hybrid chemical nature. The aromatic ring imparts a degree of non-polar character and potential for π-π stacking interactions, while the polar ketone carbonyl group allows for strong dipole-dipole interactions and hydrogen bond acceptance.[1][2][3][4] This duality can lead to unpredictable solubility, strong interactions with polar stationary phases in chromatography, and difficulties in crystallization. This guide will equip you with the knowledge to navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions when approaching the purification of a polar aromatic ketone.
Q1: What are the primary factors that make polar aromatic ketones difficult to purify?
A1: The primary challenges arise from a combination of their structural features:
-
High Polarity: The carbonyl group makes these molecules quite polar, leading to strong interactions with polar surfaces like silica gel.[3][4] This can cause issues like streaking and poor recovery in normal-phase chromatography.
-
Aromaticity: The presence of the aromatic ring can lead to π-π stacking interactions, which can sometimes cause co-elution with other aromatic impurities.
-
Solubility Profile: Their polarity makes them soluble in polar solvents, but the aromatic portion can grant some solubility in less polar organic solvents.[1][2] This can complicate the selection of appropriate solvents for chromatography and crystallization.
-
Potential for Tautomerization: Some ketones can undergo keto-enol tautomerism, which can influence their observed solubility and chromatographic behavior, especially if the pH or temperature is not controlled.[2]
-
Compound Stability: Some aromatic ketones can be sensitive to the acidic nature of standard silica gel or high temperatures, leading to degradation during purification.[5][6]
Q2: Which purification technique is generally the best starting point for a new polar aromatic ketone?
A2: There is no one-size-fits-all answer, but a logical starting point is flash column chromatography . It is a versatile technique that can be adapted to a wide range of polarities.[7] However, the choice of stationary and mobile phases is critical. For highly polar ketones, traditional normal-phase chromatography on silica gel might require highly polar and potentially basic mobile phases to achieve elution.[8] In such cases, alternative techniques like reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) should be considered early on.[9][10]
Q3: How does the position and nature of other substituents on the aromatic ring affect purification?
A3: Substituents play a significant role. Electron-donating groups (e.g., -OH, -NH2, -OCH3) can increase the polarity and the potential for hydrogen bonding, making the compound more challenging to elute from a polar stationary phase. Electron-withdrawing groups (e.g., -NO2, -CN) also increase polarity. The position of the substituent (ortho, meta, para) can influence the molecule's overall dipole moment and its ability to interact with stationary phases, sometimes allowing for the separation of isomers that have very similar polarities.[11]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Section 1: Flash Column Chromatography
Q1: My polar aromatic ketone is streaking badly on the TLC plate and the column, even with highly polar solvent systems like 20% methanol in dichloromethane. What can I do?
A1: This is a classic sign of strong, undesirable interactions with the stationary phase, which is often the acidic silica gel.
-
Expertise & Experience: The free silanol groups on the surface of silica gel are acidic and can strongly interact with the lone pairs on the ketone's carbonyl oxygen. This can lead to slow desorption kinetics, resulting in tailing or streaking. For basic aminoketones, this effect is even more pronounced.[8][12]
-
Troubleshooting Protocol:
-
Add a Mobile Phase Modifier: Incorporate a small amount of a modifier to your eluent to compete with your compound for the active sites on the silica.
-
For neutral or acidic ketones: Add 0.5-1% acetic acid or formic acid to the mobile phase.
-
For basic ketones (e.g., aminoketones): Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase.[12]
-
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: For basic or acid-sensitive compounds, basic or neutral alumina can be a good alternative to silica gel.[13]
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your mobile phase containing the modifier.
-
-
Switch to a Different Chromatographic Mode: If the above fails, your compound may be too polar for standard normal-phase chromatography. Consider:
-
Reversed-Phase Chromatography: Uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[13] This is often an excellent choice for highly polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[9][10] It is particularly effective for very polar compounds that are not well-retained in reversed-phase.[10]
-
-
Q2: I have two aromatic ketones with very similar polarity (e.g., positional isomers) that are co-eluting. How can I improve their separation?
A2: Co-elution of compounds with similar polarity is a common challenge.[11][14] The key is to exploit subtle differences in their chemistry to improve selectivity.
-
Expertise & Experience: Simply making the mobile phase weaker (less polar) will increase retention but may not improve the separation between two closely eluting peaks. You need to change the "selectivity" of your chromatographic system.[14][15]
-
Troubleshooting Protocol:
-
Change the Mobile Phase Composition:
-
Switch one of the solvents in your mobile phase. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/methanol or acetone/toluene. Different solvents will have different interactions (e.g., dipole-dipole, hydrogen bonding) with your compounds, which can alter their relative elution order.
-
-
Change the Stationary Phase:
-
If using silica, consider a stationary phase with different properties. For example, a diol-bonded or cyano-bonded phase can offer different selectivity for polar compounds. For aromatic compounds, a phenyl-bonded phase can sometimes provide enhanced separation due to π-π interactions.[9]
-
-
Optimize Chromatographic Conditions:
-
Slower Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the mobile and stationary phases.
-
Shallow Gradient: If using gradient elution, a shallower gradient around the elution point of your compounds can improve separation.[16]
-
-
-
Data Presentation: Solvent Selection for Normal Phase Chromatography
| Solvent System (A/B) | A (Non-polar) | B (Polar) | Selectivity Notes |
| Standard | Hexanes/Heptane | Ethyl Acetate | Good general-purpose system. |
| Alternative 1 | Toluene | Acetone | Toluene can offer π-π interactions. Acetone is a polar aprotic solvent. |
| Alternative 2 | Dichloromethane | Methanol | Methanol is a polar protic solvent and can act as a hydrogen bond donor. |
| Alternative 3 | Hexanes/Heptane | Diethyl Ether | Ether is a less polar hydrogen bond acceptor than ethyl acetate. |
Q3: My polar aromatic ketone is not soluble in the solvent system I want to use for my column. How do I load it effectively?
A3: This is a frequent issue, especially on a larger scale. Loading the compound in a solvent that is too strong will cause it to streak down the column, leading to poor separation.
-
Troubleshooting Protocol: Dry Loading
-
Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).
-
Add a small amount of silica gel (or your chosen stationary phase) to this solution to form a slurry.
-
Thoroughly evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the top of your packed column. This ensures your compound is introduced to the column in a concentrated band.[12]
-
Section 2: Crystallization
Q1: I'm trying to recrystallize my polar aromatic ketone, but it either "oils out" or crashes out of solution as a fine powder. How can I get good crystals?
A1: "Oiling out" occurs when the compound's melting point is lower than the temperature of the saturated solution.[17] Crashing out as a powder suggests the solution is becoming supersaturated too quickly.
-
Expertise & Experience: Successful crystallization is a balance of finding the right solvent system and controlling the cooling rate. For polar compounds, a single solvent is often too good or too bad. A two-solvent system is usually more effective.[18][19]
-
Troubleshooting Protocol:
-
Select an Appropriate Solvent System:
-
Ideal Single Solvent: The ideal solvent dissolves your compound when hot but not when cold.[20]
-
Two-Solvent System: Find a "soluble" solvent that dissolves your compound readily at room temperature and an "anti-solvent" in which your compound is insoluble. The two solvents must be miscible.[18]
-
Dissolve your compound in a minimal amount of the hot "soluble" solvent.
-
Slowly add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy.
-
Add a drop or two of the "soluble" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly.
-
-
-
Control the Cooling Rate:
-
Do not immediately place the hot flask in an ice bath. Allow it to cool slowly to room temperature on the benchtop first. This allows for the formation of larger, purer crystals.[17]
-
-
Induce Crystallization:
-
If crystals are reluctant to form, try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[17]
-
Add a "seed crystal" (a tiny crystal from a previous batch, if available) to the solution.
-
-
-
Data Presentation: Common Solvent Pairs for Crystallization of Polar Compounds
| "Soluble" Solvent | "Anti-Solvent" | Notes |
| Ethanol/Methanol | Water | A very common and effective pair for many polar compounds.[18] |
| Acetone | Hexanes/Heptane | Good for moderately polar compounds. |
| Ethyl Acetate | Hexanes/Heptane | Another widely used combination. |
| Dichloromethane | Hexanes/Heptane | Effective, but be mindful of the volatility of dichloromethane. |
| Tetrahydrofuran (THF) | Hexanes/Heptane | THF is a good solvent for many polar compounds. |
Section 3: Liquid-Liquid Extraction
Q1: My polar aromatic ketone is partially soluble in water. How can I effectively extract it into an organic layer?
A1: The partial water solubility of some polar aromatic ketones can lead to poor recovery during aqueous workups.
-
Expertise & Experience: The goal is to decrease the polarity of the aqueous layer to "push" your compound into the organic layer.
-
Troubleshooting Protocol:
-
Use a "Salting Out" Effect: Add a saturated solution of sodium chloride (brine) to the aqueous layer. The high concentration of ions in the brine solution decreases the solubility of organic compounds in the aqueous phase, driving them into the organic layer.
-
Increase the Number of Extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). This is a more efficient way to recover your compound.
-
Choose the Right Extraction Solvent: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or dichloromethane, rather than very non-polar solvents like hexanes.[21]
-
Back-Extraction: If your desired compound is in the organic layer, you can sometimes remove more polar impurities by washing the organic layer with water or brine.
-
Visualization of Experimental Workflows
Decision Tree for Purification Strategy
This diagram provides a logical workflow for selecting an appropriate purification method for a new polar aromatic ketone.
Caption: A decision-making workflow for purifying polar aromatic ketones.
References
- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 2. doctorguideonline.com [doctorguideonline.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. Stability of selected volatile breath constituents in Tedlar, Kynar and Flexfilm sampling bags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. columbia.edu [columbia.edu]
- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. rubingroup.org [rubingroup.org]
- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 19. Purification [chem.rochester.edu]
- 20. varsitytutors.com [varsitytutors.com]
- 21. 2. Apparatus and Technique [chem.ualberta.ca]
Improving the yield of 1-(4-(hydroxymethyl)phenyl)ethanone on a larger scale
A Senior Application Scientist's Guide to Improving the Yield of 1-(4-(hydroxymethyl)phenyl)ethanone on a Larger Scale
Welcome to the Technical Support Center for the synthesis of this compound, a key intermediate in pharmaceutical and fine chemical manufacturing. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis, focusing on maximizing yield and purity. Here, we dissect common synthetic routes, troubleshoot potential issues with in-depth scientific explanations, and provide detailed, field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Synthesis Route Selection
Q1: What are the primary synthetic routes for this compound on a larger scale, and how do they compare?
A1: There are three main scalable routes, each with its own set of advantages and challenges. The choice of route often depends on the available starting materials, cost considerations, and the desired purity profile of the final product.
| Synthetic Route | Starting Material(s) | Key Intermediates | Typical Overall Yield (Lab Scale) | Key Advantages | Key Disadvantages |
| Route 1: Friedel-Crafts Acylation | Toluene, Acetyl Chloride/Acetic Anhydride | 4-Methylacetophenone, 4-Acetylbenzoic Acid | 60-70% | Readily available and inexpensive starting materials. Well-established and understood reaction steps. | Multi-step process. Formation of ortho-isomer byproduct in the acylation step. Use of stoichiometric amounts of Lewis acids. |
| Route 2: Oxidation of 4-Ethylacetophenone | 4-Ethylacetophenone | None | 75-85% | More direct, one-step synthesis. Potentially higher overall yield. | Starting material may be less readily available or more expensive than toluene. Potential for over-oxidation or incomplete reaction. |
| Route 3: Selective Reduction of 4-Acetylbenzoic Acid | 4-Acetylbenzoic Acid | None | 80-90% | High-yielding final step. Starting material can be sourced or synthesized. | Requires a selective reducing agent to avoid reduction of the ketone. Potential for side reactions if conditions are not optimized. |
Troubleshooting: Friedel-Crafts Acylation Route
Q2: During the Friedel-Crafts acylation of toluene, I am getting a significant amount of the ortho-isomer (2-methylacetophenone) along with my desired para-isomer (4-methylacetophenone). How can I improve the para-selectivity?
A2: The formation of the ortho-isomer is a common issue in Friedel-Crafts acylation of substituted benzenes. The methyl group in toluene is an ortho-, para-director due to its electron-donating nature, which stabilizes the carbocation intermediate at these positions.[1][2] To favor the para-isomer, which is generally the major product due to reduced steric hindrance, consider the following:[3]
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -15°C to 0°C) can increase the kinetic preference for the less sterically hindered para-position.[4]
-
Choice of Catalyst: While AlCl₃ is common, exploring other Lewis acids might offer better selectivity. For instance, nano-sized Beta zeolites have shown high activity and selectivity in the acylation of toluene.[5]
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Less polar solvents may favor the para-isomer.
Q3: I am experiencing a low yield in the oxidation of 4-methylacetophenone to 4-acetylbenzoic acid. What could be the cause?
A3: Low yields in this oxidation step, often carried out with strong oxidizing agents like potassium permanganate (KMnO₄), can be due to several factors:[6]
-
Incomplete Reaction: Ensure sufficient reaction time and temperature. The reaction can be monitored by TLC or HPLC to confirm the consumption of the starting material.
-
Temperature Control: The reaction is exothermic. Poor temperature control can lead to side reactions. A patent for a similar process suggests portion-wise addition of KMnO₄ to maintain the temperature between 48-55°C.[6]
-
Stoichiometry of Oxidant: An insufficient amount of the oxidizing agent will result in an incomplete reaction. Conversely, an excessive amount can lead to over-oxidation and degradation of the product.
-
Work-up Procedure: The work-up is critical for isolating the carboxylic acid. Ensure proper pH adjustment to precipitate the product.
Troubleshooting: Selective Reduction of 4-Acetylbenzoic Acid
Q4: I am trying to reduce the carboxylic acid group of 4-acetylbenzoic acid to a hydroxymethyl group without reducing the ketone. Which reducing agent should I use and what are the critical parameters?
A4: This is a classic chemoselectivity challenge. Sodium borohydride (NaBH₄) is generally not strong enough to reduce a carboxylic acid, while lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid.[7] For the selective reduction of the carboxylic acid in the presence of a ketone, borane complexes are the reagents of choice.[4][8]
-
Recommended Reagent: Borane-tetrahydrofuran complex (BH₃·THF) is a suitable reagent for this transformation. It reacts faster with carboxylic acids than with ketones.[8]
-
Mechanism Insight: The reaction proceeds through the formation of a triacyloxyborane intermediate, which is then hydrolyzed during workup to yield the primary alcohol.
-
Critical Parameters:
-
Anhydrous Conditions: Borane reagents are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Temperature Control: The reaction is typically carried out at room temperature or with gentle heating.
-
Stoichiometry: Use a slight excess of the borane reagent to ensure complete conversion of the carboxylic acid.
-
Q5: My reduction of 4-acetylbenzoic acid is resulting in a mixture of the desired product and the diol (1-(4-(hydroxymethyl)phenyl)ethan-1-ol). How can I avoid the reduction of the ketone?
A5: The formation of the diol indicates that the ketone is also being reduced. This can happen if the reaction conditions are too harsh or if a non-selective reducing agent is used.
-
Protecting the Ketone: A robust strategy is to protect the ketone as a ketal before the reduction of the carboxylic acid. After the reduction, the ketal can be easily removed by acidic hydrolysis.
-
Optimizing the Borane Reduction: If using a borane reagent, ensure the reaction temperature is not too high and the reaction time is not excessively long, as this can lead to the reduction of the ketone.
-
Alternative Reducing Agents: Catalytic transfer hydrogenation could be explored as an alternative, though careful catalyst and hydrogen donor selection is crucial to achieve selectivity.[5]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific scale and equipment used.
Route 1: Friedel-Crafts Acylation Pathway
This protocol is adapted from a standard laboratory procedure for the Friedel-Crafts acylation of toluene.[9]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Acetyl Chloride
-
Methylene Chloride (DCM)
-
Concentrated HCl
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.1 eq.) in DCM. Cool the suspension to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 eq.) to the stirred suspension.
-
Addition of Toluene: Add a solution of toluene (1.0 eq.) in DCM to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 4-methylacetophenone.
This protocol is based on a patented method for the oxidation of 4-methylacetophenone.[6]
Materials:
-
4-Methylacetophenone
-
Potassium Permanganate (KMnO₄)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Water
-
Anhydrous Acetic Acid
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-methylacetophenone, water, and anhydrous zinc chloride. Stir and slowly heat to 35-45°C.
-
Addition of Oxidant: Add KMnO₄ in portions, maintaining the reaction temperature between 48-55°C.
-
Reaction: After the addition is complete, maintain the temperature at 40-45°C for 1.5 hours.
-
Isolation of Crude Product: Cool the reaction mixture and isolate the crude 4-acetylbenzoic acid by filtration.
-
Purification: Reflux the crude product in anhydrous acetic acid, filter while hot, and then cool to crystallize the purified 4-acetylbenzoic acid.
This protocol utilizes the selective reduction of the carboxylic acid group.
Materials:
-
4-Acetylbenzoic Acid
-
Borane-Tetrahydrofuran complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous HCl
Procedure:
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve 4-acetylbenzoic acid in anhydrous THF.
-
Addition of Reducing Agent: Slowly add a solution of BH₃·THF (1.0 M in THF, approx. 1.1 eq.) to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Slowly add methanol to quench the excess borane, followed by the careful addition of aqueous HCl.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualization of Key Workflows
Friedel-Crafts Acylation of Toluene
Caption: Workflow for the Friedel-Crafts Acylation of Toluene.
Troubleshooting Low Para-Selectivity
Caption: Troubleshooting Low Para-Selectivity in Friedel-Crafts Acylation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. journal.bcrec.id [journal.bcrec.id]
- 3. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. scispace.com [scispace.com]
- 6. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Khan Academy [khanacademy.org]
- 9. acs.org [acs.org]
Technical Support Center: Identification and Mitigation of Byproducts in the Synthesis of 1-(4-(hydroxymethyl)phenyl)ethanone
Introduction
Welcome to the technical support guide for the synthesis of 1-(4-(hydroxymethyl)phenyl)ethanone, a key intermediate in various pharmaceutical and organic synthesis pathways. The purity of this active pharmaceutical ingredient (API) is critical for ensuring drug safety, efficacy, and regulatory compliance.[1][2] Even trace impurities can significantly impact the stability and potency of the final drug product.[3]
This document provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide in a question-and-answer format. It is designed to help you identify, understand, and control the formation of common byproducts encountered during synthesis. We will delve into the mechanistic origins of these impurities and provide actionable strategies for their mitigation, supported by robust analytical workflows.
Part 1: Common Synthetic Routes and Mechanistic Origins of Byproducts
Understanding the potential side reactions of your chosen synthetic route is the first step in effective impurity control.[4] Below, we analyze three common pathways to this compound and the characteristic byproducts associated with each.
Route 1: Friedel-Crafts Acylation of a Phenylmethane Derivative
This classic approach involves the acylation of a suitably protected toluene or benzyl alcohol derivative using an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst like AlCl₃.[5] While effective, this route is prone to issues with regioselectivity and side reactions involving the benzyl group.
Common Byproducts and Their Formation:
-
Isomeric Byproducts (Ortho- and Meta-Acylated): The primary directing group on the ring dictates the position of acylation. While the para-substituted product is desired, the formation of the ortho-isomer, 1-(2-(hydroxymethyl)phenyl)ethanone, is a common byproduct due to electronic and steric factors. Under harsh conditions, thermodynamic control can lead to small amounts of the meta-isomer.
-
Di-acylated Species: If the newly formed ketone product is not sufficiently deactivated, a second acylation can occur, leading to polysubstituted byproducts.
-
Benzyl Halide Formation: If the starting material is benzyl alcohol and the reaction conditions are harsh (e.g., using acetyl chloride), the benzylic alcohol can be converted to a benzyl chloride, which can then undergo further side reactions.
-
O-Acylation Products: If the hydroxyl group is not protected, direct acylation of the alcohol (O-acylation) can compete with the desired ring acylation (C-acylation), forming 4-acetylbenzyl acetate.
Caption: Friedel-Crafts acylation pathway and common side reactions.
Route 2: Oxidation of 4-Ethylphenol
This route utilizes the selective oxidation of the ethyl group of 4-ethylphenol.[6][7] The challenge lies in achieving selective oxidation of the ethyl side chain without affecting the phenol group or over-oxidizing the target acetyl group.
Common Byproducts and Their Formation:
-
Unreacted Starting Material: Incomplete oxidation will leave residual 4-ethylphenol.
-
Over-oxidation to Carboxylic Acid: The primary byproduct is often 4-hydroxybenzoic acid, resulting from the oxidation of the acetyl group.
-
Formation of 4-Hydroxybenzaldehyde: Partial oxidation of the ethyl group can terminate at the aldehyde stage.
-
Ring Oxidation/Polymerization: The electron-rich phenol ring is susceptible to oxidation, especially under strong oxidizing conditions, which can lead to quinone-like structures or polymeric tars.
Caption: Oxidation of 4-ethylphenol and potential byproducts.
Route 3: Selective Reduction of 4-Acetylbenzoic Acid
This pathway involves the reduction of the carboxylic acid moiety of 4-acetylbenzoic acid to a primary alcohol, while leaving the ketone group intact.[8][9] The main challenge is chemoselectivity, as many reducing agents can also reduce the ketone.
Common Byproducts and Their Formation:
-
Unreacted Starting Material: Incomplete reduction will leave residual 4-acetylbenzoic acid.[10]
-
Over-reduction to Diol: The most common byproduct is 1-(4-(1-hydroxyethyl)phenyl)methanol, where both the carboxylic acid and the ketone have been reduced.
-
Reduction to Ethyl Group: Aggressive reducing agents (e.g., under Clemmensen or Wolff-Kishner conditions) can reduce the ketone to an ethyl group, yielding 4-ethylbenzoic acid (if the acid is unreacted) or (4-ethylphenyl)methanol (if both groups are reduced).
-
Ester Formation: If borane-based reductions are performed in alcohol solvents, esterification of the starting material can occur, forming an alkyl 4-acetylbenzoate.
Part 2: Analytical Workflow and Data Interpretation
A multi-technique analytical approach is essential for the unambiguous identification of impurities.[1] A typical workflow involves initial screening by chromatography, followed by structural elucidation using mass spectrometry and NMR.[3][]
Caption: General analytical workflow for impurity identification.
Protocol: Impurity Profiling by LC-MS
-
Sample Preparation: Accurately weigh ~1 mg of the crude reaction mixture. Dissolve in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute to ~50 µg/mL for analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: 100 - 500 m/z.
-
Data Acquisition: Full scan for initial detection, followed by targeted MS/MS (fragmentation) on detected impurity masses for structural clues.[4]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Determine the molecular weight of impurities from the mass spectrum. Compare observed masses against the theoretical masses of potential byproducts.
Table: Common Byproducts and Their Analytical Signatures
| Potential Byproduct | Synthetic Route(s) | Molecular Formula | Molecular Weight (Da) | Expected m/z [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) |
| Target Product | All | C₉H₁₀O₂ | 150.17 | 151.07 | ~7.9 (d), ~7.4 (d), 4.7 (s), 2.6 (s) |
| Ortho-Isomer | Friedel-Crafts | C₉H₁₀O₂ | 150.17 | 151.07 | Complex aromatic multiplet (~7.2-7.8) |
| 4-Acetylbenzoic acid | Oxidation, Reduction | C₉H₈O₃ | 164.16 | 165.05 | ~13 (s, br), ~8.1 (d), ~8.0 (d) |
| 1-(4-(1-hydroxyethyl)phenyl)methanol | Reduction | C₉H₁₂O₂ | 152.19 | 153.09 | ~5.0 (q), ~4.6 (s), ~1.5 (d) |
| 4-Ethylphenol | Oxidation | C₈H₁₀O | 122.16 | 123.08 | ~7.1 (d), ~6.8 (d), 2.6 (q), 1.2 (t) |
| 4-acetylbenzyl acetate | Friedel-Crafts | C₁₁H₁₂O₃ | 192.21 | 193.08 | ~5.1 (s), ~2.6 (s), ~2.1 (s) |
Part 3: Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My LC/MS analysis of a Friedel-Crafts reaction shows a significant peak with the same mass as my product (m/z 151.07) but at a different retention time. What is it?
A1: This is almost certainly an isomer of your target compound. In Friedel-Crafts acylation, the most likely isomeric byproduct is the ortho-acylated product, 1-(2-(hydroxymethyl)phenyl)ethanone . Due to differences in polarity, it will have a distinct retention time on a reverse-phase HPLC column. To confirm its identity, you would need to isolate this impurity via preparative HPLC and perform ¹H NMR analysis.[1] The aromatic region of the NMR spectrum for the ortho-isomer will show a more complex multiplet pattern compared to the two clean doublets expected for the para-isomer.
Q2: I am attempting to reduce 4-acetylbenzoic acid and my mass spectrum shows a peak at m/z 153.09, which is 2 Da higher than my product. What does this indicate?
A2: A mass increase of 2 Da corresponds to the addition of two hydrogen atoms. This indicates over-reduction . In this case, both the carboxylic acid and the ketone have been reduced, yielding 1-(4-(1-hydroxyethyl)phenyl)methanol . To mitigate this, consider using a more chemoselective reducing agent that preferentially targets carboxylic acids over ketones, such as borane dimethyl sulfide complex (BMS) at low temperatures. Carefully monitoring the reaction by TLC or HPLC and stopping it upon consumption of the starting material is also crucial.
Q3: During the oxidation of 4-ethylphenol, my crude product is a dark, sticky tar with very low yield of the desired product. What went wrong?
A3: This strongly suggests ring oxidation and polymerization . The phenol ring is highly activated and susceptible to attack by strong oxidizing agents. This leads to the formation of complex, high-molecular-weight polymeric byproducts. Corrective Actions:
-
Protect the Phenol: Before oxidation, protect the phenolic hydroxyl group as a more stable ether (e.g., methyl or benzyl ether). The protecting group can be removed in a subsequent step after the oxidation is complete.
-
Milder Conditions: Use a milder, more selective oxidizing agent or carefully control the reaction temperature and stoichiometry of a stronger oxidant.
Q4: How can I minimize the formation of the O-acylated byproduct (4-acetylbenzyl acetate) during a Friedel-Crafts reaction starting from a material with an unprotected hydroxyl group?
A4: The formation of an O-acylated ester competes with the desired C-acylation on the aromatic ring.[12] O-acylation is typically faster (kinetically favored), while C-acylation is more stable (thermodynamically favored). Mitigation Strategies:
-
Protecting Group: The most robust solution is to protect the hydroxyl group (e.g., as a silyl ether or methyl ether) before the acylation step.
-
Fries Rearrangement Conditions: If you have already formed the aryl ester, you can often convert it to the desired C-acylated aryl ketone by heating it in the presence of the Lewis acid catalyst (AlCl₃). This reaction is known as the Fries Rearrangement.
Q5: My NMR spectrum is clean, but the elemental analysis or high-resolution mass spec (HRMS) is off. What could be the issue?
A5: This often points to the presence of inorganic impurities or residual solvents that are not visible in a standard ¹H NMR spectrum.[]
-
Inorganic Impurities: Salts or residual catalysts from the synthesis or workup can co-precipitate with your product. Techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy can identify and quantify metal residues.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, methanol) can be trapped in the crystal lattice. Gas Chromatography (GC) with a headspace autosampler is the standard method for quantifying residual solvents.[]
References
- 1. youtube.com [youtube.com]
- 2. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 3. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 4. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
- 7. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Acetylbenzoic Acid | 586-89-0 | Benchchem [benchchem.com]
- 9. 4-Acetylbenzoic Acid | C9H8O3 | CID 11470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 12. revroum.lew.ro [revroum.lew.ro]
Stability issues of 1-(4-(hydroxymethyl)phenyl)ethanone under acidic conditions
Guide ID: TSC-2026-01-A Compound: 1-(4-(hydroxymethyl)phenyl)ethanone (also known as 4-acetylbenzyl alcohol) Audience: Researchers, scientists, and drug development professionals
This technical guide provides in-depth information, troubleshooting advice, and preventative strategies regarding the stability of this compound under acidic conditions. As a bifunctional molecule containing both a ketone and a primary benzylic alcohol, this compound is susceptible to several acid-catalyzed degradation pathways that can impact experimental reproducibility, yield, and purity.
Section 1: FAQs - Understanding the Core Stability Issues
This section addresses fundamental questions about the chemical behavior of this compound in acidic environments.
Q1: Why is this compound considered unstable in acidic conditions?
A1: The instability arises from the presence of two acid-sensitive functional groups: a carbonyl group (ketone) and a hydroxymethyl group (benzylic alcohol)[1][2][3].
-
The Carbonyl Group: In the presence of an acid catalyst, the carbonyl oxygen can be protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by weak nucleophiles, such as an alcohol[4][5].
-
The Hydroxymethyl Group: The oxygen of the benzylic alcohol can also be protonated under acidic conditions. This converts the hydroxyl group (-OH) into a much better leaving group (-OH₂⁺, water). The departure of water generates a relatively stable benzylic carbocation, which is a reactive intermediate that can undergo further reactions.
The dual reactivity of the molecule allows for self-condensation or reaction with other nucleophiles present in the medium, leading to a variety of degradation products.
Q2: What are the primary degradation pathways and resulting byproducts?
A2: The two main degradation pathways are intermolecular self-condensation reactions, leading to the formation of ethers and acetals.
-
Etherification: This pathway is initiated by the protonation of the hydroxymethyl group. The resulting benzylic carbocation is then attacked by the nucleophilic hydroxyl group of another molecule of this compound. This process can continue, forming poly-benzyl ether oligomers or polymers.
-
Acetal Formation: This pathway begins with the protonation of the ketone's carbonyl oxygen. The activated carbonyl is then attacked by the hydroxyl group of a second molecule, forming a hemiacetal intermediate[6]. Further reaction under acidic conditions leads to the elimination of water and the formation of a stable acetal, effectively creating a dimer or larger oligomer[4][6][7].
These reactions are often competitive, and the distribution of products can depend on specific conditions like acid strength, temperature, and concentration.
Q3: How can I quickly assess if my sample has degraded?
A3: Degradation can often be detected by simple analytical methods:
-
Thin-Layer Chromatography (TLC): You may observe new, often less polar, spots corresponding to ether or acetal dimers/oligomers. The starting material spot will diminish in intensity.
-
Appearance: The formation of viscous oils, cloudiness in solution, or insoluble precipitates from a previously clear solution is a strong indicator of polymerization.
-
Nuclear Magnetic Resonance (¹H-NMR): Degradation is indicated by a decrease in the integral of the benzylic protons (~4.6 ppm) and the appearance of new signals, particularly in the benzylic ether region (~4.5-5.0 ppm)[8].
-
High-Performance Liquid Chromatography (HPLC): The appearance of new peaks, typically with different retention times than the parent compound, is a clear sign of degradation. HPLC can also be used to quantify the loss of the starting material[9].
Section 2: Troubleshooting Guide for Common Experimental Problems
This guide provides a structured approach to diagnosing and solving issues encountered during experiments involving this compound in an acidic medium.
Issue 1: Low or No Recovery of Starting Material After Acidic Workup
-
Symptoms: After performing a reaction or workup under acidic conditions (e.g., pH < 5), you observe a significantly lower than expected yield of this compound. The isolated material may be an intractable oil or solid.
-
Probable Cause: Extensive acid-catalyzed self-condensation (polymerization) has occurred. The benzylic alcohol and ketone functionalities have reacted intermolecularly, leading to high molecular weight species that are difficult to purify and characterize.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product recovery.
Issue 2: Appearance of Multiple Unknown Products in HPLC/LC-MS Analysis
-
Symptoms: Your chromatogram shows the peak for the starting material and several new, often broader, peaks. Mass spectrometry analysis may show ions corresponding to (2M-H₂O), (2M), or higher-order adducts, where M is the mass of the starting material.
-
Probable Cause: Partial degradation has occurred, leading to a mixture of dimers and small oligomers from both etherification and acetal formation pathways.
-
Solutions & Characterization:
-
Confirm Structures: Use LC-MS/MS to fragment the new peaks. The loss of an acetyl group or a hydroxymethylphenyl moiety can help confirm the suspected structures.
-
Reduce Reactant Concentration: High concentrations can favor intermolecular reactions. Diluting the reaction mixture may slow the rate of byproduct formation.
-
Employ a Milder Acid: Switch from strong mineral acids (e.g., HCl, H₂SO₄) to weaker organic acids (e.g., acetic acid) or use an acid catalyst in substoichiometric amounts.
-
Section 3: Key Methodologies & Preventative Protocols
Proactive measures are crucial for success. The following protocols provide validated methods for handling the compound and preventing degradation.
Protocol 1: General Handling and Solution Preparation
-
Storage: Store this compound as a dry solid at room temperature or refrigerated (2-8°C) to maximize long-term stability.
-
Solution Preparation: For reactions requiring acidic conditions, prepare the solution of the compound in a neutral or non-alcoholic solvent first.
-
Acid Addition: Cool the solution (e.g., to 0°C) in an ice bath before the slow, dropwise addition of the acid or acidic reagent.
-
Time and Temperature: Maintain the lowest possible temperature throughout the experiment and minimize the total time the compound is exposed to the acidic environment.
-
Quenching: Upon completion, neutralize the acid promptly by quenching with a suitable base (e.g., saturated sodium bicarbonate solution) before extraction or further processing.
Protocol 2: Protective Group Strategy for the Hydroxymethyl Functionality
Protecting the reactive hydroxymethyl group is one of the most robust strategies to prevent degradation. A silyl ether is an excellent choice as it is stable to many reaction conditions but can be easily removed.
Objective: To protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected product. The ketone is now free to be modified under conditions that will not affect the silyl ether.
Deprotection: The TBDMS group can be readily removed using tetrabutylammonium fluoride (TBAF) in THF or with an acid like HCl in methanol[10].
Protocol 3: Standardized HPLC Method for Stability Assessment
This method can be used to monitor the disappearance of the parent compound and the appearance of degradation products over time.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
This method provides a baseline for separating the relatively polar starting material from the less polar ether and acetal byproducts[9][11].
Section 4: Mechanistic Diagrams
Visualizing the degradation pathways can aid in understanding the underlying chemistry.
Caption: Acid-Catalyzed Intermolecular Etherification Pathway.
Caption: Acid-Catalyzed Intermolecular Acetal Formation Pathway.
References
- 1. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Hydroxymethylphenyl)ethanone | CAS#:75633-63-5 | Chemsrc [chemsrc.com]
- 3. Ethanone, 1-[4-(hydroxymethyl)phenyl]- (9CI) CAS#: 75633-63-5 [amp.chemicalbook.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
Stability issues of 1-(4-(hydroxymethyl)phenyl)ethanone under basic conditions
Welcome to the Technical Support Center for 1-(4-(hydroxymethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound, particularly under basic conditions. Here, we provide in-depth answers to common questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound is turning yellow and showing unexpected peaks in my analysis after exposure to basic conditions. What is happening?
A1: The observed yellowing and appearance of new analytical peaks are classic indicators of degradation. This compound possesses two key functional groups—a ketone and a benzylic alcohol—that can undergo reactions under basic conditions. The primary degradation pathway is a base-catalyzed self-condensation reaction resembling a crossed Cannizzaro-type reaction.[1][2][3]
Underlying Causality:
While this compound has α-hydrogens on the acetyl group, making it susceptible to aldol-type reactions, the presence of the hydroxymethyl group introduces a pathway for a disproportionation reaction, especially under strong basic conditions.[4] One molecule can be oxidized to a carboxylic acid, while another is reduced. However, a more likely scenario involves an intermolecular reaction where the benzylic alcohol of one molecule acts as a hydride donor to the ketone of another, or undergoes other condensation pathways.
The color change is often due to the formation of extended conjugated systems from condensation byproducts.[5]
Troubleshooting Steps:
-
pH Control: Immediately neutralize your solution with a suitable acid (e.g., dilute HCl or acetic acid) to halt further degradation.
-
Temperature Reduction: If your process allows, perform reactions at lower temperatures to decrease the rate of degradation.
-
Inert Atmosphere: While the primary issue is base-catalyzed, dissolved oxygen can sometimes contribute to oxidative side reactions, especially with colored byproducts.[6] Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Re-evaluation of Base: Consider if a weaker base or a non-nucleophilic base could be used for your intended transformation without causing significant degradation of your starting material.
Q2: I am trying to perform a reaction on the acetyl group of this compound using a strong base, but I am getting a complex mixture of products. How can I protect the benzylic alcohol?
A2: Protecting the benzylic alcohol is a crucial strategy to prevent its participation in side reactions under basic conditions. The hydroxyl group can be deprotonated by a strong base, forming an alkoxide that can initiate or participate in unwanted reactions. A benzyl ether or a silyl ether are common choices for protecting alcohols.[7][8]
Recommended Protection Strategy: Silyl Ether Formation
A tert-butyldimethylsilyl (TBS) ether is a robust protecting group that is stable to a wide range of basic conditions but can be easily removed later.
Experimental Protocol: Protection of this compound with TBDMSCl
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 equivalents) or imidazole (2 equivalents).
-
Addition of Silylating Agent: Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting silyl ether by column chromatography on silica gel.
This protected compound can now be subjected to basic conditions for reactions at the acetyl group with minimal interference from the protected hydroxyl group.
Q3: What is the primary degradation mechanism I should be aware of when using this compound in the presence of a strong base like sodium hydroxide?
A3: The most significant degradation pathway under strong basic conditions is a disproportionation reaction analogous to the Cannizzaro reaction .[1][3][9] Although the acetyl group has enolizable protons, the presence of the hydroxymethyl group on the phenyl ring allows for an intermolecular redox process.
Mechanism Explained:
In a Cannizzaro-type reaction, one molecule of an aldehyde (or in some cases, a ketone) is reduced to an alcohol while another is oxidized to a carboxylic acid.[4] In the case of this compound, the reaction is more complex than a classic Cannizzaro reaction which typically involves non-enolizable aldehydes. However, a similar hydride transfer can be envisioned.
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the ketone of one molecule.
-
Hydride Transfer: The resulting tetrahedral intermediate can then transfer a hydride to the carbonyl carbon of a second molecule.
-
Product Formation: This results in one molecule being oxidized (to a carboxylic acid derivative) and the other being reduced (to an alcohol).
This process leads to a mixture of products, significantly reducing the yield of any desired reaction and complicating purification.
Visualization of the Proposed Degradation Pathway:
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 3. byjus.com [byjus.com]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
Removal of unreacted starting materials from 1-(4-(hydroxymethyl)phenyl)ethanone
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the synthesis and purification of 1-(4-(hydroxymethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural support for the removal of unreacted starting materials and other impurities. As an important organic synthesis intermediate, particularly in the development of pharmaceuticals, achieving high purity of this compound is critical.[1][2]
Understanding the Purification Challenge
This compound (MW: 150.17 g/mol ) is a bifunctional molecule containing both a ketone and a primary alcohol (benzylic alcohol) functional group.[3] This dual-functionality dictates its polarity and chemical behavior, which are central to designing an effective purification strategy. The presence of both a hydrogen bond donor (-OH) and acceptor (C=O) makes the molecule significantly more polar than many common starting materials.
Common synthetic routes, such as the Friedel-Crafts acetylation of benzyl alcohol derivatives or the functional group manipulation of other acetophenones (e.g., from 4'-hydroxyacetophenone or 3-chloromethyl-4-hydroxy-acetophenone), can leave behind unreacted precursors or generate side products.[4][5][6] This guide provides a systematic approach to identifying and removing these contaminants.
Troubleshooting Guide: Common Purification Issues
This section addresses specific issues you may encounter during the purification of your product in a question-and-answer format.
Q1: My initial analysis (TLC/Crude ¹H NMR) shows multiple compounds. How do I identify the product versus the starting material?
A1: This is the crucial first step in designing a purification strategy.
-
Thin-Layer Chromatography (TLC): this compound is a polar molecule due to its two oxygen-containing functional groups. In a normal-phase system (e.g., silica gel with a hexane/ethyl acetate eluent), your product should have a significantly lower Retention Factor (Rf) than less polar starting materials like 4-bromoacetophenone or a protected benzyl alcohol. For example, 4'-hydroxyacetophenone, which contains only one hydroxyl group, would be less polar and thus have a higher Rf than your final product.
-
Crude ¹H NMR Spectroscopy: Look for characteristic peaks. Your product, this compound, will show a singlet for the acetyl group methyl protons (CH₃) around 2.6 ppm, a singlet for the benzylic protons (CH₂) around 4.7 ppm, and two distinct doublets for the para-substituted aromatic protons between 7.4 and 8.0 ppm. Compare the integration of these peaks to those of suspected starting materials to estimate the purity.
Q2: Which primary purification technique should I choose: Recrystallization or Column Chromatography?
A2: The choice depends on the physical state of your crude product and the nature of the impurities. The following decision workflow can guide your choice.
References
- 1. chembk.com [chembk.com]
- 2. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone [myskinrecipes.com]
- 3. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 [smolecule.com]
- 5. 1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE | 39235-58-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(4-(hydroxymethyl)phenyl)ethanone
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique in this endeavor, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(4-(hydroxymethyl)phenyl)ethanone, a valuable bifunctional building block in organic synthesis.
This document moves beyond a mere presentation of spectral data. It delves into the "why" behind the experimental choices and the interpretation of the resulting spectra, reflecting a field-proven approach to structural characterization. The protocols and analyses herein are designed to be self-validating, grounded in the fundamental principles of NMR spectroscopy and supported by authoritative references.
Molecular Structure and Numbering Scheme
To facilitate a clear and concise discussion of the NMR data, the following numbering scheme for the atoms in this compound will be utilized throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra. The choice of solvent and instrument parameters is critical for obtaining high-resolution data amenable to unambiguous interpretation.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent signal. For referencing, tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Procedure:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.
-
2. NMR Data Acquisition:
-
Instrumentation: The data presented in this guide were referenced from spectra acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is sufficient.
-
Number of Scans: 16-32 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is recommended.
-
Acquisition Time (aq): 3-4 seconds to ensure good digital resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is standard for obtaining a spectrum with singlets for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A 2-second delay is a good starting point.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of 200-220 ppm is standard.
-
¹H and ¹³C NMR Spectral Data and Assignments
The following tables summarize the experimentally observed ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.92 | Doublet | 2H | 8.5 | H-2, H-6 |
| 7.43 | Doublet | 2H | 8.5 | H-3, H-5 |
| 4.76 | Singlet | 2H | - | H-7 |
| 2.59 | Singlet | 3H | - | H-9 |
| ~1.6 (variable) | Broad Singlet | 1H | - | OH |
Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 198.11 | C-8 |
| 146.38 | C-4 |
| 136.26 | C-1 |
| 128.61 | C-2, C-6 |
| 126.62 | C-3, C-5 |
| 64.53 | C-7 |
| 26.65 | C-9 |
Detailed Spectral Analysis and Interpretation
A thorough understanding of the electronic environment of each nucleus is crucial for the accurate assignment of NMR signals.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound exhibits four distinct signals in the aromatic and aliphatic regions, in addition to a broad signal for the hydroxyl proton.
-
Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region displays a classic AA'BB' spin system, characteristic of a 1,4-disubstituted benzene ring.
-
The doublet at 7.92 ppm is assigned to the protons ortho to the electron-withdrawing acetyl group (H-2 and H-6). This downfield shift is a direct consequence of the deshielding effect of the carbonyl group.[2][3]
-
The doublet at 7.43 ppm , integrating to two protons, is assigned to the protons meta to the acetyl group (H-3 and H-5). These protons are less deshielded than their ortho counterparts. The coupling constant of 8.5 Hz is typical for ortho-coupling in aromatic systems.
-
-
Benzylic Protons (H-7): The singlet at 4.76 ppm , integrating to two protons, is assigned to the methylene protons of the hydroxymethyl group (H-7). The proximity to the electronegative oxygen atom causes a significant downfield shift compared to a typical benzylic CH₂ group. The absence of coupling indicates no adjacent protons.
-
Methyl Protons (H-9): The singlet at 2.59 ppm , with an integration of three protons, is characteristic of the methyl protons of the acetyl group (H-9). This chemical shift is typical for a methyl group attached to a carbonyl carbon.
-
Hydroxyl Proton (OH): The hydroxyl proton typically appears as a broad singlet around 1.6 ppm. Its chemical shift and signal shape are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven unique carbon environments in the molecule.
-
Carbonyl Carbon (C-8): The signal at 198.11 ppm is unambiguously assigned to the carbonyl carbon of the acetyl group (C-8). Carbonyl carbons are highly deshielded and resonate at very low field.[1]
-
Aromatic Carbons (C-1 to C-6):
-
The quaternary carbon attached to the hydroxymethyl group (C-4) appears at 146.38 ppm .[1] Its downfield shift is influenced by the attached oxygen.
-
The quaternary carbon bearing the acetyl group (C-1) is found at 136.26 ppm .[1]
-
The carbons ortho to the acetyl group (C-2 and C-6) resonate at 128.61 ppm .[1]
-
The carbons meta to the acetyl group (C-3 and C-5) appear at 126.62 ppm .[1]
-
-
Benzylic Carbon (C-7): The signal at 64.53 ppm is assigned to the methylene carbon of the hydroxymethyl group (C-7).[1] The direct attachment to an oxygen atom results in a significant downfield shift.
-
Methyl Carbon (C-9): The methyl carbon of the acetyl group (C-9) resonates at 26.65 ppm , which is a typical chemical shift for a methyl ketone.[1]
Comparison with Alternative Structures
To underscore the diagnostic power of NMR, let's consider a hypothetical isomer, 1-(3-(hydroxymethyl)phenyl)ethanone. In this case, the aromatic region of the ¹H NMR spectrum would be significantly more complex, exhibiting a multiplet pattern due to the different coupling relationships between the four non-equivalent aromatic protons. The ¹³C NMR spectrum would also show nine distinct signals for the nine unique carbon atoms. The observed simplicity of both the ¹H and ¹³C NMR spectra strongly supports the 1,4-disubstituted pattern of this compound.
Conclusion
This guide has provided a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently assign the observed signals and confirm the structure of this important synthetic intermediate. The presented data and interpretations serve as a reliable reference for scientists engaged in drug development and organic synthesis.
References
Navigating the Synthesis of 1-(4-(hydroxymethyl)phenyl)ethanone: A Comparative Guide to Catalytic Strategies
For Immediate Release: A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-(hydroxymethyl)phenyl)ethanone, a key intermediate in the pharmaceutical and fine chemical industries, presents a unique challenge due to its bifunctional nature. The presence of both a reactive aromatic ring and a primary alcohol moiety necessitates a careful selection of catalytic systems to achieve high yield and selectivity. This guide provides a comprehensive comparative analysis of the primary catalytic strategies for the synthesis of this valuable compound, offering insights into the underlying mechanisms, experimental protocols, and performance metrics to aid researchers in their synthetic endeavors.
Introduction: The Synthetic Challenge
The dual functionality of the target molecule, this compound, dictates the two main retrosynthetic pathways: Friedel-Crafts acylation of a protected or unprotected benzyl alcohol derivative, and the selective oxidation of a suitable precursor alcohol. The primary challenge in the Friedel-Crafts approach is the potential for the hydroxymethyl group to react with the Lewis acid catalyst, leading to side products and reduced yields. In the oxidation route, the key is to selectively oxidize the secondary benzylic alcohol in the presence of the primary hydroxymethyl group, or to start from a precursor where this selectivity is not a factor. This analysis will delve into the catalysts that address these specific challenges.
I. Friedel-Crafts Acylation: Taming the Reactivity of the Hydroxymethyl Group
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones. However, the presence of the hydroxyl group in a potential starting material like benzyl alcohol can lead to complexation with the Lewis acid catalyst, deactivating it and promoting unwanted side reactions.[1] To circumvent this, two main strategies are employed: the use of milder, more chemoselective catalysts, and the application of protecting groups.
A. Chemoselective Lewis Acid Catalysis
Traditional Lewis acids like aluminum chloride (AlCl₃) are often too harsh for substrates containing sensitive functional groups.[2] Modern advancements have led to the development of milder Lewis acids and catalytic systems that offer improved chemoselectivity.
One promising approach involves the use of deep eutectic solvents, such as a mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃), which can act as both the catalyst and the solvent.[3] This system has shown high yields in the acylation of various aromatic compounds under microwave irradiation and can be recycled, offering a greener alternative to traditional methods.[3] While direct acylation of benzyl alcohol using this method is not explicitly detailed for this specific product, the high regioselectivity and functional group tolerance observed for other substrates suggest its potential.[3]
B. The Protecting Group Strategy
A more conventional and often reliable approach is to protect the hydroxymethyl group prior to the Friedel-Crafts reaction.[1][4] The protected substrate can then undergo acylation under standard conditions, followed by deprotection to yield the final product.
Common protecting groups for alcohols include silyl ethers (e.g., TBDMS), acetals (e.g., THP), and benzyl ethers (Bn).[4][5] The choice of protecting group depends on its stability under the Friedel-Crafts reaction conditions and the ease of its subsequent removal.
Illustrative Workflow for Protected Friedel-Crafts Acylation:
Caption: Workflow for the synthesis of this compound via a protecting group strategy in Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of Toluene (Illustrative)
This protocol for the acylation of toluene serves as a foundational method that can be adapted for a protected benzyl alcohol derivative.
-
Apparatus Setup: Assemble a dry 50 mL round-bottom flask with a magnetic stir bar, a Claisen adaptor, an addition funnel, and an air condenser. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[2]
-
Catalyst Suspension: In the round-bottom flask, add anhydrous aluminum chloride (0.0275 mol) and suspend it in 8 mL of methylene chloride. Cool the mixture to 0°C in an ice bath.[2]
-
Reagent Preparation: In the addition funnel, prepare a solution of acetyl chloride (0.0275 mol) in 5 mL of methylene chloride.[2]
-
Reaction Execution: Slowly add the acetyl chloride solution to the stirred aluminum chloride suspension over 10 minutes, maintaining the temperature at 0°C.[2] After the addition is complete, add a solution of toluene (or the protected benzyl alcohol derivative) in methylene chloride.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by carefully adding it to a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography or distillation.
II. Selective Oxidation of Precursor Alcohols
An alternative and often more direct route to this compound is the selective oxidation of a suitable alcohol precursor, such as 1-(4-(hydroxymethyl)phenyl)ethanol. The key to this approach is the use of a catalytic system that can differentiate between the secondary benzylic alcohol and the primary hydroxymethyl group.
A. Metal-Based Catalytic Oxidation
A variety of metal-based catalysts have been developed for the selective oxidation of alcohols. These systems often utilize environmentally benign oxidants like molecular oxygen or hydrogen peroxide.
-
Palladium-Based Catalysts: Palladium catalysts, often supported on materials like titania (TiO₂) or graphitic carbon nitride (g-C₃N₄), are highly effective for the aerobic oxidation of benzyl alcohols.[7][8] The catalytic activity and selectivity can be tuned by the choice of support and the addition of co-catalysts.[7] For instance, bimetallic Pd-Fe/TiO₂ catalysts have shown high selectivity for the oxidation of benzyl alcohol to benzaldehyde.[7]
-
Gold-Based Catalysts: Gold nanoparticles supported on various materials like TiO₂ or ZrO₂ have also demonstrated excellent activity in the selective oxidation of benzyl alcohols to aldehydes.[9] The performance of these catalysts is highly dependent on the nature of the support material.[9]
-
Iron-Based Catalysts: Simple iron salts, such as Fe(NO₃)₃·9H₂O, can catalyze the oxidation of benzyl alcohol to benzaldehyde with high conversion and selectivity.[10]
Reaction Pathway for Selective Oxidation:
Caption: General reaction scheme for the selective catalytic oxidation of 1-(4-(hydroxymethyl)phenyl)ethanol.
Experimental Protocol: Oxidation of Benzyl Alcohol with a Heterogeneous Catalyst (Illustrative)
This protocol for the oxidation of benzyl alcohol can be adapted for the selective oxidation of 1-(4-(hydroxymethyl)phenyl)ethanol.
-
Reaction Setup: In a suitable reaction vessel (e.g., a three-necked flask or a stainless steel autoclave), add the benzyl alcohol derivative (1 mmol), the heterogeneous catalyst (e.g., 2 mg of sulfurized graphene), and the solvent (e.g., 120 mL of water).[10]
-
Addition of Oxidant: Add the oxidant, for example, 35 wt% hydrogen peroxide in water (2 mL).[10]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir for the required time (e.g., 3 hours).[10]
-
Work-up and Analysis: After the reaction is complete, cool the mixture, separate the catalyst by filtration, and extract the product with a suitable organic solvent. The yield and selectivity can be determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis of Catalytic Systems
| Catalytic System | Synthetic Route | Advantages | Disadvantages | Typical Yields (for related compounds) |
| AlCl₃ | Friedel-Crafts Acylation | High reactivity, low cost.[2] | Low chemoselectivity, requires stoichiometric amounts, generates significant waste.[2] | Variable, often requires protecting groups for functionalized substrates. |
| [CholineCl][ZnCl₂]₃ | Friedel-Crafts Acylation | Green solvent and catalyst, recyclable, high yields for some substrates.[3] | May require microwave irradiation, limited data on substrates with alcohol groups.[3] | Good to excellent for various aromatics.[3] |
| Pd-based Catalysts | Selective Oxidation | High activity and selectivity, can use mild oxidants (O₂).[7][8] | Catalyst cost, potential for catalyst leaching. | >90% conversion with >95% selectivity for benzaldehyde from benzyl alcohol.[7][10] |
| Au-based Catalysts | Selective Oxidation | High efficiency, good selectivity.[9] | Catalyst cost, support material plays a crucial role.[9] | ~75% conversion with ~85% selectivity for benzaldehyde from benzyl alcohol.[9] |
| Fe-based Catalysts | Selective Oxidation | Low cost, readily available.[10] | May require specific reaction conditions to achieve high selectivity. | ~95% conversion with >95% selectivity for benzaldehyde from benzyl alcohol.[10] |
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through either Friedel-Crafts acylation with a protecting group strategy or through the selective oxidation of a suitable di-alcohol precursor. The choice of the optimal catalytic system depends on factors such as cost, environmental impact, and the desired scale of the reaction.
For laboratory-scale synthesis where control and predictability are paramount, the protecting group approach in Friedel-Crafts acylation remains a robust method. For larger-scale and more environmentally friendly processes, the development of highly selective and reusable heterogeneous catalysts for the direct oxidation of 1-(4-(hydroxymethyl)phenyl)ethanol presents a promising avenue. Future research should focus on developing catalysts that can perform the Friedel-Crafts acylation directly on substrates with unprotected hydroxyl groups with high chemoselectivity, or on designing highly active and stable catalysts for the selective oxidation of di-functionalized aromatic compounds.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. scribd.com [scribd.com]
- 3. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A Comparative Study on the Choice of the Support in the Elaboration of Photocatalysts for the Photooxidation of Benzyl Alcohol under Mild Conditions | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of 1-(4-(hydroxymethyl)phenyl)ethanone Derivatives
This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from the core scaffold, 1-(4-(hydroxymethyl)phenyl)ethanone. As researchers and drug development professionals, our aim is to furnish you with objective, data-driven insights into the therapeutic potential of this class of compounds. We will delve into their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, supported by experimental data and detailed methodologies to facilitate your research endeavors.
Introduction to this compound Derivatives
This compound, also known as 4-acetylbenzyl alcohol, is a versatile starting material for the synthesis of a wide array of derivatives, including chalcones, Schiff bases, and semicarbazones. The presence of a reactive acetyl group and a hydroxymethyl group on the phenyl ring provides ample opportunities for structural modifications, leading to a diverse range of biological activities. These derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents.
Anticancer Activity: A Comparative Analysis
The anticancer potential of this compound derivatives, particularly chalcones, has been extensively studied against various cancer cell lines. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[1]
Comparative Cytotoxicity of Chalcone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative chalcone derivatives against different human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency. While direct comparative data for a full series of chalcones derived from this compound is limited in single studies, the data presented for derivatives of structurally similar acetophenones provide valuable insights into their potential anticancer activity.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MGC-803 (Gastric) | 1.52 | [2] |
| Chalcone | (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HCT-116 (Colon) | 1.83 | [2] |
| Chalcone | (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 2.54 | [2] |
| Bis-chalcone | Compound 5b | MCF-7 (Breast) | 4.05 | [2] |
| Bis-chalcone | Compound 5a | MCF-7 (Breast) | 7.87 | [2] |
| Chalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | 0.11 | [3] |
| Chalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | Huh-7 (Liver) | 0.18 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity: Targeting Key Pathways
Chronic inflammation is implicated in a multitude of diseases. Derivatives of this compound, especially chalcones, have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[4]
Inhibition of Inflammatory Markers
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Derivative Class | Specific Derivative | Inhibitory Target | Cell Line | Activity/IC50 | Reference |
| Chalcone | 2',5'-Dihydroxy-4-chlorochalcone | NO Production | RAW 264.7 | Significant Inhibition | [5] |
| Chalcone | Licochalcone A | NO, TNF-α, IL-6 Production | RAW 264.7 | Potent Inhibition | [4] |
| Chalcone | Compound 3h | NO Production | RAW 264.7 | IC50 = 7.6 µM | [4] |
| Schiff Base | Compound 3f | NO Production | RAW 264.7 | Dose-dependent reduction | [6] |
The NF-κB Signaling Pathway: A Prime Target
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7] Many chalcone derivatives exert their anti-inflammatory effects by inhibiting this pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of compounds to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of this compound, including Schiff bases and semicarbazones, have shown promising activity against a range of pathogenic bacteria and fungi.[8][9]
Comparative Antimicrobial Efficacy
The antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar diffusion assays.
| Derivative Class | Specific Derivative | Microorganism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| Semicarbazone | SC01 | Staphylococcus aureus | 18 mm | [8] |
| Semicarbazone | SC02 | Escherichia coli | 16 mm | [8] |
| Semicarbazone | SC03 | Candida albicans | 15 mm | [8] |
| Semicarbazone | SC04 | Pseudomonas aeruginosa | 13 mm | [8] |
| Schiff Base | 4-aminochalcone with 4'-Cl | S. aureus | 25 mm | [9] |
| Schiff Base | 4-aminochalcone with 3'-Br | E. coli | 22 mm | [9] |
Experimental Protocol: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of compounds.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Spread the microbial suspension evenly onto the surface of a sterile agar plate.
-
Well Preparation: Create wells of a specific diameter in the agar plate.
-
Compound Application: Add a known concentration of the test compound solution to each well.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
Antioxidant Activity: Scavenging Free Radicals
The phenolic nature of many this compound derivatives imparts them with antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of these compounds.
Comparative DPPH Radical Scavenging Activity
The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Derivative Class | Specific Derivative | DPPH Scavenging IC50 (µM) | Reference |
| Acetophenone Benzoylhydrazone | Unsubstituted (5a) | Potent radical scavenger | |
| Acetophenone Benzoylhydrazone | 2,4-dihydroxyacetophenone analogue (5g) | Most potent radical scavenger | |
| Schiff Base of 4-aminoantipyrine | Compound 3k | 0.44 | [6] |
| Schiff Base of 4-aminoantipyrine | Compound 3f | 0.93 | [6] |
| Standard | Ascorbic Acid | 0.41 | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. Chalcones, in particular, have demonstrated significant potential as anticancer and anti-inflammatory agents, with some derivatives exhibiting high potency. Schiff bases and semicarbazones also show considerable antimicrobial activity. The structure-activity relationship studies suggest that the nature and position of substituents on the aromatic rings play a crucial role in determining the biological efficacy.
Further research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives from this core structure to establish more definitive structure-activity relationships. In vivo studies are also warranted for the most potent compounds to assess their therapeutic potential and pharmacokinetic profiles. The development of novel derivatives of this compound holds significant promise for the discovery of new and effective therapeutic agents.
References
- 1. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives [mdpi.com]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies [mdpi.com]
- 5. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 6. Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the anti-inflammatory activity of schiff base derived compounds | Journalasjt [journalajst.com]
- 9. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 1-(4-(hydroxymethyl)phenyl)ethanone Purity by Quantitative NMR
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and chemical data are built. For a key intermediate like 1-(4-(hydroxymethyl)phenyl)ethanone, a precursor in various synthetic pathways, ensuring its purity is paramount. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often superior alternative.[1][2]
This guide provides an in-depth, experience-driven comparison of qNMR with conventional techniques for the purity validation of this compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and metrological traceability.
The Principle of qNMR: A Primary Ratio Method
At its core, ¹H qNMR is a primary analytical method.[3] This is a critical distinction from chromatographic techniques, which are relative methods requiring a highly characterized, identical reference standard of the analyte to achieve accurate quantification. The fundamental principle of qNMR is that the integral area of a given NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5]
By introducing a certified internal standard (IS) of known purity and mass into a solution with a known mass of the analyte, we create a system where the purity of the analyte can be determined by a direct ratio of signal integrals.[3][6] This makes qNMR a "primary ratio method," a powerful metrological concept where the measurement's traceability to the International System of Units (SI) is established through a well-defined equation.[6][7]
The purity (Purity_Analyte) of the analyte is calculated using the following equation:
Purity_Analyte = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I : Integral area of the signal for the analyte or internal standard.
-
N : Number of protons giving rise to the selected signal.
-
M : Molar mass.[8]
-
m : Mass.
-
Purity_IS : Purity of the internal standard.
This direct, equation-based determination minimizes the reliance on analyte-specific reference materials, which are often costly and may not be available for novel compounds.[9]
Experimental Workflow: qNMR Validation of this compound
The trustworthiness of a qNMR result hinges on a meticulously planned and executed experiment. Each parameter is chosen to mitigate potential sources of error and ensure the data's integrity.
Diagram of the qNMR Experimental Workflow
Caption: Workflow for qNMR purity determination.
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
Analyte: this compound (approx. 15 mg).
-
Internal Standard (IS): Maleic acid (certified, purity ≥99.5%). Its sharp singlet in DMSO-d6 at ~6.3 ppm does not overlap with analyte signals.[10] Dimethyl sulfone is another suitable alternative.[11]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) with low water content. DMSO-d6 is an excellent solvent for a wide range of polar organic molecules.[12]
2. Causality Behind Reagent Selection:
-
Internal Standard Choice: The ideal IS must be stable, non-reactive, highly pure, and possess signals in a clear region of the spectrum.[12] Maleic acid is chosen for its high purity, stability, and a simple ¹H spectrum (a single peak for its two equivalent olefinic protons) that is well-resolved from the aromatic and aliphatic signals of this compound.[10]
-
Solvent Choice: The solvent must completely dissolve both the analyte and the IS to ensure a homogeneous solution, which is critical for accurate quantification.[4] Incomplete dissolution leads to signal broadening and unreliable integration.[12]
3. Sample Preparation:
-
Using a calibrated analytical microbalance (readability ±0.001 mg), accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the exact mass.
-
Accurately weigh approximately 7 mg of maleic acid into the same vial. Record the exact mass. A 1:1 molar ratio is not strictly necessary, but aiming for comparable signal intensities for the integrated peaks can improve accuracy.[4]
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Secure the cap and vortex the vial for at least 60 seconds to ensure complete dissolution and homogeneity. A clear, particulate-free solution is required.
-
Transfer the solution to a high-quality 5 mm NMR tube.
4. NMR Data Acquisition:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Key Acquisition Parameters: The following parameters are critical for ensuring quantitativeness.
| Parameter | Recommended Value | Rationale & Causality |
| Pulse Program | zg30 | A 30° pulse angle significantly reduces the required relaxation delay time compared to a 90° pulse, shortening the experiment without sacrificing quantitativeness, provided the delay is still sufficient.[13] |
| Relaxation Delay (D1) | ≥ 5 x T₁ | This is the most critical parameter. The relaxation delay (D1) plus the acquisition time (AQ) must be long enough to allow all protons (in both the analyte and IS) to fully return to thermal equilibrium before the next pulse.[14] Using a D1 that is at least five times the longest spin-lattice relaxation time (T₁) of any signal being quantified is essential to prevent signal saturation and ensure accurate integration.[15][16] A typical T₁ for protons in small molecules is 1-5 seconds; therefore, a conservative D1 of 20-30 seconds is a robust starting point.[14] |
| Number of Scans (NS) | 16 - 64 | Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the peaks being integrated. |
| Acquisition Time (AQ) | 3 - 4 seconds | Allows for sufficient digital resolution to define the peaks accurately. |
| Receiver Gain (RG) | Auto-adjust | The receiver gain should be set automatically to avoid signal clipping, which would invalidate the quantitative data. |
5. Data Processing and Analysis:
-
Process the Free Induction Decay (FID) with an exponential multiplying factor (line broadening) of 0.3 Hz to improve the S/N ratio.
-
Perform Fourier Transform.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Signal Selection:
-
For this compound, integrate the singlet corresponding to the acetyl methyl protons (-CH₃) at approximately 2.5 ppm (N_Analyte = 3). This signal is typically sharp and in a less crowded region.
-
For the maleic acid internal standard, integrate the singlet for the two olefinic protons (-CH=CH-) at approximately 6.3 ppm (N_IS = 2).
-
-
Use the qNMR equation to calculate the weight percent (wt%) purity.
Comparative Analysis: qNMR vs. Chromatographic Methods
No single analytical technique is a panacea. The choice between qNMR, HPLC, and GC depends on the specific analytical challenge. However, for the absolute purity determination of a reference material or key intermediate, qNMR presents a compelling case.
Methodology Comparison Table
| Feature | Quantitative NMR (qNMR) | HPLC (UV Detection) | GC (FID Detection) |
| Principle | Primary Ratio Method[3] | Relative Method | Relative Method |
| Reference Standard | Requires a non-identical internal standard of known purity.[17] | Requires a certified reference standard of the analyte itself for accurate quantification. | Requires a certified reference standard of the analyte itself for accurate quantification. |
| Destructive? | No, the sample can be fully recovered.[18][19] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Universality | Nearly universal detection for ¹H-containing molecules. Response is independent of molecular structure, only dependent on the number of protons.[9] | Dependent on the presence of a chromophore. Response factors can vary significantly between the analyte and impurities.[20] | Limited to volatile and thermally stable compounds.[21] |
| Structural Info | Provides simultaneous structural confirmation and quantification.[18] | Provides no structural information. | Provides no structural information. |
| Method Development | Generally faster; relies on selecting a suitable solvent and IS, and optimizing acquisition parameters. | Can be time-consuming, requiring optimization of column, mobile phase, gradient, and detector wavelength. | Requires optimization of column, temperature program, and gas flow rates. |
| Sample Throughput | Lower, due to the need for long relaxation delays for high accuracy.[17] | Higher, with typical run times of 10-30 minutes per sample.[17] | Higher, with typical run times of 15-40 minutes per sample. |
Hypothetical Purity Data Comparison
A single lot of this compound was analyzed by all three techniques to determine its absolute purity.
| Method | Result (wt% Purity) | Relative Standard Deviation (RSD, n=3) | Key Observations |
| ¹H qNMR | 99.1% | 0.2% | Provides a direct, absolute purity value. Also identified and quantified 0.4% residual ethyl acetate and 0.2% water. |
| HPLC (Area %) | 99.7% | 0.1% | This is a relative purity value. It does not account for non-UV active impurities or differences in response factors. |
| HPLC (vs. Standard) | 98.9% | 0.3% | Result is highly dependent on the certified purity of the this compound reference standard used. |
| GC-FID | 99.2% | 0.4% | The analyte is sufficiently volatile and stable for GC analysis. Result is dependent on the purity of the reference standard. |
Trustworthiness and Self-Validation
The power of qNMR lies in its self-validating nature. A single qNMR experiment provides:
-
Identity Confirmation: The chemical shifts and coupling patterns serve as a fingerprint, confirming the structure of this compound.[18]
-
Absolute Purity: As demonstrated, the method provides a direct measure of purity without requiring an identical reference standard.[9]
-
Impurity Quantification: Signals not belonging to the analyte or the internal standard can often be identified and quantified, providing a comprehensive purity profile in one analysis.
This contrasts sharply with chromatographic methods, where identity, purity, and impurity profiling often require separate tests or the availability of reference standards for every potential impurity.[9] The purity value from an HPLC area percent calculation, for instance, is only a measure of relative purity and can be misleading if impurities have different UV responses or are not UV-active at all.[20]
Conclusion
For the definitive purity validation of this compound, quantitative NMR is an exceptionally authoritative and trustworthy technique. Its status as a primary ratio method provides a direct link to the SI, offering a level of metrological rigor that is difficult to achieve with relative chromatographic methods. While HPLC and GC remain invaluable for high-throughput screening and monitoring specific impurities, qNMR stands out for establishing the absolute purity of reference materials, key intermediates, and final active pharmaceutical ingredients. By understanding the causality behind the experimental parameters, particularly the critical role of the relaxation delay, researchers can leverage qNMR to generate highly accurate, reliable, and defensible purity data, ensuring the quality and integrity of their scientific and developmental work.
References
- 1. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. youtube.com [youtube.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Building Block. The relaxation delay [imserc.northwestern.edu]
- 16. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 17. benchchem.com [benchchem.com]
- 18. rroij.com [rroij.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. enovatia.com [enovatia.com]
- 21. mdpi.com [mdpi.com]
A Researcher's Guide to Spectroscopic Differentiation of 1-(4-(hydroxymethyl)phenyl)ethanone and Its Process-Related Impurities
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of a compound is paramount. Even minute impurities can significantly alter the efficacy, safety, and stability of the final product. This guide provides an in-depth spectroscopic comparison of 1-(4-(hydroxymethyl)phenyl)ethanone, a valuable building block, and its common process-related impurities. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to unambiguously identify and differentiate these compounds, ensuring the integrity of your research and development pipeline.
The Importance of Purity: Understanding Potential Contaminants
This compound is often synthesized via the oxidation of a more readily available starting material, 4-methylacetophenone. This common synthetic route inherently introduces the potential for two key impurities: the unreacted starting material and an over-oxidized by-product, 4-acetylbenzoic acid.
-
This compound (Target Compound): The desired product, containing both a ketone and a primary alcohol functional group.
-
Impurity A: 1-(4-methylphenyl)ethanone (Starting Material): Lacks the hydroxyl group, possessing a simple methyl group on the aromatic ring.
-
Impurity B: 4-acetylbenzoic acid (Over-oxidation Product): The hydroxymethyl group has been further oxidized to a carboxylic acid.
The structural differences between these three compounds, though subtle, give rise to distinct spectroscopic fingerprints. A multi-technique approach is therefore essential for robust quality control.
Analytical Workflow for Purity Assessment
A systematic approach ensures comprehensive analysis. The following workflow illustrates the integration of NMR, IR, and MS for the definitive identification of this compound and its impurities.
Caption: Workflow for spectroscopic purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for clear differentiation between our target compound and its impurities.
¹H NMR: A Tale of Three Methyl Groups
The proton NMR spectra are particularly revealing. The key differences lie in the signals corresponding to the benzylic protons and the presence or absence of exchangeable protons.
| Compound | Aromatic Protons (ppm) | -CH₂OH (ppm) | -COOH (ppm) | -CH₃ (ppm) |
| This compound | ~7.9 (d), ~7.4 (d) | ~4.6 (s) | - | ~2.5 (s) |
| 1-(4-methylphenyl)ethanone | ~7.8 (d), ~7.2 (d) | - | - | ~2.4 (s), ~2.6 (s) |
| 4-acetylbenzoic acid | ~8.1 (d), ~8.0 (d) | - | ~13.2 (br s) | ~2.6 (s) |
Expert Insights: The most telling signal is the broad singlet around 13.2 ppm for 4-acetylbenzoic acid, which is characteristic of a carboxylic acid proton. The absence of this signal and the presence of a singlet around 4.6 ppm for the benzylic protons confirms the hydroxymethyl group in the target compound. 1-(4-methylphenyl)ethanone is distinguished by the presence of a methyl signal on the aromatic ring around 2.4 ppm and the absence of both the hydroxyl and carboxylic acid proton signals.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbonyl and benzylic carbons being particularly diagnostic.
| Compound | C=O (ppm) | Aromatic C (ppm) | -CH₂OH (ppm) | -COOH (ppm) | -CH₃ (ppm) |
| This compound | ~197 | ~128-144 | ~64 | - | ~26 |
| 1-(4-methylphenyl)ethanone | ~197 | ~128-143 | - | - | ~21, ~26 |
| 4-acetylbenzoic acid | ~197 | ~129-139 | - | ~167 | ~27 |
Expert Insights: The key differentiator in the ¹³C NMR is the presence of a signal around 167 ppm for the carboxylic acid carbon in 4-acetylbenzoic acid. The target compound is uniquely identified by the signal around 64 ppm corresponding to the hydroxymethyl carbon. The starting material, 1-(4-methylphenyl)ethanone, shows a characteristic aromatic methyl carbon signal around 21 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The most significant differences will be observed in the hydroxyl and carbonyl stretching regions.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | ~3350 (broad) | ~1675 | ~1050 |
| 1-(4-methylphenyl)ethanone | Absent | ~1680 | Absent |
| 4-acetylbenzoic acid | ~2500-3300 (very broad) | ~1685 (ketone), ~1700 (acid) | ~1290 |
Expert Insights: The presence of a broad absorption band around 3350 cm⁻¹ is a clear indication of the hydroxyl group in this compound. For 4-acetylbenzoic acid, the O-H stretch of the carboxylic acid is exceptionally broad, often spanning from 2500 to 3300 cm⁻¹, and the carbonyl region shows two distinct peaks for the ketone and the carboxylic acid. The absence of any significant O-H stretching band confirms the identity of 1-(4-methylphenyl)ethanone.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further structural information. Electrospray ionization (ESI) is a soft ionization technique suitable for these moderately polar molecules.
| Compound | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 150.17 g/mol | 151.07 | 133, 121, 91 |
| 1-(4-methylphenyl)ethanone | 134.18 g/mol | 135.08 | 119, 91 |
| 4-acetylbenzoic acid | 164.16 g/mol | 165.05 | 149, 121 |
Expert Insights: The molecular ion peak readily distinguishes the three compounds. The fragmentation patterns are also informative. For the target compound, loss of water from the protonated molecule gives a fragment at m/z 133. Subsequent loss of CO results in an ion at m/z 121, and the tropylium ion is observed at m/z 91. For 1-(4-methylphenyl)ethanone, the base peak is often the acylium ion at m/z 119, formed by cleavage of the methyl group from the ketone. 4-acetylbenzoic acid can lose a hydroxyl radical to give a fragment at m/z 149.
Experimental Protocols
To ensure reproducibility and accuracy, the following standard operating procedures are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 14 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more).
-
Set a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background to generate the absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage (typically 3-4 kV), nebulizing gas pressure, and drying gas flow rate and temperature.
-
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
Data Analysis: Identify the protonated molecular ion ([M+H]⁺) and characteristic fragment ions.
Conclusion
The unambiguous identification of this compound and its common process-related impurities is readily achievable through a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the characteristic spectroscopic features of each compound and employing robust analytical protocols, researchers can confidently assess the purity of their materials, ensuring the integrity and success of their scientific endeavors.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-(hydroxymethyl)phenyl)ethanone Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(4-(hydroxymethyl)phenyl)ethanone, a versatile acetophenone scaffold. In medicinal chemistry, the systematic modification of a lead compound is a cornerstone of drug discovery, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. Acetophenone derivatives have demonstrated a wide spectrum of biological activities, serving as promising starting points for developing novel therapeutic agents.[1] This document synthesizes findings from various studies to elucidate how specific structural alterations to the this compound core influence its biological efficacy across different therapeutic targets, including enzymes and cellular receptors.
The Core Scaffold: Understanding the Pharmacophoric Features
The parent compound, this compound, possesses three key regions amenable to chemical modification: the acetyl group, the phenyl ring, and the hydroxymethyl group. Each region plays a distinct role in molecular recognition and binding to biological targets. Our exploration of the SAR will focus on systematic modifications at these sites and their consequent impact on activity.
The general workflow for conducting such a SAR study is a cyclical process of design, synthesis, and testing. This iterative approach allows researchers to build a comprehensive understanding of the chemical features essential for a desired biological effect.
Caption: Iterative workflow for SAR studies.
SAR Analysis: Impact of Structural Modifications
Modifications of the Phenyl Ring
Substitution on the aromatic ring is a classic strategy to modulate lipophilicity, electronic properties, and steric interactions. Studies on various acetophenone derivatives reveal that the nature and position of these substituents are critical determinants of activity.
-
As α-Glucosidase Inhibitors: Research on benzonate derivatives of acetophenone has shown that specific substitutions lead to potent α-glucosidase inhibition, a key target in managing type 2 diabetes.[2] For example, compounds with hydroxyl and methyl groups on the phenyl ring displayed significantly lower IC50 values than the standard drug acarbose. The most potent derivative, 7u , was found to be 32-fold more active than acarbose.[2] This suggests that hydrogen bond donors (hydroxyls) and small alkyl groups can enhance binding to the enzyme's active site.
-
As Farnesoid X Receptor (FXR) Antagonists: In the context of FXR antagonism, both the shape and lipophilicity of substituents dramatically influence potency.[3] Replacing the hydroxyl group at the C2 position with a benzyloxy (OBn) substituent improved the IC50 value from 35.2 µM to 1.1 µM.[3] This significant increase in activity highlights the importance of lipophilicity and steric bulk in this specific receptor interaction.
-
As Anti-inflammatory Agents: For benzylideneacetophenones (chalcones), the presence of electron-donating groups (e.g., methoxy, ethoxy, amino) at the para-position of the phenyl rings enhances anti-inflammatory, antioxidant, and antiulcer activities.[4] This indicates that increasing the electron density of the aromatic system is favorable for these biological effects.
The table below summarizes the inhibitory concentrations (IC50) of selected acetophenone derivatives against α-glucosidase, illustrating the impact of phenyl ring substitutions.
| Compound ID | Substituents on Phenyl Ring | α-Glucosidase IC50 (µM)[2] |
| 7d | 2,4-dihydroxy, 5-chloro | 5.12 |
| 7f | 2,4-dihydroxy, 5-bromo | 3.25 |
| 7i | 2,4-dihydroxy, 3-iodo | 7.88 |
| 7n | 2,4-dihydroxy, 3-nitro | 2.51 |
| 7u | 2,4-dihydroxy, 3,5-diiodo | 1.68 |
| Acarbose | (Positive Control) | 54.74 |
Modifications of the Acetyl Group
The acetyl moiety is a key pharmacophoric feature, often involved in hydrogen bonding or serving as a reactive handle for derivatization. Condensation of the ketone with various amine-containing reagents creates new scaffolds with distinct biological profiles.
-
Hydrazones and Pyrazoles: The acetyl group can be condensed with hydrazines to form hydrazones, which can then be cyclized to pyrazole derivatives. These compounds have been investigated as novel non-peptidyl inhibitors of cathepsins, enzymes implicated in diseases like cancer and Alzheimer's.[5] The resulting pyrazole-based compounds exhibited potent anti-catheptic activity, with some showing Ki values in the nanomolar range.[5]
-
Semicarbazones: Reaction with semicarbazide yields semicarbazones, which are known to possess a wide spectrum of antimicrobial activities.[6] The imine linkage (C=N) and the terminal urea-like moiety are crucial for their biological function, allowing for interactions with bacterial and fungal targets.
-
Chalcones (Benzylideneacetophenones): The Claisen-Schmidt condensation of acetophenones with benzaldehydes produces chalcones. This scaffold is renowned for its anti-inflammatory and antioxidant properties.[4] The α,β-unsaturated ketone system is a key feature, acting as a Michael acceptor and interacting with biological nucleophiles.
Caption: Key SAR findings for this compound analogs.
Modifications of the Hydroxymethyl Group
The hydroxymethyl group provides a site for hydrogen bonding and can be modified to alter polarity and introduce new functionalities.
-
As Antiplatelet Agents: In studies of YC-1, an indazole derivative bearing a 5'-hydroxymethyl-2'-furyl group, modifications to the hydroxymethyl moiety significantly impacted antiplatelet activity.[7] Converting the alcohol into an ether resulted in a considerable increase in activity. This suggests that while a polar group is tolerated, masking the hydroxyl can improve membrane permeability or optimize binding interactions. In contrast, converting the benzyl group at the N1 position to hydrogen drastically reduced activity, indicating the necessity of an aromatic ring at that position.[7]
Experimental Protocols: A Practical Guide
To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. Here, we provide representative methodologies for the synthesis of a chalcone analog and for its evaluation in an anti-inflammatory assay.
Synthesis: Claisen-Schmidt Condensation for Benzylideneacetophenone
This protocol describes a standard method for synthesizing chalcone derivatives, which are valuable for their anti-inflammatory properties.[4][8] The causality behind this choice of reaction lies in its efficiency and reliability for forming the α,β-unsaturated ketone core from readily available acetophenones and benzaldehydes.
Objective: To synthesize (E)-1-(4-(hydroxymethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Materials:
-
This compound (1.0 eq)
-
4-methoxybenzaldehyde (1.1 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve this compound (0.2 mol) in ethanol (50 mL) in a 250 mL round-bottom flask. Add 4-methoxybenzaldehyde (0.22 mol) to the solution.
-
Catalyst Addition: In a separate beaker, prepare a solution of NaOH (30 g) in water (100 mL). Slowly add the aqueous NaOH solution to the ethanolic mixture of reactants while stirring vigorously at room temperature. The use of a strong base like NaOH is crucial to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile required for the condensation reaction.[8]
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. A color change to yellow or dark red is often observed.[8]
-
Neutralization and Precipitation: Once the reaction is complete, cool the flask in an ice bath. Slowly add dilute HCl to neutralize the mixture until the pH is approximately 1. This step protonates the phenoxide intermediate and quenches the catalyst, causing the product to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Biological Assay: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[4] The underlying principle is that the subcutaneous injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified.
Objective: To assess the anti-inflammatory activity of the synthesized chalcone analog.
Materials:
-
Wistar rats (150-200 g)
-
Synthesized test compound and a reference drug (e.g., Indomethacin)
-
Carrageenan (1% w/v solution in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Step-by-Step Protocol:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment. Divide them into groups (n=6): Vehicle Control, Reference Drug (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., 50 and 100 mg/kg).
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) to the respective groups. This step is designed to allow for absorption and systemic distribution of the compounds before the inflammatory challenge.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
-
-
Statistical Validation: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effect compared to the control group. A p-value < 0.05 is typically considered statistically significant. The inclusion of a positive control (Indomethacin) validates the assay's responsiveness and provides a benchmark for the potency of the test compound.[4]
Conclusion
The structure-activity relationship studies of this compound analogs reveal a highly adaptable scaffold with potential across multiple therapeutic areas. The key takeaways are:
-
Phenyl Ring Substitution: Modulating the electronic properties and lipophilicity of the phenyl ring is a powerful strategy to enhance potency, as seen in α-glucosidase inhibitors and FXR antagonists.[2][3]
-
Acetyl Group Derivatization: Converting the ketone into larger, more complex heterocyclic systems like pyrazoles or linear systems like chalcones can unlock entirely new biological activities, such as anti-cathepsin and anti-inflammatory effects.[4][5]
-
Hydroxymethyl Moiety Modification: Altering this polar group, for example, through etherification, can fine-tune the molecule's pharmacokinetic properties and improve its activity, as demonstrated in antiplatelet agents.[7]
This guide underscores the logical, iterative process of medicinal chemistry. By systematically modifying a core structure and correlating those changes with biological outcomes, researchers can rationally design more effective and specific therapeutic agents. The protocols provided serve as a validated framework for the synthesis and evaluation of such novel chemical entities.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR studies of some acetophenone phenylhydrazone based pyrazole derivatives as anticathepsin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(4-(hydroxymethyl)phenyl)ethanone
Abstract
1-(4-(hydroxymethyl)phenyl)ethanone, also known as 4-acetylbenzyl alcohol, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both a ketone and a primary alcohol, makes it a versatile building block in organic synthesis. This guide provides a comprehensive comparison of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages. The routes discussed are the multi-step synthesis commencing from 4-methylacetophenone and the selective reduction of 4-acetylbenzoic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis to aid in the selection of the most suitable method based on factors such as yield, scalability, and reagent availability.
Introduction
The strategic importance of this compound lies in its utility as a precursor to a range of biologically active molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. The choice of synthetic pathway to this intermediate can significantly impact the overall efficiency and cost-effectiveness of a multi-step synthesis. This guide aims to provide an in-depth, objective comparison of two prominent synthetic strategies, supported by experimental data and mechanistic explanations.
Synthetic Route 1: From 4-Methylacetophenone via Benzylic Bromination and Hydrolysis
This two-step route utilizes the readily available and cost-effective starting material, 4-methylacetophenone. The synthesis proceeds through the formation of an intermediate, 1-(4-(bromomethyl)phenyl)ethanone, which is subsequently hydrolyzed to the desired product.
Reaction Scheme
Caption: Workflow for the synthesis of this compound from 4-methylacetophenone.
Mechanism and Rationale
The first step is a free-radical halogenation at the benzylic position of 4-methylacetophenone. The reaction is initiated by the thermal decomposition of benzoyl peroxide, which generates phenyl radicals. These radicals then abstract a hydrogen atom from N-bromosuccinimide (NBS) to produce a bromine radical. The bromine radical selectively abstracts a benzylic hydrogen from 4-methylacetophenone, due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with NBS to regenerate the bromine radical and form the brominated product.
The subsequent hydrolysis of the benzylic bromide is a nucleophilic substitution reaction. Water acts as the nucleophile, displacing the bromide ion. Calcium carbonate is added to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing potential side reactions catalyzed by the acid.
Experimental Protocol
Step 1: Synthesis of 1-(4-(Bromomethyl)phenyl)ethanone [1]
-
To a solution of 4-methylacetophenone (600 mg, 4.47 mmol) in carbon tetrachloride (15 mL), add N-bromosuccinimide (955 mg, 5.37 mmol) and benzoyl peroxide (31 mg, 0.13 mmol).
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to afford 1-(4-(bromomethyl)phenyl)ethanone as a brown oil.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-(4-(bromomethyl)phenyl)ethanone from the previous step in a mixture of acetone (20 mL) and water (10 mL).
-
Add calcium carbonate (1.0 g, 10 mmol) to the solution.
-
Heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, filter the mixture to remove calcium carbonate and calcium bromide.
-
Concentrate the filtrate under reduced pressure to remove acetone.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Synthetic Route 2: Selective Reduction of 4-Acetylbenzoic Acid
This route involves the selective reduction of the carboxylic acid functionality of 4-acetylbenzoic acid, leaving the ketone group intact. This method relies on the use of a chemoselective reducing agent.
Reaction Scheme
Caption: Workflow for the synthesis of this compound from 4-acetylbenzoic acid.
Mechanism and Rationale
Borane (BH₃), typically used as a complex with tetrahydrofuran (THF), is a highly selective reducing agent for carboxylic acids. The mechanism involves the formation of an acyloxyborane intermediate, which is then further reduced to a borate ester. The key to the selectivity of borane is that it is a Lewis acid and coordinates to the carbonyl oxygen of the carboxylic acid, which is more Lewis basic than the ketone carbonyl. This coordination activates the carboxylic acid towards reduction. Subsequent workup with water or acid hydrolyzes the borate ester to yield the primary alcohol. Ketones are generally less reactive towards borane under the conditions used for carboxylic acid reduction, allowing for the desired chemoselectivity.
Experimental Protocol
Step 1: Synthesis of 4-Acetylbenzoic Acid (if not commercially available)
4-Acetylbenzoic acid can be synthesized by the oxidation of 4-methylacetophenone. A typical procedure involves the use of an oxidizing agent like potassium permanganate.
Step 2: Selective Reduction of 4-Acetylbenzoic Acid [2]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetylbenzoic acid (1.64 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (15 mL, 15 mmol) dropwise via a syringe or an addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol (5 mL).
-
Add 1 M hydrochloric acid (20 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Comparison of Synthetic Routes
| Feature | Route 1: From 4-Methylacetophenone | Route 2: From 4-Acetylbenzoic Acid |
| Starting Material | 4-Methylacetophenone (readily available, low cost) | 4-Acetylbenzoic Acid (may need to be synthesized, higher cost) |
| Number of Steps | Two | One (if starting material is available) |
| Reagents & Conditions | NBS, benzoyl peroxide (radical initiator), CCl₄ (toxic), CaCO₃, reflux. | BH₃-THF (moisture-sensitive), anhydrous conditions, cryogenic temperatures initially. |
| Yield | Moderate to good overall yield. | Generally good to high yield for the reduction step. |
| Scalability | Scalable, but the use of CCl₄ may be a concern on a large scale. The workup for the hydrolysis can be cumbersome. | Scalable, but requires careful handling of borane reagents and anhydrous conditions. |
| Safety & Environmental | Use of toxic and environmentally harmful carbon tetrachloride. Benzylic bromides can be lachrymatory and irritants. | Borane-THF is flammable and reacts violently with water. Requires inert atmosphere techniques. |
| Selectivity | Potential for over-bromination (dibromination) at the benzylic position, which can complicate purification. | Highly chemoselective for the carboxylic acid over the ketone. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 , starting from 4-methylacetophenone, is advantageous due to the low cost and ready availability of the starting material. However, it involves a two-step process with the use of a hazardous solvent (carbon tetrachloride) and a potentially non-selective bromination step that may require careful optimization and purification.
Route 2 , the selective reduction of 4-acetylbenzoic acid, offers a more direct and highly selective transformation. The use of borane as a reducing agent is a well-established and efficient method for the chemoselective reduction of carboxylic acids. The main drawback of this route is the higher cost of the starting material, 4-acetylbenzoic acid, which may need to be synthesized in a separate step.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis. For small-scale laboratory preparations where the starting material is available, the selective reduction of 4-acetylbenzoic acid is an excellent choice due to its high selectivity and good yield. For larger-scale productions where cost is a primary concern, the route from 4-methylacetophenone may be more economical, provided that the challenges associated with the bromination and the use of hazardous solvents can be effectively managed.
References
A Comparative Guide to Cytotoxicity Assessment of Novel 1-(4-(hydroxymethyl)phenyl)ethanone Derivatives
In the landscape of contemporary drug discovery, the preliminary assessment of a novel compound's interaction with living cells is a cornerstone of preclinical research. For researchers, scientists, and professionals in drug development, understanding the cytotoxic potential of new chemical entities is paramount. This guide provides an in-depth technical comparison of key in vitro cytotoxicity assays, contextualized for the evaluation of novel compounds derived from 1-(4-(hydroxymethyl)phenyl)ethanone, a versatile scaffold in medicinal chemistry.[1][2]
The structural motif of this compound presents a foundational framework for the synthesis of a diverse array of derivatives with potential therapeutic applications.[3][4] However, any modification to this core structure necessitates a thorough evaluation of its impact on cellular viability. This guide will navigate the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity profiling.
The Tiered Approach to Cytotoxicity Evaluation
A systematic and tiered approach is recommended for characterizing the cytotoxic profile of a novel compound.[5] This begins with broad-spectrum screening to determine the effective concentration range, followed by more specific assays to elucidate the underlying mechanism of cell death.
Caption: General workflow for cytotoxicity assessment of novel compounds.
I. Primary Screening: Assessing Metabolic Activity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The principle lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[8]
Causality Behind Experimental Choices:
The selection of the MTT assay for primary screening is predicated on its high-throughput compatibility, cost-effectiveness, and sensitivity in detecting changes in metabolic activity, which often correlates with cell viability. It provides a quantitative measure—the half-maximal inhibitory concentration (IC50)—which is a critical parameter for comparing the potency of different compounds.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom sterile tissue culture plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.[5]
-
Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS, sterile-filtered) to each well, resulting in a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
Data Presentation: Comparative IC50 Values
| Compound | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Parent Compound | >100 | >100 | 85.2 |
| Derivative A | 45.6 | 22.1 | 10.5 |
| Derivative B | 78.2 | 55.8 | 32.1 |
| Doxorubicin (Control) | 0.8 | 0.4 | 0.2 |
II. Secondary Assays: Differentiating Cytotoxicity Mechanisms
While the MTT assay provides valuable information on metabolic activity, it does not distinguish between cell death and inhibition of cell proliferation.[10] Therefore, secondary assays are crucial to elucidate the mode of cytotoxicity.
A. Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12] This assay is a reliable marker for cytotoxicity resulting from necrosis or late-stage apoptosis.[11]
Causality Behind Experimental Choices:
The LDH assay is employed to specifically measure cell membrane damage, a hallmark of necrotic cell death.[11] Comparing the results of the LDH assay with the MTT assay can help differentiate between cytostatic (inhibiting proliferation) and cytotoxic (causing cell death) effects.[10][13]
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14][15]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[14][15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14][15]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control (cells lysed with a lysis buffer).[15]
B. Caspase-3/7 Assay: Detecting Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[16] Caspases are a family of proteases that play a central role in the execution of apoptosis.[17] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases.[18]
Causality Behind Experimental Choices:
Investigating the activation of executioner caspases provides direct evidence of apoptosis induction.[19][20] The high sensitivity of luminescent assays like the Caspase-Glo® 3/7 assay makes it ideal for detecting early apoptotic events.[18]
Detailed Experimental Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably in opaque-walled 96-well plates suitable for luminescence measurements.[19]
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Addition: Allow the plate and its contents to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[18]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.[18]
-
Luminescence Measurement: Measure the luminescence of each sample in a plate-reading luminometer.
Data Presentation: Comparative Cytotoxicity Profile
| Compound | MTT Assay (Viability %) | LDH Assay (Cytotoxicity %) | Caspase-3/7 Activity (Fold Change) |
| Parent Compound | 95 ± 4.2 | 5 ± 1.5 | 1.2 ± 0.3 |
| Derivative A | 35 ± 3.1 | 60 ± 5.5 | 8.5 ± 1.1 |
| Derivative B | 68 ± 4.8 | 25 ± 2.9 | 3.1 ± 0.6 |
| Doxorubicin (Control) | 15 ± 2.5 | 80 ± 6.2 | 12.3 ± 1.5 |
III. Mechanistic Insights: Potential Signaling Pathways
Phenolic compounds, a class to which this compound and its derivatives belong, can exert cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[21][22] The pro-oxidant activity of some phenolic compounds can lead to an increase in reactive oxygen species (ROS), triggering mitochondrial-mediated apoptosis.[23]
Caption: Potential apoptotic pathways activated by novel compounds.
IV. Adherence to International Standards
For regulatory acceptance, cytotoxicity testing should be conducted in accordance with international standards. ISO 10993-5 provides a framework for in vitro cytotoxicity testing of medical devices, which can be adapted for the evaluation of novel compounds.[24][25][26][27] This standard outlines requirements for test methods, including extract tests, direct contact tests, and indirect contact tests, to ensure the reliability and comparability of results.[26][27]
Conclusion
The systematic evaluation of cytotoxicity is a non-negotiable step in the development of novel therapeutic agents. This guide has provided a comparative framework for assessing novel derivatives of this compound, emphasizing the rationale behind the selection of a tiered assay approach. By integrating primary screening with assays that probe specific cell death mechanisms, researchers can build a comprehensive cytotoxicity profile. This, in turn, informs structure-activity relationship studies and guides the lead optimization process, ultimately contributing to the development of safer and more effective drugs. The provided protocols and data presentation formats offer a robust starting point for these critical investigations.
References
- 1. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone [myskinrecipes.com]
- 2. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 13. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 14. benchchem.com [benchchem.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. moleculardevices.com [moleculardevices.com]
- 21. mdpi.com [mdpi.com]
- 22. The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics | Food & Nutrition Research [foodandnutritionresearch.net]
- 23. Toxicological aspects of the use of phenolic compounds in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mddionline.com [mddionline.com]
- 25. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]
- 26. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Safety Operating Guide
Proper Disposal of 1-(4-(Hydroxymethyl)phenyl)ethanone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper handling and disposal of chemical reagents are paramount to this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-(Hydroxymethyl)phenyl)ethanone, a substituted acetophenone derivative. By understanding the chemical's properties and the principles of compliant waste management, laboratory personnel can ensure a safe working environment and minimize their environmental footprint.
Understanding the Compound: this compound
This compound, with the chemical formula C₉H₁₀O₂, is an aromatic ketone that also contains a primary alcohol functional group.[1] Its molecular structure dictates its chemical reactivity and potential hazards. While specific toxicological data is not extensively published, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides key hazard information based on available data for this compound and structurally similar molecules.
A Safety Data Sheet (SDS) for this compound (CAS No. 75633-63-5) indicates the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications underscore the importance of appropriate personal protective equipment (PPE) and careful handling to avoid exposure.
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, is governed by a framework of regulations designed to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous waste.[2] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[2]
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable workflow for the safe disposal of this compound waste generated in a laboratory setting.
1. Waste Identification and Segregation:
-
Initial Assessment: All waste containing this compound, including neat (pure) compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions. This compound should be segregated as a non-halogenated organic waste.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Ensure they are compatible with any solvents used in the waste.
-
Body Protection: A standard laboratory coat should be worn.
-
3. Waste Containerization:
-
Container Selection: Use a designated, chemically resistant container for collecting this compound waste. High-density polyethylene (HDPE) carboys are a suitable choice for liquid waste.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The hazard pictograms corresponding to the GHS classifications (e.g., exclamation mark for irritant).
-
4. Waste Accumulation and Storage:
-
Secure Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be a secondary containment bin to prevent spills from spreading.
-
Ventilation: Ensure the storage area is well-ventilated.
5. Final Disposal:
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed professional waste disposal service. These services are equipped to handle and transport hazardous materials in compliance with all local, state, and federal regulations.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink. Aromatic compounds can be harmful to aquatic life and interfere with wastewater treatment processes.
Data Summary Table
| Parameter | Information | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 75633-63-5 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |
| GHS Hazard Statements | H302, H315, H319, H335 | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Primary Hazards | Harmful if swallowed, Skin Irritant, Serious Eye Irritant, Respiratory Irritant | Sigma-Aldrich |
| Recommended PPE | Safety goggles, nitrile gloves, lab coat | General Lab Safety |
| Disposal Method | Collection in a labeled hazardous waste container for pickup by a licensed disposal service. | RCRA Guidelines[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can uphold their commitment to safety and environmental stewardship, ensuring that the pursuit of scientific advancement does not come at the cost of personal well-being or ecological integrity.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-(Hydroxymethyl)phenyl)ethanone
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(4-(Hydroxymethyl)phenyl)ethanone (CAS No. 75633-63-5). As your partner in laboratory safety, we aim to provide value beyond the product itself, building deep trust by equipping you with the knowledge to work safely and effectively. This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a self-validating system of safety.
Hazard Profile and Core Principles of Protection
This compound is an aromatic ketone that exists as a solid at room temperature.[1] While comprehensive toxicological data is limited, safety data for structurally similar compounds and available information indicate that it poses specific hazards that dictate our protective strategy. The primary risks involve irritation to the skin, eyes, and respiratory system.[2][3]
Therefore, our protection strategy is built on the principle of "As Low As Reasonably Achievable" (ALARA) . This means we first rely on engineering controls to minimize exposure, and then use Personal Protective Equipment (PPE) as a final, critical barrier against any residual risk.
| Hazard Classification | Potential Effect | Primary Protection Route |
| Skin Irritant | Causes skin irritation upon contact.[2] | Engineering Controls, Gloves, Lab Coat |
| Serious Eye Irritant | Causes serious eye irritation.[2] | Goggles, Face Shield |
| Respiratory Irritant | May cause respiratory irritation if dust is inhaled.[2] | Engineering Controls (Fume Hood), Respirator |
Engineering Controls: Your First Line of Defense
Before any PPE is selected, the primary method for controlling exposure must be robust engineering controls. For a solid compound that can generate dust and may have unknown long-term inhalation effects, handling should occur within a certified chemical fume hood.
-
Rationale (The "Why"): A fume hood captures dust and potential vapors at the source, preventing them from entering the laboratory environment and the user's breathing zone. This is vastly superior to relying solely on a respirator, which only protects the individual wearer and does nothing to mitigate general lab contamination. Facilities storing or utilizing this material should also be equipped with an eyewash fountain and a safety shower.[2]
Personal Protective Equipment (PPE): The Essential Barrier
Where engineering controls cannot eliminate all risk of exposure, a carefully selected PPE ensemble is mandatory.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Required: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[4][5]
-
Recommended for High-Risk Operations: A full-face shield should be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities of the material.[4]
-
Expert Insight: Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer no protection from dust or splashes originating from the side, above, or below.
Hand Protection: A Multi-Layered Approach
Choosing the correct gloves is critical, as this compound is an aromatic ketone, a class of chemicals that can degrade common glove materials.
-
For Incidental Contact (Splash Protection):
-
Material: Disposable Nitrile Gloves.[4]
-
Protocol: Nitrile gloves provide a good barrier for short-term contact. However, they should be inspected for tears before use and replaced immediately upon any known or suspected contact with the chemical. Never reuse disposable gloves.
-
-
For Extended Contact or Immersion:
-
Material: Butyl or Fluoroelastomer (Viton™) gloves.[6][7] Polyvinyl Alcohol (PVA) gloves also offer excellent resistance to ketones but are incompatible with water-based solutions.[6]
-
Protocol: For tasks involving larger quantities or prolonged handling, a more chemically resistant glove is required. The table below summarizes key properties.
-
| Glove Material | Protection Against Ketones | Advantages | Limitations |
| Nitrile | Fair (Short-term) | Good dexterity, splash protection.[4] | Degrades with prolonged exposure to ketones. |
| Butyl Rubber | Excellent | High resistance to ketones, esters, and aldehydes. | Poor against aliphatic/aromatic hydrocarbons. |
| Fluoroelastomer (Viton™) | Excellent | Excellent resistance to aromatic solvents and ketones.[7] | High cost, can be stiff. |
| PVA (Polyvinyl Alcohol) | Excellent | Exceptional resistance to ketones and other aggressive solvents.[6] | Degrades rapidly in the presence of water.[6] |
Body Protection
To prevent skin contact, appropriate body protection is essential.
-
Required: A clean, buttoned, flame-resistant laboratory coat (e.g., Nomex® or treated cotton).[4] Long pants and closed-toe, closed-heel shoes are mandatory.[4]
-
Rationale: The lab coat protects the skin on your torso and arms from incidental contact. Natural fibers like cotton are preferred over synthetics (polyester, acrylic), which can melt and adhere to the skin in the event of a fire.[4]
Respiratory Protection
Respiratory protection is required when engineering controls are insufficient to prevent the generation of dust.
-
Required: If handling the solid outside of a fume hood or if dust generation is likely (e.g., weighing, transferring powder), a NIOSH-approved respirator is necessary.
-
Selection:
-
Low Dust Levels: A half-mask or full-face air-purifying respirator (APR) with N95, P95, or P100 particulate filters.
-
Potential for Vapors: A combination cartridge featuring both particulate (P100) and organic vapor (OV) protection should be used.
-
-
Important: Use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and annual fit testing.[4]
Operational and Disposal Plans
A safe protocol is a complete cycle, from preparation to disposal.
Step-by-Step Handling and Decontamination Workflow
This workflow minimizes the risk of exposure and cross-contamination.
-
Pre-Handling:
-
Verify the chemical fume hood is functioning correctly.
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and waste containers before retrieving the chemical.
-
Review the Safety Data Sheet (SDS).
-
-
Donning PPE (Sequence is Critical):
-
Put on lab coat and secure all buttons.
-
Put on inner gloves (if using a double-gloving method).
-
Put on respiratory protection (if required) and perform a user seal check.
-
Put on eye/face protection.
-
Put on outer, chemically resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Handling:
-
Perform all manipulations deep within the fume hood.
-
Keep the container closed when not in use.
-
Use a spatula or other appropriate tool to handle the solid; avoid creating dust.
-
-
Doffing PPE and Decontamination (The "Clean-to-Dirty" Principle):
-
Remove outer gloves first, peeling them off without touching the outside surface. Dispose of them in the designated waste container.
-
Remove face shield (if used) and lab coat, turning it inside out as you remove it to contain contaminants.
-
Remove safety goggles.
-
Remove inner gloves (if used).
-
Wash hands thoroughly with soap and water.[2]
-
Caption: Fig 1. Safe Handling and Decontamination Workflow
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
PPE Disposal:
-
Contaminated gloves, disposable lab coats, and other solid waste should be collected in a clearly labeled, sealed container.
-
Consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols for chemically contaminated solid waste.
-
-
Chemical Waste Disposal:
-
Do not let the product enter drains, waterways, or soil.[2]
-
All waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
The container must be stored in a secondary containment bin in a cool, dry, well-ventilated area.
-
Disposal must be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][8]
-
References
- 1. Ethanone, 1-[4-(hydroxymethyl)phenyl]- (9CI) CAS#: 75633-63-5 [amp.chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 [smolecule.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. echemi.com [echemi.com]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
